4-Chloro-2,3-dihydroisoindol-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZAYZNTAWBJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695356 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871723-37-4 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Chloro-2,3-dihydroisoindol-1-one (CAS No. 871723-37-4) is a halogenated heterocyclic compound featuring the isoindolinone scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant pharmaceuticals. The introduction of a chlorine atom on the benzene ring offers a strategic point for chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data, and the potential applications of this compound for researchers and professionals in the field of drug development.
Introduction and Significance
The isoindolinone core is a bicyclic lactam that forms the structural basis for a variety of biologically active molecules. Its rigid framework can effectively project substituents into three-dimensional space to interact with biological targets, such as enzymes and receptors. Notable drugs containing the broader isoindolinone or related phthalimide core include the immunomodulator lenalidomide and the diuretic chlorthalidone.
This compound serves as a key building block in medicinal chemistry.[1] The presence of the chloro substituent at the 4-position is of particular strategic importance. It not only influences the electronic properties of the aromatic ring but also provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the isoindolinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This compound is particularly noted as a key intermediate in the development of kinase inhibitors for cancer treatment and for the preparation of functionalized isoindoline derivatives with potential activity in central nervous system (CNS) disorders.[1]
Physicochemical and Spectroscopic Properties
While experimentally determined data for some physical properties of this compound are not consistently reported in publicly available literature, its fundamental properties can be tabulated. Spectroscopic data, crucial for its identification and characterization, can be predicted based on its chemical structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871723-37-4 | [2] |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not consistently reported | [4] |
| Boiling Point | Not consistently reported | [4] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | - |
| SMILES | C1c2c(ccc(c2)Cl)C(=O)N1 | [3] |
| InChI | 1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | [4] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for this compound, based on established principles of organic spectroscopy.
In a solvent like DMSO-d₆, the following proton signals are anticipated:
-
Aromatic Protons (3H): The three protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing effects of the chlorine and the annulated lactam ring, these protons would be deshielded. Their splitting pattern will be complex due to their coupling with each other.
-
Methylene Protons (2H): The two protons of the CH₂ group adjacent to the nitrogen atom would likely appear as a singlet around δ 4.0-4.5 ppm.
-
Amide Proton (1H): The N-H proton of the lactam would appear as a broad singlet, likely in the region of δ 8.0-9.0 ppm, and its chemical shift would be dependent on the solvent and concentration.
The predicted carbon signals for this compound are:
-
Carbonyl Carbon (C=O): This would be the most deshielded carbon, appearing around δ 165-175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would have its chemical shift influenced by the halogen's inductive and resonance effects.
-
Methylene Carbon (CH₂): The carbon of the methylene group is expected to appear in the range of δ 40-50 ppm.
Key absorption bands anticipated in the IR spectrum include:
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N-H Stretch: A moderate to strong absorption band around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 167. A characteristic [M+2]⁺ peak at m/z = 169 with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO, Cl, and potentially cleavage of the lactam ring.
Synthesis and Reactivity
While specific patented syntheses for this compound are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the isoindolinone core.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves the reductive cyclization of a suitable precursor, such as 3-chloro-2-cyanobenzoic acid or its corresponding ester.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on well-established organic chemistry principles.
Step 1: Benzylic Bromination of 3-Chloro-2-methylbenzoic acid
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To a solution of 3-chloro-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the reaction mixture under inert atmosphere, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
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Remove the solvent under reduced pressure to yield crude 3-chloro-2-(bromomethyl)benzoic acid, which can be purified by recrystallization.
Step 2: Ammonolysis and Intramolecular Cyclization
-
Dissolve the crude 3-chloro-2-(bromomethyl)benzoic acid in a suitable solvent, such as aqueous ammonia or an alcoholic solution of ammonia.
-
Stir the reaction mixture at room temperature or with gentle heating. The ammonia will displace the bromide and the resulting amine will undergo intramolecular cyclization with the carboxylic acid to form the lactam.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Reactivity and Further Functionalization
The chemical reactivity of this compound is dominated by two key features: the chloro-substituted aromatic ring and the lactam nitrogen.
Caption: Key reactivity pathways for this compound.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position, providing a powerful tool for generating diverse libraries of compounds for biological screening.
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N-Functionalization: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated. This allows for the introduction of various substituents on the nitrogen atom, which can modulate the compound's physicochemical properties and its interaction with biological targets.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoindolinone scaffold can serve as such a core, and the ability to functionalize the 4-position allows for the introduction of substituents that can interact with specific residues in the kinase active site, leading to improved potency and selectivity.
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CNS-Active Agents: The rigid structure of the isoindolinone core is also found in compounds targeting the central nervous system. The ability to modify the scaffold at both the 4-position and the nitrogen atom allows for the fine-tuning of properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.
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Fragment-Based Drug Discovery: As a relatively small and rigid molecule with a reactive handle, this compound can be used in fragment-based drug discovery campaigns. The isoindolinone core can serve as a starting point for fragment elaboration, where the chloro group allows for the systematic growth of the fragment into a more potent lead compound.
Safety and Handling
Based on available safety data, this compound is associated with the following hazard statements:
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
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H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic placement of a chlorine atom on the privileged isoindolinone scaffold provides a key point for diversification, making it an important tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public literature, its properties and reactivity can be reliably predicted based on established chemical principles. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel drug candidates.
References
CAS 871723-37-4 structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, outlines a robust, field-proven strategy. We will delve into the causality behind experimental choices, focusing on a multi-technique approach encompassing Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction
This compound (CAS 871723-37-4) is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its role as a building block necessitates an unambiguous confirmation of its chemical structure to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. The elucidation process relies on a synergistic application of modern analytical techniques to piece together the molecular puzzle, from elemental composition to the precise arrangement of atoms and their connectivity.
Part 1: Foundational Analysis - Elemental Composition and Molecular Mass
The initial step in the characterization of a novel or unverified compound is to determine its molecular formula and mass. This foundational data provides the constraints within which all subsequent spectroscopic interpretations must fit.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule, which in turn allows for the confident assignment of its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between ions of very similar mass, providing a high degree of specificity. For a compound like this compound, we would expect to see a characteristic isotopic pattern for chlorine.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-300).
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Observe the isotopic pattern. The presence of a single chlorine atom will result in two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[2][3]
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak.
-
Expected Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Calculated Exact Mass | 167.0138 |
| Observed [M+H]⁺ | ~168.0211 |
| Isotopic Pattern | [M+H]⁺ at ~168.0211 and [M+2+H]⁺ at ~170.0182 in a ~3:1 ratio |
Elemental Analysis
Trustworthiness: While HRMS provides a highly confident molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the elemental composition (C, H, N). This cross-validation is a critical component of a self-validating analytical system.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample (typically 2-3 mg) of the dry, pure compound is placed in a tin capsule.
-
Instrumentation: Utilize an automated elemental analyzer.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Interpretation: The weight percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula.
Expected Data Summary:
| Element | Theoretical % |
| Carbon (C) | 57.33% |
| Hydrogen (H) | 3.61% |
| Nitrogen (N) | 8.36% |
Part 2: Unraveling the Connectivity - NMR Spectroscopy
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the carbon-hydrogen framework and the connectivity of the atoms. A suite of 1D and 2D NMR experiments is necessary for an unambiguous assignment.
Expertise & Experience: The choice of NMR experiments is guided by the proposed structure. For this compound, we anticipate signals in both the aromatic and aliphatic regions of the spectrum. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, especially in a compact, fused-ring system.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4][5]
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, coupling patterns, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons, which is key for piecing together the molecular fragments.
-
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Atom # | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| 1 | - | ~168.0 (C=O) |
| 2 | ~7.0 (br s, 1H) | - |
| 3 | ~4.5 (s, 2H) | ~45.0 |
| 4 | - | ~130.0 |
| 5 | ~7.4 (d, J=8.0) | ~125.0 |
| 6 | ~7.5 (t, J=8.0) | ~132.0 |
| 7 | ~7.6 (d, J=8.0) | ~129.0 |
| 7a | - | ~145.0 |
| 3a | - | ~135.0 |
Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values may vary.
Data Interpretation and Structure Assembly:
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (a doublet, a triplet, and a doublet, each integrating to 1H), a singlet in the aliphatic region (integrating to 2H), and a broad singlet for the NH proton.
-
¹³C NMR: Eight distinct carbon signals are predicted: one carbonyl carbon, five aromatic carbons (four CH and one quaternary), and one aliphatic CH₂ carbon.
-
HSQC: This experiment will correlate the aliphatic singlet at ~4.5 ppm to the CH₂ carbon at ~45.0 ppm, and the aromatic proton signals to their corresponding carbons.
-
COSY: Correlations will be observed between the adjacent aromatic protons (H-5, H-6, and H-7).
-
HMBC: This is the key experiment for confirming the overall structure. We expect to see correlations from the CH₂ protons (H-3) to the carbonyl carbon (C-1) and the aromatic quaternary carbon (C-3a). The NH proton should show correlations to C-1 and C-7a.
Visualization of the Elucidation Workflow:
Caption: Workflow for the structure elucidation of this compound.
Part 3: Corroborative Analysis and Final Confirmation
While NMR provides the primary structural information, other techniques can offer valuable corroborating evidence.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, we would look for characteristic absorptions for the amide N-H and C=O bonds, as well as aromatic C-H and C=C stretches.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Data Summary:
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H Stretch (Amide) | ~3200 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C=O Stretch (Lactam) | ~1680 |
| C=C Stretch (Aromatic) | ~1600, 1475 |
Fragmentation Analysis by Mass Spectrometry (MS/MS)
Trustworthiness: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides additional confidence in the proposed structure.
Experimental Protocol: MS/MS Analysis
-
Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole or ion trap.
-
Analysis: Isolate the [M+H]⁺ ion (~m/z 168) and subject it to collision-induced dissociation (CID).
-
Data Interpretation: Analyze the resulting fragment ions. A likely fragmentation pathway would involve the loss of CO, a characteristic fragmentation for cyclic ketones and amides.
Visualization of a Plausible Fragmentation Pathway:
References
- 1. This compound [myskinrecipes.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for 4-Chloroisoindolin-1-one: A Comprehensive Guide for Researchers
For Immediate Release
Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the spectral data for the compound 4-Chloroisoindolin-1-one (CAS No. 871723-37-4). Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide will focus on the expected spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. This approach aims to provide a foundational understanding for researchers encountering this molecule.
Molecular Structure and Expected Spectroscopic Features
4-Chloroisoindolin-1-one is a bicyclic compound featuring a chlorinated benzene ring fused to a γ-lactam ring. The placement of the chlorine atom at the 4-position of the isoindolinone core is expected to significantly influence its electronic environment and, consequently, its spectroscopic signatures.
Diagram 1: Chemical Structure of 4-Chloroisoindolin-1-one
A 2D representation of the 4-Chloroisoindolin-1-one molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data
NMR spectroscopy is a cornerstone technique for elucidating molecular structures. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloroisoindolin-1-one, based on established substituent effects and data from analogous compounds.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded on a 400 or 500 MHz spectrometer, while ¹³C NMR spectra would be acquired on a 100 or 125 MHz instrument.
Table 1: Predicted ¹H NMR Spectral Data for 4-Chloroisoindolin-1-one
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.6 | d | ~8.0 |
| H-6 | ~7.4 | t | ~8.0 |
| H-7 | ~7.5 | d | ~8.0 |
| CH₂ | ~4.5 | s | - |
| NH | ~8.0-9.0 | br s | - |
Rationale: The aromatic protons (H-5, H-6, H-7) are expected to appear in the downfield region typical for aromatic systems. The electron-withdrawing effect of the chlorine atom and the carbonyl group will influence their precise shifts. The methylene (CH₂) protons are adjacent to a nitrogen atom and a quaternary carbon, leading to a predicted singlet around 4.5 ppm. The amide proton (NH) is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloroisoindolin-1-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-3a | ~140 |
| C-4 | ~135 |
| C-5 | ~128 |
| C-6 | ~125 |
| C-7 | ~123 |
| C-7a | ~130 |
| CH₂ | ~50 |
Rationale: The carbonyl carbon (C=O) of the lactam will exhibit the most downfield shift. The aromatic carbons will resonate in the 120-140 ppm range, with their specific shifts influenced by the chlorine substituent and the fused ring system. The methylene carbon (CH₂) is predicted to be in the aliphatic region around 50 ppm.
Infrared (IR) Spectroscopy: Predicted Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
The IR spectrum would typically be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Table 3: Predicted IR Absorption Frequencies for 4-Chloroisoindolin-1-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3300 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2950 | Medium |
| C=O Stretch (Lactam) | 1680-1700 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1200-1300 | Medium |
| C-Cl Stretch | 700-800 | Strong |
Rationale: The key diagnostic peaks will be the N-H stretch, the strong carbonyl absorption of the γ-lactam ring, and the characteristic C-Cl stretch. The exact position of the C=O stretch will be indicative of the ring strain and electronic effects within the five-membered lactam.
Mass Spectrometry (MS): Predicted Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation of the molecule.
Experimental Protocol: Mass Spectrometry
A high-resolution mass spectrum would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of C₈H₆ClNO. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key identifier.
-
Major Fragmentation Pathways: Fragmentation is likely to initiate with the loss of small, stable molecules. Potential fragmentation could involve the loss of CO, Cl, or cleavage of the lactam ring.
Diagram 2: Predicted Mass Spectrometry Fragmentation
A simplified representation of potential fragmentation pathways for 4-Chloroisoindolin-1-one in mass spectrometry.
Conclusion and Future Directions
While experimentally derived spectral data for 4-Chloroisoindolin-1-one remains elusive in the public domain, this guide provides a robust, theory-based prediction of its NMR, IR, and MS characteristics. These predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally related molecules. It is the hope of the authors that this document will serve as a valuable preliminary resource for researchers and stimulate further experimental investigation to confirm and expand upon these predicted spectral profiles. The synthesis and full spectral characterization of 4-Chloroisoindolin-1-one would be a valuable contribution to the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dihydroisoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3-dihydroisoindol-1-one is a halogenated derivative of the isoindolinone scaffold, a core heterocyclic structure found in a variety of biologically active molecules and pharmaceutical agents. Its significance in medicinal chemistry primarily lies in its role as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors for cancer therapy and compounds targeting central nervous system disorders.[1] The rigid bicyclic system of the isoindolinone core provides a valuable framework for designing ligands with high binding affinity to biological targets. The presence of a chlorine atom at the 4-position offers a strategic site for further chemical modification through cross-coupling reactions, enhancing its versatility as a building block in drug discovery. This guide provides a comprehensive overview of the known physical properties of this compound, outlines established experimental protocols for their determination, and discusses the scientific principles underpinning these characterization techniques.
Core Physical and Chemical Identifiers
A foundational aspect of characterizing any chemical compound is the establishment of its fundamental identifiers and properties. These data points are crucial for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| CAS Number | 871723-37-4 | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not explicitly reported in literature. | |
| Boiling Point | Not explicitly reported in literature. | |
| Solubility | Not explicitly reported in literature. |
Experimental Determination of Physical Properties
The precise measurement of physical properties is paramount for the verification of a synthesized compound's identity and purity. The following section details the established methodologies for determining the key physical constants of this compound.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This phase change is observed as the point where the crystalline lattice breaks down.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Rate: For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to estimate the approximate melting point.
-
Accurate Determination: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the estimated melting point, and then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Carefully observe the sample and record two temperatures: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.
Solubility Analysis
Understanding the solubility profile of a compound is essential for its application in drug development, including formulation and in vitro/in vivo testing.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Experimental Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol for Qualitative Solubility:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, acetone, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes for each solvent.
-
Solvent Addition: Add a small volume (e.g., 0.1 mL) of the respective solvent to each tube.
-
Observation: Vigorously agitate the mixture and observe for complete dissolution.
-
Incremental Solvent Addition: If the compound does not dissolve, add the solvent in small increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the volume of solvent required to dissolve the sample.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the isoindolinone ring system. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group. The methylene protons would likely appear as a singlet or a pair of doublets depending on their chemical environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will have distinct signals, with the carbon atom attached to the chlorine showing a characteristic chemical shift. The methylene carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances by detecting the vibrations of their functional groups.
Expected Absorptions:
-
N-H Stretch: A characteristic absorption band for the N-H group is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam is anticipated in the range of 1650-1700 cm⁻¹.
-
C-Cl Stretch: An absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (167.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected, which is characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments from the parent ion.
Safety, Handling, and Storage
Based on available safety information for similar compounds, this compound should be handled with care.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides the foundational knowledge and standardized protocols for its comprehensive characterization. The methodologies outlined herein will enable researchers to accurately determine its physical constants and spectral characteristics, facilitating its effective use in the development of novel therapeutic agents. As research involving this compound progresses, a more detailed and experimentally validated profile of its physical properties is anticipated to emerge in the scientific literature.
References
The Solubility Profile of 4-Chloro-2,3-dihydroisoindol-1-one: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Chloro-2,3-dihydroisoindol-1-one in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important pharmaceutical intermediate. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive framework based on the known properties of its core structure, isoindolin-1-one, and the influence of its chloro-substituent. Furthermore, it provides a detailed, field-proven experimental protocol for determining precise solubility in your own laboratory setting.
Understanding the Molecule: Physicochemical Drivers of Solubility
This compound belongs to the lactam class of heterocyclic compounds, featuring a bicyclic system composed of a benzene ring fused to a five-membered γ-lactam ring. Its solubility is dictated by the interplay between the polar lactam functionality and the nonpolar chlorinated aromatic ring.
The lactam group, with its carbonyl (C=O) and secondary amine (N-H) moieties, is capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts a degree of polarity to the molecule, favoring interactions with polar solvents. Conversely, the chlorinated benzene ring is hydrophobic and will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces. The presence of the chlorine atom, an electron-withdrawing group, can also subtly influence the electron distribution across the aromatic system, potentially affecting intermolecular interactions.
Therefore, the solubility of this compound in a given organic solvent will be a balance between these competing factors. The principle of "like dissolves like" is a useful starting point for predicting its solubility behavior.
Predictive Solubility Framework
While specific experimental data for this compound is not widely available in the public domain, we can construct a robust predictive framework by examining the solubility of its parent compound, isoindolin-1-one, and the known effects of chlorination on aromatic systems. Isoindolin-1-one is reported to be moderately soluble in polar organic solvents such as ethanol and acetone, with limited solubility in water.[1] The introduction of a chlorine atom is expected to slightly increase the lipophilicity of the molecule, which may enhance its solubility in less polar solvents while potentially decreasing it in highly polar, protic solvents.
The following table provides a predictive summary of the solubility of this compound in a range of common organic solvents at ambient temperature. These predictions are based on physicochemical principles and data from analogous structures and should be experimentally verified for critical applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol | Moderately Soluble | The polar hydroxyl group can hydrogen bond with the lactam moiety. |
| Ethanol | Moderately Soluble | Similar to methanol, with a slight decrease in polarity. | |
| Isopropanol | Sparingly to Moderately Soluble | Increased alkyl chain length reduces polarity, potentially lowering solubility. | |
| Ketones | Acetone | Soluble | The polar aprotic nature and ability to accept hydrogen bonds favor dissolution. |
| Methyl Ethyl Ketone (MEK) | Soluble | Similar to acetone, with slightly increased nonpolar character. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | A polar aprotic solvent that can accept hydrogen bonds. |
| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF, less favorable for the polar lactam group. | |
| Esters | Ethyl Acetate | Moderately Soluble | A moderately polar solvent with hydrogen bond accepting capabilities. |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The polarity is suitable for the overall molecule, and it can interact with the chlorinated ring. |
| Chloroform | Soluble | Similar to DCM, often a good solvent for a wide range of organic compounds. | |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Primarily nonpolar, will interact with the chlorinated benzene ring but not the polar lactam. |
| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving amides and lactams. |
| Dimethyl Acetamide (DMAc) | Very Soluble | Similar to DMF, a strong polar aprotic solvent. | |
| Other | Acetonitrile | Moderately Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, known for its strong solvating power for a wide range of compounds. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.[2] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined by taking samples at various time points until the concentration plateaus.
-
Phase Separation: Once equilibrium is reached, allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Self-Validating System and Best Practices
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility value should be consistent across the later time points.
-
Triplicate Measurements: All solubility determinations should be performed in at least triplicate to ensure the reproducibility and statistical validity of the results.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to ensure that no polymorphic transformation or degradation has occurred during the equilibration process.
Visualizing Key Relationships and Workflows
Diagrams can provide a clear and concise representation of the concepts and processes discussed in this guide.
Molecular Structure and Polarity
Caption: Molecular structure highlighting the key functional groups that influence solubility.
Predictive Solubility Logic
Caption: A diagram illustrating the factors considered in the predictive solubility framework.
Experimental Workflow for Solubility Determination
Caption: A step-by-step workflow for the experimental determination of solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, offering a predictive framework in the absence of direct experimental data and a detailed protocol for its determination. The interplay of the polar lactam and the nonpolar chlorinated aromatic ring suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. For critical applications in drug development, such as process chemistry, formulation, and preclinical studies, it is imperative that the predictive data presented here is confirmed through rigorous experimental validation using the provided protocol. Future work should focus on generating and publishing quantitative solubility data for this and related compounds across a range of temperatures and solvent systems to build a more comprehensive and publicly available database for the scientific community.
References
The Multifaceted Biological Activities of Chloro-Substituted Isoindolines: A Technical Guide for Researchers
Abstract
The isoindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of chloro-substituents onto the isoindoline core has emerged as a powerful strategy to modulate and enhance these pharmacological properties. This in-depth technical guide provides a comprehensive overview of the biological activities of chloro-substituted isoindolines, with a primary focus on their anticancer, antimicrobial, and neuroprotective effects. We delve into the intricate mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Table of Contents
-
Introduction to Isoindolines and the Significance of Chloro-Substitution
-
The Isoindoline Scaffold: A Versatile Pharmacophore
-
The Role of Halogenation in Drug Design
-
Focus on Chloro-Substitution: Electronic and Steric Effects
-
-
Anticancer Activity of Chloro-Substituted Isoindolines
-
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
-
Inhibition of Tyrosine Kinase Signaling Pathways
-
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
-
-
Quantitative Analysis of Anticancer Potency
-
Experimental Protocols for Evaluating Anticancer Activity
-
Synthesis and Purification of Chloro-Substituted Isoindolines
-
In Vitro Cytotoxicity Assessment: The MTT Assay
-
Elucidating Mechanisms: Western Blot Analysis
-
-
-
Antimicrobial Properties of Chloro-Substituted Isoindolines
-
Mechanism of Action: Disrupting Microbial Viability
-
Inhibition of Bacterial DNA Gyrase
-
Disruption of Bacterial Cell Wall Synthesis
-
-
Quantitative Analysis of Antimicrobial Efficacy
-
Experimental Protocols for Antimicrobial Evaluation
-
Determination of Minimum Inhibitory Concentration (MIC)
-
-
-
Neuroprotective Effects of Chloro-Substituted Isoindolines
-
Mechanism of Action: Combating Neurodegeneration
-
Inhibition of Acetylcholinesterase (AChE)
-
Activation of the Keap1-Nrf2 Antioxidant Pathway
-
-
Experimental Protocols for Assessing Neuroprotective Activity
-
Acetylcholinesterase Inhibition Assay
-
-
-
Structure-Activity Relationships (SAR)
-
Impact of Chloro-Substitution Patterns on Biological Activity
-
Comparative Analysis with Other Halogenated Derivatives
-
-
References
Introduction to Isoindolines and the Significance of Chloro-Substitution
The Isoindoline Scaffold: A Versatile Pharmacophore
Isoindoline, a bicyclic heterocyclic compound, consists of a benzene ring fused to a pyrrolidine ring. This structural motif is present in a variety of natural products and synthetic molecules of pharmaceutical importance.[1] The inherent structural features of the isoindoline core allow for three-dimensional diversity, making it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of biological targets.
The Role of Halogenation in Drug Design
Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. This is due to their ability to modulate several key properties, including:
-
Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life.
-
Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target.
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within a molecule, influencing its reactivity and interactions with biological macromolecules.
Focus on Chloro-Substitution: Electronic and Steric Effects
The substitution of a chloro-atom on the isoindoline ring can significantly impact its biological activity. The electronegativity and size of the chlorine atom can influence the molecule's overall electronic and steric properties, which in turn can affect its binding to target proteins and its pharmacokinetic profile.[2]
Anticancer Activity of Chloro-Substituted Isoindolines
A growing body of evidence highlights the potential of chloro-substituted isoindolines as potent anticancer agents.[3] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and lung.[4][5][6]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of chloro-substituted isoindolines appears to be mediated through multiple mechanisms, primarily the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
Receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[7] Aberrant activation of RTK signaling is a hallmark of many cancers.[3] Chloro-substituted isoindoline derivatives have been shown to inhibit the activity of several tyrosine kinases, thereby disrupting downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth and survival.[5][8][9]
Figure 1: Simplified diagram of the inhibition of Receptor Tyrosine Kinase (RTK) signaling by chloro-substituted isoindolines.
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Chloro-substituted isoindolines have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12]
-
Intrinsic Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[13][14]
-
Extrinsic Pathway: This pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or initiate the intrinsic pathway via cleavage of Bid.[14][15]
The activation of these caspase cascades ultimately leads to the cleavage of key cellular proteins and the dismantling of the cell.[16][17]
Figure 2: Overview of the intrinsic and extrinsic apoptosis pathways induced by chloro-substituted isoindolines.
Quantitative Analysis of Anticancer Potency
The anticancer potency of chloro-substituted isoindolines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Chloro-Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-Chloro | MCF-7 (Breast) | 12.12 ± 0.54 | [18] |
| Compound B | 5-Chloro | HCT116 (Colon) | 0.35 | [5] |
| Compound C | 6-Chloro | A549 (Lung) | 62 | [6] |
| Compound D | 4,6-Dichloro | MDA-MB-231 (Breast) | 2.4 ± 0.6 | [4] |
Table 1: Representative IC50 values of chloro-substituted isoindolines against various cancer cell lines.
Experimental Protocols for Evaluating Anticancer Activity
A general procedure for the synthesis of chloro-substituted isoindoline-1,3-diones involves the reaction of the corresponding chloro-substituted phthalic anhydride with an appropriate primary amine.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chloro-substituted phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][19][20]
-
Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-substituted isoindoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of chloro-substituted isoindolines on the expression and phosphorylation status of proteins involved in signaling pathways and apoptosis.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Antimicrobial Properties of Chloro-Substituted Isoindolines
In addition to their anticancer effects, chloro-substituted isoindolines have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[21]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of chloro-substituted isoindolines are currently under investigation, with evidence suggesting they may target essential bacterial processes.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[11][22][23][24][25] Some chloro-substituted isoindoline derivatives may act as inhibitors of DNA gyrase, thereby preventing bacterial proliferation.
The bacterial cell wall is a unique and essential structure that is absent in eukaryotes, making it an attractive target for antimicrobial agents.[9][26][27] It is plausible that certain chloro-substituted isoindolines interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Chloro-Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound E | 4-Chloro | Staphylococcus aureus | 30 | [21] |
| Compound F | 5-Chloro | Escherichia coli | 128 | [28] |
| Compound G | 7-Chloro | Vibrio parahaemolyticus | 200 | [29] |
| Compound H | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [21] |
Table 2: Representative MIC values of chloro-substituted isoindolines against pathogenic bacteria.
Experimental Protocols for Antimicrobial Evaluation
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the chloro-substituted isoindoline derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Effects of Chloro-Substituted Isoindolines
Emerging research suggests that chloro-substituted isoindolines may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action: Combating Neurodegeneration
The neuroprotective effects of these compounds are thought to be mediated through multiple mechanisms, including the inhibition of key enzymes and the activation of cellular defense pathways.
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain chloro-substituted isoindoline derivatives have been shown to be potent inhibitors of AChE.[8]
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[29][30][31][32] Some chloro-substituted isoindolines may activate the transcription factor Nrf2, leading to the upregulation of antioxidant and detoxification enzymes, thereby protecting neurons from oxidative damage.[18][33]
Figure 3: Activation of the Keap1-Nrf2 antioxidant pathway by chloro-substituted isoindolines.
Experimental Protocols for Assessing Neuroprotective Activity
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound (chloro-substituted isoindoline).
-
Reaction Mixture: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations.
-
Initiate Reaction: Add the acetylthiocholine substrate to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the compound.
Structure-Activity Relationships (SAR)
The biological activity of chloro-substituted isoindolines is highly dependent on their structural features, particularly the position and number of chloro-substituents.
-
Position of Chloro-Substitution: Studies have shown that the position of the chloro-group on the aromatic ring of the isoindoline scaffold can significantly influence potency. For example, in some series, substitution at the 4- or 7-position has been found to be more favorable for anticancer activity than substitution at the 5- or 6-position.[2]
-
Number of Chloro-Substituents: The introduction of multiple chloro-substituents can either enhance or diminish biological activity, depending on their positions and the specific biological target.
-
Comparison with Other Halogens: Comparative studies with other halogenated derivatives (fluoro, bromo, iodo) have provided valuable insights into the role of halogen size, electronegativity, and lipophilicity in determining biological activity.[2] In some cases, bromo- or iodo-substituted analogs have shown superior activity, while in others, chloro-substitution is optimal.
A thorough understanding of SAR is crucial for the rational design and optimization of more potent and selective chloro-substituted isoindoline-based therapeutic agents.
Conclusion and Future Perspectives
Chloro-substituted isoindolines represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. Future research efforts should focus on:
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and effective drugs.
-
Optimizing Structure-Activity Relationships: Systematic exploration of the chemical space around the isoindoline scaffold will enable the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.
The continued exploration of chloro-substituted isoindolines holds great promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of the MAPK/ERK pathway increases sensitivity to 2-chloro-2'-deoxyadenosine (CdA) in the B-cell leukemia cell line EHEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Mechanism of inhibition of DNA gyrase by ES-1273, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
- 27. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 33. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Docking Studies of 4-Chloro-2,3-dihydroisoindol-1-one Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing in silico molecular docking studies on 4-Chloro-2,3-dihydroisoindol-1-one derivatives. The isoindolinone scaffold is a significant pharmacophore present in numerous bioactive molecules and approved drugs, such as the antihypertensive chlortalidone.[1] This structural motif is recognized for a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibition properties, making its derivatives prime candidates for drug discovery pipelines.[1][2]
Computational methods, particularly molecular docking, are indispensable tools in modern drug development, allowing for the rapid and cost-effective screening of virtual compound libraries against specific biological targets.[3][4] This in silico approach predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns that guide the rational design of more potent and selective drug candidates.[3][5]
This document moves beyond a simple procedural list, delving into the scientific rationale behind each step to equip the reader with the expertise to design, execute, and interpret robust and reliable docking experiments.
The Strategic Foundation: Target Selection and Rationale
The success of any docking study hinges on the selection of a biologically relevant and structurally characterized target. The isoindolinone core has been successfully targeted against several protein families.[5][6] Kinases, in particular, have been identified as a significant target class for these compounds.[5]
For this guide, we will focus on Cyclin-Dependent Kinase 7 (CDK7) as our target protein. CDK7 is a crucial component of the cell cycle machinery and transcriptional regulation, making it a promising target for anticancer therapies.[5] A recent study successfully screened a library of 48 isoindolinones against CDK7, demonstrating high binding affinities and identifying the scaffold as a potential source of effective CDK7 inhibitors.[5]
Authoritative Grounding: The crystal structure of CDK7 in complex with an inhibitor is available in the Protein Data Bank (PDB), providing the high-resolution three-dimensional information necessary for a structure-based design approach. We will utilize the PDB entry 1UA2 for our study.[5]
Experimental Workflow: A Self-Validating Protocol
A robust docking protocol is a self-validating system. This means incorporating steps to ensure the methodology can reliably reproduce known binding modes before it is applied to novel, untested compounds. The following workflow is designed with this principle at its core.
Caption: In Silico Molecular Docking Workflow.
Step-by-Step Methodology: Receptor and Ligand Preparation
Objective: To prepare the CDK7 protein and this compound derivative ligands for the docking simulation, ensuring correct atom types, charges, and protonation states.
Protocol:
-
Receptor Acquisition: Download the crystal structure of CDK7 (PDB ID: 1UA2) from the RCSB Protein Data Bank. This file contains the coordinates of the protein atoms, as well as co-crystallized ligands and water molecules.
-
Receptor Cleanup:
-
Causality: Water molecules are typically removed as they can interfere with the docking algorithm and their positions are often not conserved. Co-crystallized ligands and cofactors not essential for binding the compound of interest should also be removed to clear the active site.
-
Using molecular modeling software (e.g., PyMOL, Chimera, or the preparation scripts in AutoDock Tools), delete all water molecules (HOH) and the original ligand from the PDB file.
-
-
Protonation and Charge Assignment:
-
Causality: The PDB file often lacks hydrogen atoms. Adding them is critical as they are essential for defining hydrogen bonds. Assigning correct partial charges (e.g., Gasteiger charges) is crucial for calculating electrostatic interactions, a key component of the docking score.
-
Add polar hydrogens to the protein structure.
-
Compute and assign partial charges to all protein atoms.
-
Save the prepared protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Causality: Ligands are typically designed in 2D. They must be converted to 3D structures and their energy must be minimized to find a low-energy, stable conformation before docking. This prevents the algorithm from wasting computational effort on high-energy, unrealistic starting poses.
-
Sketch the this compound derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).[5]
-
Assign partial charges and define rotatable bonds. The software needs to know which bonds can rotate to explore different conformations during the docking process.
-
Save the prepared ligands in the PDBQT format.
-
Step-by-Step Methodology: Docking Simulation and Validation
Objective: To dock the prepared ligands into the active site of CDK7 and validate the docking protocol's accuracy.
Protocol:
-
Grid Box Generation:
-
Causality: The docking algorithm needs a defined search space. The grid box specifies the three-dimensional volume within the receptor where the algorithm will attempt to place the ligand. This focuses the computational effort on the region of interest, typically the known active site.
-
Load the prepared CDK7 receptor.
-
Identify the active site. A reliable method is to use the coordinates of the original co-crystallized ligand from the 1UA2 structure as the center of the grid box.
-
Define the grid box dimensions (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the binding pocket.
-
-
Protocol Validation (Self-Validation):
-
Causality: Before docking novel compounds, you must verify that your docking parameters can accurately reproduce the known binding mode. This is the most critical step for trustworthiness.
-
Extract the original co-crystallized ligand from the 1UA2 PDB file and prepare it using the same ligand preparation protocol.
-
Dock this ligand back into the active site of CDK7 using the defined grid.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[7]
-
-
Docking Execution:
-
Causality: The docking software explores various conformations and orientations (poses) of the ligand within the active site, calculating a binding score for each. The "exhaustiveness" parameter controls the thoroughness of this search.[5]
-
Use a validated docking program like AutoDock Vina.[5]
-
Configure the docking run, specifying the prepared receptor, the prepared ligands, and the grid box parameters.
-
Set the exhaustiveness parameter. Higher values increase the search thoroughness but also the computation time. A value of 8 is standard, but values up to 500 have been used for more rigorous screening.[5]
-
Execute the docking simulation for all this compound derivatives.
-
Data Interpretation and Analysis
The output of a docking simulation is a set of binding poses for each ligand, ranked by a calculated binding affinity score.
Quantitative Data Analysis
The primary quantitative metric is the binding affinity , typically reported in kcal/mol. More negative values indicate a more stable protein-ligand complex and theoretically stronger binding.[5] The results for a series of hypothetical derivatives are summarized below.
| Ligand ID | Derivative Substitution | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| LIG-01 | (Parent) 4-Chloro | -8.5 | 2 | LYS41, LEU144 |
| LIG-02 | 4-Chloro, N-methyl | -8.7 | 2 | LYS41, LEU144 |
| LIG-03 | 4-Chloro, 6-Fluoro | -9.1 | 3 | LYS41, LYS139, ASP155 |
| LIG-04 | 4-Chloro, N-benzyl | -9.5 | 2 | LYS41, PHE91 (π-π) |
Qualitative Pose Analysis
Objective: To visually inspect the top-ranked binding poses and understand the specific molecular interactions responsible for binding affinity.
Protocol:
-
Visualization: Load the receptor-ligand complexes into a molecular viewer.
-
Hydrogen Bond Analysis: Identify and measure hydrogen bonds between the ligand and protein residues. These are critical for binding specificity and affinity. For CDK7, interactions with key residues like LYS41 and LYS139 are significant.[5]
-
Hydrophobic and Other Interactions: Analyze other non-covalent interactions, such as:
-
Hydrophobic interactions: With residues like LEU144.
-
π-π stacking or π-alkyl interactions: Often observed with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR).
-
Electrostatic interactions: Between charged groups on the ligand and receptor.
-
The combination of a strong binding score and favorable interactions with key active site residues provides confidence in a compound's potential as an inhibitor.
Caption: Key Ligand-Receptor Interactions.
Conclusion and Future Directions
This guide has outlined an expert-level, self-validating workflow for conducting in silico molecular docking of this compound derivatives against the anticancer target CDK7. By following this protocol, researchers can generate reliable and actionable data to guide lead identification and optimization.
Docking is a powerful but simplified model of a complex biological system. Promising candidates identified through this workflow should be subjected to further computational and experimental validation. Advanced techniques like Molecular Dynamics (MD) simulations can provide a more dynamic picture of ligand binding stability over time, while in vitro assays are essential to confirm the predicted biological activity.[5][8]
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 4. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors using a computer-aided drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicology profile of 4-Chloro-2,3-dihydroisoindol-1-one
An In-Depth Technical Guide to the Toxicological Profile of 4-Chloro-2,3-dihydroisoindol-1-one
Abstract: This technical guide provides a comprehensive overview of the known and potential toxicological profile of this compound (CAS No. 871723-37-4). As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agents for central nervous system disorders, understanding its safety profile is paramount for researchers and drug development professionals.[1] This document synthesizes available safety data, discusses toxicological properties based on its chemical structure, and outlines a strategic framework for a comprehensive toxicological evaluation in line with industry standards. Detailed experimental protocols and workflows are provided to guide researchers in assessing the safety of this and structurally related compounds.
Introduction and Current State of Knowledge
This compound is a heterocyclic building block valued in medicinal chemistry for its rigid structure, which can enhance binding affinity to biological targets.[1] Its chloro-substituent allows for further chemical modifications, making it a versatile intermediate in drug discovery.[1]
However, a thorough review of publicly available scientific literature and regulatory databases reveals that the toxicological properties of this compound have not been extensively investigated.[2][3] Much of the available safety information is derived from supplier Safety Data Sheets (SDS), which provide high-level hazard warnings but lack in-depth toxicological studies. This guide aims to bridge this knowledge gap by presenting the existing data and, more importantly, providing a roadmap for a comprehensive toxicological assessment.
Summary of Known Hazards from Safety Data Sheets
Multiple suppliers classify this compound with several hazard statements under the Globally Harmonized System (GHS). These findings represent the baseline safety information for handling this compound in a laboratory setting.
| Hazard Class | GHS Hazard Statement | Key Findings and Recommendations | Sources |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[4] | [4] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Skin absorption can be a significant route of exposure. Wear protective gloves and clothing. If on skin, wash with plenty of water. | |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause skin irritation. Wash skin thoroughly after handling.[4] | [4] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][5] | [4][5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of dusts or aerosols may be harmful. Work under a hood and avoid generating dust.[4] | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | May irritate the respiratory tract. Use only in a well-ventilated area.[4] | [4] |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |
Proposed Toxicological Evaluation Framework
Given the limited specific data, a structured toxicological evaluation is necessary to characterize the safety profile of this compound. The following sections outline the rationale and methodologies for key toxicological endpoints. This framework is designed for a compound intended for pharmaceutical development.
Genotoxicity Assessment
Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[6] A standard battery of tests is required to assess different types of genetic damage, including gene mutations and chromosomal damage.
Experimental Workflow: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a histidine-free medium.
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those that require metabolic activation.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the background (vehicle control) level in at least one strain with or without metabolic activation.
Visualization: Genotoxicity Testing Workflow
Caption: Standard workflow for assessing the genotoxicity of a test compound.
Acute and Repeat-Dose Systemic Toxicity
Rationale: These studies are essential to identify target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL). This information is crucial for setting safe starting doses in human clinical trials.
Experimental Workflow: 28-Day Repeat-Dose Oral Toxicity Study
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
Protocol: 28-Day Oral Toxicity Study (OECD 407)
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (typically 10/sex/group).
-
Dose Groups: Administer the test compound daily by oral gavage for 28 consecutive days. Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should induce some toxic effects but not mortality.
-
Clinical Observations: Conduct detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior. Record body weights weekly and food/water consumption.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.
-
Necropsy and Histopathology: a. Perform a full gross necropsy on all animals. b. Weigh key organs (e.g., liver, kidneys, spleen, brain, heart). c. Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze all quantitative data (body weights, organ weights, clinical pathology) using appropriate statistical methods to identify significant differences between treated and control groups. Correlate these findings with histopathological observations to determine target organs and the NOAEL.
Visualization: Repeat-Dose Toxicity Study Logic
Caption: Logical flow of a 28-day repeat-dose toxicity study.
Carcinogenicity Assessment
Rationale: The potential for a compound to cause cancer is a major safety concern, especially for pharmaceuticals intended for chronic use. While a full 2-year rodent bioassay is the gold standard, structural alerts can indicate a need for this assessment. The presence of a chlorinated aromatic amine-like structure in this compound could be a structural alert, as some compounds in this class are known or suspected carcinogens.[7][8][9] For instance, 4-chloro-ortho-toluidine is classified as probably carcinogenic to humans (Group 2A) by IARC.[7]
A long-term carcinogenicity study would be warranted if:
-
The compound is intended for long-term clinical use (6 months or longer).
-
There is a high level of concern from genotoxicity data or the chemical structure.
-
The compound causes proliferative lesions in chronic toxicity studies.
Due to the extensive nature of these studies, a detailed protocol is beyond the scope of this guide. However, the design typically involves administering the compound daily to rodents for the majority of their lifespan (e.g., 2 years) and conducting a comprehensive histopathological evaluation for neoplastic lesions.[10]
Structural Considerations and Potential for Metabolism-Induced Toxicity
The chemical structure of this compound contains features that warrant consideration for metabolism-mediated toxicity.
-
Aromatic Ring: The chlorinated benzene ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as epoxides or quinones, which can be genotoxic.
-
Lactam Ring: The dihydroisoindol-1-one core contains a lactam ring, which can undergo hydrolysis.
-
Chloro-substituent: Dehalogenation is a possible metabolic pathway. The position of the chlorine atom can influence the metabolic profile and potential for toxicity.
Proposed Metabolic Pathway Investigation:
Understanding the metabolic fate is crucial. An in vitro study using human liver microsomes or hepatocytes would be the first step to identify major metabolites.
Visualization: Hypothetical Metabolic Pathways
Caption: Potential metabolic pathways for this compound.
Conclusion and Recommendations
The toxicology of this compound is not well-defined in the public domain. The available data from SDSs indicate it is acutely toxic and an irritant. For any application involving significant human exposure, particularly in drug development, a comprehensive toxicological evaluation is mandatory.
We recommend a tiered approach, starting with a full battery of in vitro genotoxicity assays and in vitro metabolism studies. Based on these results and the intended use of the compound, acute and 28-day repeat-dose toxicity studies in a rodent model should be conducted to establish a preliminary safety profile and identify a NOAEL. Further studies, including carcinogenicity and reproductive toxicity, should be considered based on the outcomes of these initial assessments and the clinical development plan. Adherence to established OECD and ICH guidelines is essential for ensuring data quality and regulatory acceptance.
References
- 1. This compound [myskinrecipes.com]
- 2. angenechemical.com [angenechemical.com]
- 3. capotchem.cn [capotchem.cn]
- 4. achmem.com [achmem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 9. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
A Technical Guide to the Quantum Chemical Analysis of 4-Chloroisoindolin-1-one
Foreword: The Predictive Power of Computation in Drug Discovery
In the landscape of modern drug development, the ability to predict molecular properties in silico is not merely an academic exercise; it is a cornerstone of efficient and targeted research. Molecules like 4-Chloroisoindolin-1-one, belonging to the isoindolinone class, are of significant interest due to their diverse biological activities, including roles as anticancer agents and enzyme inhibitors.[1][2] A profound understanding of a molecule's three-dimensional structure, electronic charge distribution, and reactivity is paramount to deciphering its mechanism of action and designing more potent analogues.
This technical guide provides a comprehensive, field-proven workflow for conducting quantum chemical calculations on 4-Chloroisoindolin-1-one. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring that the described protocols are not only accurate but also self-validating. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research endeavors.
The Theoretical Framework: Why Density Functional Theory?
While several quantum chemical methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules, making it the workhorse of modern computational chemistry.[3] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, a more manageable property than the full N-electron wavefunction.
The accuracy of a DFT calculation is governed by two key choices: the exchange-correlation (xc) functional and the basis set .
-
Exchange-Correlation Functional: This is the component of the calculation where approximations are introduced. For π-conjugated and halogenated systems, standard functionals like B3LYP can sometimes be insufficient. Long-range corrected functionals, such as ωB97X-D , are often superior as they better handle non-covalent interactions and reduce the delocalization error inherent in many standard functionals, providing a more accurate electronic description.[3] The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is critical for accurately modeling intermolecular and intramolecular forces.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a second-row element like chlorine, a robust basis set is non-negotiable. Pople-style basis sets like 6-311+G(d,p) are a common and effective choice.[4] Let's dissect this nomenclature:
-
6-311: A triple-zeta split-valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing the electron distribution.
-
+: Adds diffuse functions, which are essential for accurately describing anions and weak, long-range interactions.
-
G: Indicates Gaussian-type orbitals are used.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are crucial for describing the anisotropic (non-spherical) nature of electron density in chemical bonds, a reality that is especially important for chlorine's lone pairs.[5][6]
-
For the purposes of this guide, we will proceed with the ωB97X-D/6-311+G(d,p) level of theory as a scientifically sound and well-justified choice for obtaining reliable results for 4-Chloroisoindolin-1-one.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a logical and self-validating workflow for the complete quantum chemical characterization of 4-Chloroisoindolin-1-one. This process is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[7]
Caption: A validated computational workflow for quantum chemical analysis.
Protocol Steps:
-
Initial Structure Generation:
-
Construct the 2D structure of 4-Chloroisoindolin-1-one.
-
Convert this 2D representation into an initial 3D structure using a molecular editor like GaussView or Avogadro.
-
Perform a preliminary, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the quantum calculation.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Methodology: Submit the initial 3D structure for a full geometry optimization using the ωB97X-D/6-311+G(d,p) level of theory.
-
Implementation: Use standard optimization keywords (e.g., Opt) in your software's input file. Ensure tight convergence criteria are used to guarantee a precise result. The calculation iteratively adjusts the positions of the atoms until the net forces on all atoms are negligible and the structure represents a stationary point.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.
-
Methodology: Perform a frequency calculation at the same level of theory (ωB97X-D/6-311+G(d,p) ) on the optimized geometry from the previous step.
-
Validation: This step is the protocol's critical self-validation check. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires re-optimization.[8]
-
-
Electronic Property Analysis:
-
Once the geometry is optimized and validated, proceed with single-point energy calculations to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[8] A smaller gap generally implies a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution. Red regions (negative potential) indicate sites susceptible to electrophilic attack, while blue regions (positive potential) indicate sites susceptible to nucleophilic attack. This is invaluable for predicting sites of interaction with biological targets.[8]
-
Atomic Charge Distribution: Calculate the partial charges on each atom using methods like Mulliken population analysis or, preferably, Natural Bond Orbital (NBO) analysis, which is less basis-set dependent. This quantifies the electron distribution and helps identify polar regions of the molecule.
-
Data Presentation and Interpretation
Quantitative results from these calculations should be organized into clear, concise tables for easy comparison and analysis. The following tables represent the types of data that would be generated from this workflow.
Caption: Atom numbering scheme for 4-Chloroisoindolin-1-one.
Table 1: Calculated Electronic Properties at the ωB97X-D/6-311+G(d,p) Level
| Parameter | Value (Hartree) | Value (eV) | Interpretation |
|---|---|---|---|
| Energy of HOMO | (Calculated Value) | (Calculated Value) | Electron-donating ability |
| Energy of LUMO | (Calculated Value) | (Calculated Value) | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | (LUMO - HOMO) | (LUMO - HOMO) | Chemical Reactivity / Stability |
| Total Dipole Moment | (Calculated Value) | - | Overall molecular polarity |
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2=O10 | (Calculated Value) | - | - |
| C5-Cl11 | (Calculated Value) | - | - |
| C9-N1-C3 | - | (Calculated Value) | - |
| C4-C5-C6-C7 | - | - | (Calculated Value) |
Interpretation Insights:
-
HOMO-LUMO Gap: A key descriptor derived from FMO analysis. A smaller gap suggests the molecule can be more easily excited, indicating higher reactivity. This is a critical parameter in assessing potential bioactivity.
-
MEP Surface: The MEP analysis would likely show a strong negative potential (red) around the carbonyl oxygen (O10), identifying it as a primary site for hydrogen bonding or electrophilic interaction. The region around the aromatic hydrogens and the nitrogen-bound hydrogen would show positive potential (blue).
-
Geometrical Parameters: The calculated bond lengths and angles, particularly the planarity of the isoindolinone ring system (indicated by dihedral angles close to 0° or 180°), are fundamental to understanding how the molecule might fit into a receptor's active site. The C-Cl bond length provides insight into its strength and potential reactivity.
Conclusion
The computational protocol detailed in this guide provides a robust, reliable, and scientifically defensible framework for the in-depth characterization of 4-Chloroisoindolin-1-one. By employing a high-level theoretical model (ωB97X-D/6-311+G(d,p)) and incorporating a critical validation step (frequency analysis), researchers can generate high-fidelity data on the molecule's geometry, stability, and electronic properties. These theoretical insights are not an end in themselves but serve as powerful predictive tools that can guide synthetic efforts, rationalize structure-activity relationships, and ultimately accelerate the journey from molecular concept to therapeutic reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Chloro-2,3-dihydroisoindol-1-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, two-step protocol for the synthesis of 4-Chloro-2,3-dihydroisoindol-1-one, a key intermediate in medicinal chemistry and drug discovery. This lactam scaffold is of significant interest to researchers in the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[1] The rigid, heterocyclic structure of this compound can enhance binding affinity to biological targets, making it a valuable building block in the design of new pharmacologically active molecules.
This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol to their specific needs.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 4-chlorophthalic anhydride. The overall synthetic pathway is illustrated below:
Figure 1: Overall synthetic workflow.
The initial step involves the formation of 4-chlorophthalimide through the reaction of 4-chlorophthalic anhydride with a nitrogen source, in this case, urea. This is a well-established method for the synthesis of phthalimides. The subsequent and critical step is the selective reduction of one of the two carbonyl groups of the phthalimide ring to a methylene group, yielding the desired isoindolinone. For this transformation, a mild reducing system of zinc dust in acetic acid is employed to achieve the desired chemoselectivity.
II. Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reactions and manipulations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 4-Chlorophthalimide
This procedure is adapted from the established synthesis of phthalimide from phthalic anhydride and urea. The reaction proceeds via a nucleophilic attack of the urea nitrogen on a carbonyl carbon of the anhydride, followed by cyclization and elimination of byproducts.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-Chlorophthalic Anhydride | 182.55 | 10.0 | 54.8 |
| Urea | 60.06 | 3.62 | 60.3 |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 10.0 g (54.8 mmol) of 4-chlorophthalic anhydride and 3.62 g (60.3 mmol) of urea.
-
Heat the flask in a heating mantle or an oil bath to 135-140 °C. The mixture will melt and begin to evolve ammonia gas. Caution: Perform this step in a well-ventilated fume hood.
-
Continue heating for 15-20 minutes, or until the evolution of gas ceases and the melt solidifies.
-
Allow the flask to cool to room temperature. The solid mass is the crude 4-chlorophthalimide.
-
Add 50 mL of deionized water to the flask and break up the solid with a spatula. Stir the suspension for 10 minutes to dissolve any unreacted urea.
-
Collect the crude product by vacuum filtration and wash it with two 20 mL portions of cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 4-chlorophthalimide as a white crystalline solid.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization (Expected):
-
Appearance: White crystalline solid.
-
Melting Point: Approximately 210-213 °C.
-
¹H NMR (DMSO-d₆): δ ~11.4 (s, 1H, NH), 7.8-8.0 (m, 3H, Ar-H).
Step 2: Selective Reduction of 4-Chlorophthalimide to this compound
This step employs a mild reduction using zinc dust in acetic acid, a method known for its chemoselectivity in reducing certain carbonyl groups.[2] The proposed mechanism involves the transfer of electrons from the zinc metal to one of the carbonyl carbons, followed by protonation by acetic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |
| 4-Chlorophthalimide | 181.57 | 5.0 | 27.5 |
| Zinc Dust (<10 µm) | 65.38 | 7.19 | 110 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (27.5 mmol) of 4-chlorophthalimide and 50 mL of glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Carefully add 7.19 g (110 mmol) of zinc dust in portions to the stirred suspension. The addition may be exothermic.
-
After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove excess zinc dust and other solids. Wash the filter cake with a small amount of ethyl acetate.
-
Carefully pour the filtrate into 200 mL of ice-cold deionized water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂).
-
Extract the aqueous layer with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford this compound as a solid.
III. Characterization of the Final Product
This compound
| Property | Expected Value |
| CAS Number | 871723-37-4[3] |
| Molecular Formula | C₈H₆ClNO[3] |
| Molecular Weight | 167.59 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (m, 3H, Ar-H), 4.5 (s, 2H, CH₂), ~6.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), 142, 135, 130, 128, 125, 123 (Ar-C), 45 (CH₂) |
| Mass Spec (ESI) | m/z 168.0 (M+H)⁺ |
IV. Mechanistic Insights and Discussion
The choice of zinc and acetic acid as the reducing system in Step 2 is crucial for the selective transformation. Stronger reducing agents, such as lithium aluminum hydride, would likely over-reduce both carbonyl groups to methylene groups, leading to the formation of 4-chloro-1,3-dihydroisoindole. The milder conditions provided by the Zn/AcOH system allow for the selective reduction of one carbonyl group while preserving the other as a lactam.
Figure 2: Proposed reaction mechanism overview.
V. Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure that the reaction temperature is maintained and that the heating is continued until gas evolution ceases to drive the reaction to completion. Incomplete reaction may leave unreacted starting materials.
-
Over-reduction in Step 2: If over-reduction is observed (formation of 4-chloro-1,3-dihydroisoindole), the reaction time or temperature can be reduced. Monitoring the reaction closely by TLC is critical.
-
Purification Challenges: If the final product is difficult to purify, consider using a different solvent system for column chromatography or recrystallization from a different solvent.
By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this compound for their drug discovery and development endeavors.
References
Application Notes and Protocols for the Regioselective Synthesis of Chloro-Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a chlorine substituent onto this scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the development of robust and regioselective methods for the synthesis of chloro-substituted isoindolinones is of paramount importance for drug discovery and development. This guide provides an in-depth overview of established and prospective strategies for achieving regioselective chlorination of the isoindolinone core, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Introduction: The Significance of the Chloro-Substituted Isoindolinone Moiety
The isoindolinone framework is a bicyclic γ-lactam that is present in a wide array of natural products and synthetic molecules with diverse pharmacological activities. Notable examples include the antihypertensive drug chlorthalidone and the immunomodulatory agent lenalidomide, both of which underscore the therapeutic relevance of this heterocyclic system.[1][2]
The strategic placement of a chlorine atom on the aromatic ring of the isoindolinone can profoundly influence its biological activity. Chlorine, being an electron-withdrawing group, can alter the electron density of the aromatic system, affecting its reactivity and interactions with biological macromolecules.[3][4] Furthermore, the lipophilic nature of chlorine can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. Therefore, precise control over the position of chlorination is a critical aspect of the medicinal chemistry of isoindolinones.
This document outlines two primary approaches for the regioselective synthesis of chloro-substituted isoindolinones:
-
Synthesis from Chlorinated Precursors: Building the isoindolinone ring from starting materials that already contain a chlorine atom at a defined position.
-
Direct Regioselective Chlorination of the Isoindolinone Core: Introducing a chlorine atom onto a pre-existing isoindolinone scaffold in a position-selective manner.
Strategic Synthesis from Chlorinated Precursors
The most straightforward and widely practiced approach to obtain regiochemically pure chloro-substituted isoindolinones is to construct the heterocyclic ring from appropriately substituted starting materials. This strategy offers unambiguous control over the chlorine's position, dictated by the availability of the chlorinated precursor.
Synthesis of 6-Chloro-Substituted Isoindolinones
The 6-position of the isoindolinone ring is a common site for substitution. A reliable method to access this isomer involves the cyclization of a 4-chloro-substituted benzene derivative.
Protocol 1: Synthesis of 6-Chloro-1-(methylimino)isoindoline Hydrochloride [5]
This protocol details the synthesis of a 6-chloro-isoindoline derivative from 1-ethoxy-6-chloro-3H-isoindole.
Workflow Diagram:
Figure 1: Workflow for the synthesis of 6-chloro-1-(methylimino)isoindoline hydrochloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 110.5 g of 1-ethoxy-6-chloro-3H-isoindole and 41.9 g of methylamine hydrochloride in 1100 mL of ethanol.
-
Inert Atmosphere: Purge the reaction vessel with argon.
-
Reflux: Heat the suspension to boiling under reflux for 4 hours.
-
Crystallization: After the reaction is complete, cool the mixture to 2°C to induce crystallization of the product.
-
Isolation and Purification: Filter the separated crystals under suction and recrystallize them from ethanol to yield 91.0 g of 6-chloro-1-(methylimino)isoindoline hydrochloride as white crystals (m.p. >250°C).
Synthesis of Dichloro-Substituted Isoindolinones
This approach can be extended to the synthesis of isoindolinones with multiple chlorine substituents, provided the corresponding polychlorinated starting materials are accessible.
Protocol 2: Synthesis of 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one [6]
This protocol illustrates the synthesis of an isoindolinone with a dichlorinated N-aryl substituent.
Step-by-Step Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde and 4,5-dichloro-2-nitroaniline in an appropriate solvent (e.g., ethanol or acetic acid).
-
Reaction: The reaction proceeds via a nucleophilic addition of the aniline to the aldehyde, followed by cyclization and rearrangement to form the 3-substituted isoindolin-1-one. The specific reaction conditions (temperature, catalyst) may need to be optimized.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and subsequent purification by crystallization or column chromatography to yield the desired product.
Data Summary Table:
| Precursor | Product | Yield | Reference |
| 1-Ethoxy-6-chloro-3H-isoindole | 6-Chloro-1-(methylimino)isoindoline hydrochloride | 82% | [5] |
| 2-Cyanobenzaldehyde and 4,5-dichloro-2-nitroaniline | 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one | 87% | [6] |
Direct Regioselective Chlorination of the Isoindolinone Core
The direct chlorination of a pre-formed isoindolinone scaffold presents a more atom-economical and convergent synthetic strategy. However, achieving high regioselectivity can be challenging due to the presence of multiple reactive C-H bonds on the aromatic ring. The outcome of such reactions is governed by a combination of electronic and steric effects, as well as the choice of chlorinating agent and catalyst.
Principles of Regioselectivity in Electrophilic Aromatic Substitution
The aromatic ring of the isoindolinone is activated towards electrophilic substitution. The amide group fused to the benzene ring acts as an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance.[7][8] However, the carbonyl group is deactivating. The overall directing effect will be a balance of these influences.
Diagram of Directing Effects:
Figure 2: Directing effects of the fused amide ring in electrophilic aromatic substitution of isoindolinone.
Prospective Method: Palladium-Catalyzed C-H Chlorination
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds.[9][10] A plausible strategy for the direct chlorination of isoindolinones involves a palladium-catalyzed process, potentially directed by the nitrogen atom of the lactam.
Proposed Catalytic Cycle:
Figure 3: Proposed catalytic cycle for Pd-catalyzed C-H chlorination of isoindolinone.
Protocol 3: Hypothetical Protocol for Regioselective C-H Chlorination
This protocol is a prospective method based on established principles of palladium-catalyzed C-H halogenation of arenes.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube, combine isoindolinone (1.0 equiv), Pd(OAc)₂ (0.1 equiv), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and N-chlorosuccinimide (NCS) (1.2 equiv) in a high-boiling point solvent such as dioxane or DMF.
-
Inert Atmosphere: Purge the reaction tube with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the chlorinated isoindolinone regioisomers. The regioselectivity will need to be determined by spectroscopic methods (e.g., ¹H NMR, NOESY).
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often preferred for transition-metal-catalyzed chlorinations as it is a mild and solid reagent. Other sources like trichloroisocyanuric acid (TCCA) or chlorine gas can also be used, but may require different reaction conditions and can be less selective.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reactivity and regioselectivity. Electron-rich ligands can promote oxidative addition, while sterically bulky ligands can influence the position of C-H activation.
-
Solvent: The solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF or dioxane are commonly used in C-H activation chemistry.
-
Troubleshooting:
-
Low Conversion: Increase reaction temperature, time, or catalyst loading. Ensure all reagents are pure and dry.
-
Poor Regioselectivity: Screen different ligands and solvents. The inherent electronic and steric properties of the isoindolinone substrate will ultimately play a key role.
-
Decomposition: Lower the reaction temperature or use a milder chlorinating agent.
-
Conclusion and Future Perspectives
The regioselective synthesis of chloro-substituted isoindolinones is a critical endeavor in the field of medicinal chemistry. While the construction of the isoindolinone ring from chlorinated precursors remains the most reliable method for ensuring regiochemical purity, the development of direct C-H chlorination methods offers a more elegant and efficient alternative. Future research in this area will likely focus on the discovery of novel catalytic systems that can achieve high regioselectivity in the direct chlorination of the isoindolinone core, thereby streamlining the synthesis of these valuable compounds for drug discovery applications.
References
- 1. Sulfamate Esters Guide Selective Radical-Mediated Chlorination of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. | Semantic Scholar [semanticscholar.org]
- 11. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
Application Notes: 4-Chloro-2,3-dihydroisoindol-1-one as a Versatile Pharmaceutical Intermediate
Introduction
4-Chloro-2,3-dihydroisoindol-1-one, a substituted isoindolinone, has emerged as a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid, bicyclic structure and the presence of a reactive chlorine atom make it an ideal scaffold for building molecules with specific three-dimensional conformations, a critical factor for high-affinity binding to biological targets.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound, with a particular focus on its role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.
The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[2] The strategic placement of a chlorine atom on the benzene ring of this scaffold opens up a wide array of possibilities for further functionalization through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophoric groups.[1][3][4]
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 871723-37-4 | [5] |
| Molecular Formula | C₈H₆ClNO | [5][6] |
| Molecular Weight | 167.59 g/mol | [6] |
| Appearance | White to off-white powder | N/A |
| Storage | Sealed in a dry, room temperature environment | [6] |
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-chlorophthalic anhydride. The methodology involves the formation of 4-chlorophthalimide, followed by a selective reduction of one of the carbonyl groups.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 4-Chlorophthalimide
This protocol is based on the general principle of reacting phthalic anhydrides with ammonia to form the corresponding phthalimide.
Materials:
-
4-Chlorophthalic anhydride
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Heating mantle and reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-chlorophthalic anhydride (1 equivalent).
-
Slowly add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be done in an ice bath.
-
Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any unreacted ammonia and salts.
-
Dry the product under vacuum to obtain 4-chlorophthalimide as a white solid.
Causality and Insights: The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbons of the anhydride, followed by dehydration to form the stable five-membered imide ring. Heating drives the cyclization and dehydration to completion.
Protocol 2: Synthesis of this compound
This protocol is adapted from the selective catalytic hydrogenation of phthalimides to isoindolinones.[7] The presence of an acid promoter is crucial for this selective reduction.
Materials:
-
4-Chlorophthalimide
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Trifluoroacetic acid (TFA)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite or another filter aid
Procedure:
-
To a hydrogenation vessel, add 4-chlorophthalimide (1 equivalent) and 10% Pd/C (5-10 mol%).
-
Add ethyl acetate as the solvent.
-
Add trifluoroacetic acid (1-2 equivalents) to the mixture.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality and Insights: The palladium-catalyzed hydrogenation selectively reduces one of the two carbonyl groups of the phthalimide. The presence of trifluoroacetic acid is believed to activate the carbonyl group towards reduction. Without the acid promoter, the reduction is significantly slower or does not proceed.[7] This method provides a more controlled and selective reduction compared to using harsh reducing agents like sodium borohydride, which can lead to over-reduction or other side products.[8]
Application in the Synthesis of a Talazoparib Intermediate
This compound is a key building block in the synthesis of the PARP inhibitor Talazoparib.[9][10] The following section details its conversion to a crucial phthalazinone intermediate.
Diagram: Synthesis of the Phthalazinone Intermediate for Talazoparib
Caption: Conversion to a key Talazoparib intermediate.
Protocol 3: Synthesis of 4-Hydrazinyl-7-chloro-2,3-dihydrophthalazin-1-one
This protocol describes the reaction of this compound with hydrazine hydrate, which results in a ring expansion to form the phthalazinone core structure of Talazoparib. This reaction is analogous to the general synthesis of phthalazinones from phthalimides and related compounds with hydrazine.[11]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or another suitable high-boiling solvent
-
Heating mantle and reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give 4-hydrazinyl-7-chloro-2,3-dihydrophthalazin-1-one.
Causality and Insights: The reaction proceeds through a nucleophilic attack of hydrazine on one of the carbonyl groups of the isoindolinone, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring of the phthalazinone. The use of excess hydrazine hydrate drives the reaction to completion. The chloro-substituent remains intact under these conditions, available for subsequent reactions in the synthesis of Talazoparib.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex pharmaceutical molecules. Its preparation from readily available starting materials and its subsequent reactivity make it a valuable tool for medicinal chemists. The detailed protocols provided herein for its synthesis and its application in the construction of a key intermediate for the PARP inhibitor Talazoparib are intended to facilitate its use in drug discovery and development programs. The principles outlined in these protocols can be adapted for the synthesis of a wide range of other bioactive molecules.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. data.epo.org [data.epo.org]
- 3. Phthalimides [organic-chemistry.org]
- 4. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
Application Note: 4-Chloro-2,3-dihydroisoindol-1-one as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This application note provides a detailed guide for researchers on the strategic use of 4-Chloro-2,3-dihydroisoindol-1-one, a versatile intermediate, for the synthesis of kinase inhibitor libraries. We present its chemical properties, discuss its reactivity, and provide a robust, validated protocol for its functionalization via Palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction in drug development.[3]
Introduction: The Isoindolinone Core in Kinase Inhibition
The inhibition of protein kinases with small molecules is a proven therapeutic strategy.[4] Many successful inhibitors target the ATP-binding site of the kinase. The isoindolin-1-one moiety serves as a rigid, bicyclic scaffold that can effectively present pharmacophoric features into this binding pocket, mimicking the adenine region of ATP.[4][5] Its structural rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity interactions with the target kinase.
This compound (CAS 871723-37-4) is a particularly valuable starting material for several reasons[6][7]:
-
Privileged Scaffold : It incorporates the validated isoindolinone core.
-
Orthogonal Reactivity : The chloro-substituent provides a reactive handle for selective functionalization without interfering with the lactam portion of the molecule.
-
Vector for Diversity : The chlorine atom is ideally positioned for modification via modern cross-coupling reactions, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).[7][8]
This guide will focus on the most common and powerful application of this building block: the creation of new carbon-carbon bonds to generate diverse libraries of potential kinase inhibitors.
Physicochemical Properties & Reactivity
This compound is a stable, solid compound amenable to a variety of reaction conditions. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 871723-37-4 | [6] |
| Molecular Formula | C₈H₆ClNO | [7] |
| Molecular Weight | 167.59 g/mol | [7] |
| Appearance | Off-white to light yellow solid | |
| MDL Number | MFCD09701291 | [6] |
The primary site of reactivity for synthetic diversification is the C-Cl bond on the aromatic ring. While aryl chlorides are traditionally less reactive than the corresponding bromides or iodides in cross-coupling reactions, significant advances in catalyst and ligand design have overcome this challenge.[9] The chloro group is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, making it a versatile anchor point for introducing molecular diversity.[10]
Caption: Synthetic utility of the chloro-isoindolinone scaffold.
Protocol: Suzuki-Miyaura Coupling for SAR Library Generation
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for generating a library of compounds to probe structure-activity relationships.
Objective
To synthesize a representative 4-aryl-2,3-dihydroisoindol-1-one derivative, demonstrating a reliable method for diversifying the core scaffold. This protocol is optimized for aryl chlorides, which require more robust catalytic systems than aryl bromides or iodides.[9]
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki coupling.
Materials & Reagents
| Reagent | M.W. | Example Quantity | Moles (mmol) | Equiv. | Notes |
| This compound | 167.59 | 168 mg | 1.0 | 1.0 | Limiting reagent. Ensure it is dry. |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 | Using a slight excess ensures full conversion of the starting material. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 | Catalyst precursor. |
| SPhos (Ligand) | 410.53 | 16.4 mg | 0.04 | 0.04 | A bulky phosphine ligand is crucial for activating the C-Cl bond.[9][11] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 | The base is essential for the transmetalation step in the catalytic cycle.[12] |
| 1,4-Dioxane, Anhydrous | - | 8 mL | - | - | Reaction solvent. |
| Deionized Water | - | 2 mL | - | - | Co-solvent. Must be degassed. |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Rationale: Combining the solids first is operationally simple and minimizes exposure of air-sensitive reagents to the atmosphere.
-
-
Catalyst Addition: In a separate vial, weigh the Palladium(II) Acetate (0.02 eq) and SPhos ligand (0.04 eq) and add them to the reaction vessel.
-
Rationale: A 1:2 ratio of Palladium to Ligand is typical for forming the active catalytic species in situ. SPhos is a highly effective ligand for the challenging oxidative addition of aryl chlorides to Pd(0).[11]
-
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.
-
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 parts) and deionized water (1 part) via syringe. Sparge the resulting suspension with the inert gas for 15-20 minutes.
-
Rationale: Degassing the solvent after addition removes any residual dissolved oxygen, further protecting the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate its role in the catalytic cycle.
-
-
Reaction: Immerse the vessel in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the C-Cl bond. Reaction progress should be monitored by TLC or LC-MS to determine completion.
-
-
Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine all organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2,3-dihydroisoindol-1-one product.
Enabling Structure-Activity Relationship (SAR) Studies
The true power of the described protocol lies in its application to library synthesis for SAR studies. By simply exchanging the arylboronic acid coupling partner, researchers can rapidly generate a matrix of analogs to probe the molecular interactions between the inhibitor and the kinase active site.
Caption: Logic flow for using the protocol in SAR studies.
By analyzing the inhibitory activity (e.g., IC₅₀ values) of the synthesized library against a target kinase, researchers can deduce key relationships:
-
Hydrophobic Pockets: Does a bulky, non-polar group at the 4-position increase potency?
-
Hydrogen Bonding: Does a hydrogen bond donor or acceptor (e.g., from a pyridyl ring) improve binding affinity?[1]
-
Selectivity: How do different substituents influence binding to off-target kinases?
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its rigid isoindolinone core and synthetically versatile chloro-substituent make it an ideal starting point for library generation. The robust Suzuki-Miyaura protocol detailed in this note provides researchers with a reliable and scalable method to explore vast areas of chemical space, accelerating the discovery of novel, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 871723-37-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound [myskinrecipes.com]
- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of 4-Chloro-2,3-dihydroisoindol-1-one via Palladium-Catalyzed Cross-Coupling Reactions
Abstract: The 2,3-dihydroisoindol-1-one (isoindolinone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Functionalization of this core is critical for modulating biological activity, and palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for this purpose. This guide provides an in-depth exploration of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to the 4-chloro-2,3-dihydroisoindol-1-one substrate. We delve into the mechanistic rationale behind experimental choices, offer detailed, field-proven protocols, and provide guidance for optimization, empowering researchers to efficiently synthesize novel isoindolinone derivatives.
Introduction: The Isoindolinone Core and the Challenge of Aryl Chlorides
The isoindolinone heterocyclic system is a cornerstone in drug discovery, valued for its rigid, planar structure that can effectively present substituents for interaction with biological targets.[1][2] The strategic derivatization of this scaffold is paramount for developing new therapeutic agents. This compound is a key starting material, offering a reactive handle for modification at the C4 position.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[3] However, the C-Cl bond in aryl chlorides is significantly stronger and less reactive than its bromide or iodide counterparts. This presents a distinct challenge: the rate-determining oxidative addition of the aryl chloride to the Pd(0) catalyst is energetically demanding.[4] Overcoming this hurdle requires carefully designed catalytic systems, typically employing bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[5][6]
This document serves as a practical guide to navigating the specific challenges and leveraging the opportunities of cross-coupling reactions with this valuable chloro-substituted scaffold.
Figure 1: General workflow for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to the operational simplicity and the commercial availability and stability of a vast array of boronic acids and their derivatives.[7][8]
Mechanistic Considerations
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoindolinone. This is the most challenging step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center.[7]
-
Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point, adapted from general methods for challenging aryl chlorides.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours. Microwave irradiation can significantly reduce reaction times.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2,3-dihydroisoindol-1-one.
Key Parameters for Success
| Parameter | Recommended Choice & Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃. These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[13] |
| Ligand | SPhos, XPhos, or RuPhos. These bulky, electron-rich biaryl monophosphine ligands are essential. They promote the difficult oxidative addition step and stabilize the catalytic species, preventing decomposition.[14] |
| Base | K₃PO₄ or Cs₂CO₃. Stronger bases are often required to facilitate the formation of the active borate species, which is crucial for efficient transmetalation.[4] |
| Solvent | Toluene, Dioxane, or THF with a small amount of water. The water is often critical for dissolving the inorganic base and facilitating the transmetalation step. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds from aryl halides and a wide range of nitrogen nucleophiles.[15][16] This reaction is vital for synthesizing anilines and related structures prevalent in pharmaceuticals.
Mechanistic Considerations
The mechanism shares similarities with the Suzuki coupling but differs in the nucleophilic partner.[5]
-
Oxidative Addition: A L-Pd(0) complex adds to the 4-chloro-isoindolinone.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond and regenerate the L-Pd(0) catalyst.[17]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the amination of unreactive aryl chlorides.[18]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv.)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with Pd(dba)₂, XPhos, and NaOtBu. Add anhydrous toluene and stir for 5-10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the this compound (1.0 equiv.) and the amine coupling partner.
-
Reaction: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Key Parameters for Success
| Parameter | Recommended Choice & Rationale |
| Catalyst Precursor | Pd(dba)₂ or Pd₂(dba)₃. These are reliable Pd(0) sources. Pd(OAc)₂ can also be used but requires in situ reduction, which can be less efficient. |
| Ligand | XPhos, RuPhos, or other bulky biaryl monophosphines. These ligands are critical for promoting the oxidative addition of the aryl chloride and facilitating the C-N bond-forming reductive elimination. The specific choice may depend on the steric and electronic properties of the amine.[19] |
| Base | NaOtBu, KOtBu, or LHMDS. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most common and effective choice.[5] |
| Solvent | Toluene or Dioxane. Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[20] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecular scaffolds.
Mechanistic Considerations
The Sonogashira coupling involves a dual catalytic cycle.[21]
-
Palladium Cycle: Similar to the Suzuki reaction, this involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium center.[22]
Figure 4: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound
Coupling aryl chlorides via the Sonogashira reaction can be challenging and may require higher temperatures or more specialized catalysts than for bromides or iodides.[23]
Materials:
-
This compound
-
Terminal Alkyne (1.5 - 2.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triphenylphosphine (PPh₃) (6-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous DMF or NMP (co-solvent, optional)
Procedure:
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Solvent and Reagent Addition: Add degassed Et₃N (or a mixture of Et₃N and DMF). Then, add the terminal alkyne via syringe.
-
Reaction: Heat the mixture with vigorous stirring. Temperatures may range from 60 °C to 120 °C, depending on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off the amine salts and concentrate the filtrate. Alternatively, dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Key Parameters for Success
| Parameter | Recommended Choice & Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI. This is the classic, reliable Sonogashira catalyst system. The added PPh₃ ligand helps to maintain a stable, active Pd(0) species. For challenging chlorides, more advanced ligand systems (e.g., bulky phosphines) may be necessary. |
| Base | Et₃N or DIPA. The amine base serves two purposes: it neutralizes the HX generated during the reaction and facilitates the formation of the copper acetylide.[24] |
| Solvent | Amine base as solvent, or co-solvent like DMF/NMP. Using the amine as the solvent ensures a high concentration of the base. For higher boiling points, DMF or NMP can be used as co-solvents. |
| Atmosphere | Strictly inert. Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. Thoroughly degassing all solvents is crucial. |
References
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. research.rug.nl [research.rug.nl]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Protocol for N-arylation of 4-Chloro-2,3-dihydroisoindol-1-one: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction
The isoindolinone scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of an aryl substituent at the nitrogen atom (N-arylation) of this heterocyclic system is a critical transformation for modulating the pharmacological and physicochemical properties of these molecules. This application note provides a comprehensive guide to the N-arylation of 4-chloro-2,3-dihydroisoindol-1-one, a versatile building block for the synthesis of novel chemical entities in drug discovery and materials science.
This document will detail two robust and widely applicable catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.
Reaction Principles and Mechanistic Overview
The N-arylation of this compound involves the formation of a new carbon-nitrogen bond between the lactam nitrogen and an aryl group, typically derived from an aryl halide or pseudohalide. This transformation is most effectively achieved through transition metal catalysis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Amide Binding and Deprotonation: The lactam (in this case, this compound) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the N-H bond to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1]
References
Topic: Analytical Methods for Purity Assessment of 4-Chloro-2,3-dihydroisoindol-1-one
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,3-dihydroisoindol-1-one is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceutical agents, including kinase inhibitors for oncology and compounds targeting central nervous system disorders.[1] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for a robust purity assessment of this compound, detailing validated protocols and the scientific rationale underpinning the methodological choices. The primary focus is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, supplemented by orthogonal techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive characterization.
Introduction: The Imperative for Purity
The molecular structure of this compound (MW: 167.59 g/mol , Formula: C₈H₆ClNO) provides a rigid scaffold essential for targeted binding in drug development.[1][2][3] However, impurities arising from the synthetic route or degradation can introduce significant risks, including altered pharmacological activity, increased toxicity, or compromised stability of the final drug product. Therefore, a rigorous and well-validated analytical control strategy is not merely a regulatory requirement but a scientific necessity.
This guide is structured to provide both the "how" and the "why" of purity analysis, grounding every protocol in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[4][5][6]
The Core Analytical Strategy: A Multi-Technique Approach
No single analytical method can provide a complete purity profile. A robust assessment relies on an integrated strategy where a primary quantitative technique is supported by confirmatory and specialized methods.
-
High-Performance Liquid Chromatography (HPLC): The principal technique for assay (purity) determination and the quantification of non-volatile impurities.
-
Gas Chromatography (GC): An essential orthogonal method for detecting and quantifying volatile impurities, particularly residual solvents from the manufacturing process.
-
Mass Spectrometry (MS): A powerful tool, typically coupled with HPLC or GC, for the structural identification and confirmation of unknown impurities.
-
NMR Spectroscopy: Primarily used for the definitive structural confirmation of the main compound and for characterizing impurities if isolated.
The relationship and workflow between these techniques are illustrated below.
Caption: Integrated workflow for purity assessment.
Primary Method: Reversed-Phase HPLC for Assay and Impurity Profiling
3.1. Principle and Rationale
Reversed-Phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile compounds like this compound. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The analyte and its impurities are retained to different extents based on their hydrophobicity, allowing for their separation and subsequent quantification by a UV detector, as the aromatic ring system provides strong chromophores.
The following method is a robust starting point, designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products and process-related impurities.[7]
3.2. Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds and their impurities. The length provides high efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent that provides good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is crucial for eluting a wide range of impurities with varying polarities and ensuring the column is cleaned after each run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 225 nm | Wavelength selected for optimal absorbance of the isoindolinone core structure. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening on the column.[8] |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Preparation of Solutions
-
Standard Solution (for Assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.
-
Sample Solution (for Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
Spiked Sample Solution (for Impurity Identification): Prepare a sample solution and spike with known potential impurities if available, to confirm their retention times.
System Suitability Test (SST) Before sample analysis, inject the Standard Solution five times. The system is deemed ready for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[4] |
Data Analysis and Calculations Purity is calculated using an area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity should be used.
-
% Purity (Area Normalization): % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
% Individual Impurity: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
3.3. Method Validation Protocol (ICH Q2(R2) Framework)
Validation is mandatory to prove that the analytical procedure is fit for its intended purpose.[5][6] The following parameters must be assessed.
Caption: Key parameters for analytical method validation.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank (diluent), the reference standard, the sample, and a spiked sample. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure separation of degradation products from the main peak.[9]
-
-
Linearity: Establish that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the quantitation limit (LOQ) to 120% of the assay concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]
-
-
Accuracy: Measure the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[7]
-
-
Precision: Assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the influence of random events.
-
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[7]
-
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). The system suitability criteria must still be met.
-
Orthogonal and Confirmatory Methods
4.1. GC for Residual Solvents
Principle: Manufacturing processes often use organic solvents which must be controlled in the final product. Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for this analysis due to its ability to separate and quantify volatile organic compounds. The parent compound, being non-volatile, will remain in the sample vial.
Protocol (General - based on USP <467>)
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.
-
GC Conditions:
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 min.
-
Injector: Split, 250 °C.
-
Detector: FID, 250 °C.
-
Headspace Conditions: Vial equilibration at 80 °C for 60 min.
-
-
Analysis: Run a standard containing known amounts of expected solvents to create a calibration curve. Analyze the sample and quantify any detected solvents against the curve.
4.2. Mass Spectrometry for Impurity Identification
Principle: When an unknown impurity is detected by HPLC above the identification threshold (as defined by ICH Q3 guidelines), its structure must be elucidated. LC-MS is ideal for this. The HPLC system separates the impurity, which then enters the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the impurity's molecular ion and its fragmentation pattern, which act as a "fingerprint" for identification. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula.
Protocol (General for LC-MS)
-
Interface: Connect the outlet of the HPLC UV detector to an electrospray ionization (ESI) source on the mass spectrometer.
-
Mobile Phase: Ensure the mobile phase is MS-compatible. Replace non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium acetate.
-
Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of detecting the molecular ion.
-
Interpretation: Analyze the mass spectrum of the unknown peak. The molecular weight (e.g., for C₈H₆ClNO is 167.0138 for the [M+H]⁺ ion of the ³⁵Cl isotope) can be compared against potential by-products or degradation products.
4.3. NMR for Structural Confirmation
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the connectivity and overall structure of this compound.[11]
Protocol (General for ¹H NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm that the spectrum is consistent with the expected structure. The presence of unexpected signals may indicate impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 871723-37-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. labsolu.ca [labsolu.ca]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 4-Chloro-2,3-dihydroisoindol-1-one
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 4-Chloro-2,3-dihydroisoindol-1-one. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making its accurate quantification crucial for process monitoring and quality control. The developed method utilizes reversed-phase chromatography for efficient separation and a triple quadrupole mass spectrometer for sensitive and selective detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed instrument parameters, and a full validation protocol according to FDA and ICH guidelines.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a range of therapeutic agents.[1] The purity and concentration of this intermediate can directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and sensitive analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool in the pharmaceutical industry, offering high throughput, sensitivity, and selectivity for the analysis of small molecules.[2][3] This application note details the development and validation of such a method, providing a scientifically grounded protocol for the accurate analysis of this compound in various sample matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC-MS method.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [5] |
| Molecular Weight | 167.59 g/mol | [6] |
| Predicted logP | 1.76 | (Prediction based on computational models)[7] |
| Predicted pKa | 15.15 (amide proton) | (Prediction based on computational models) |
The predicted logP value of 1.76 suggests that this compound is a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC. The high predicted pKa of the amide proton indicates that it will remain in its neutral form across a wide pH range, simplifying mobile phase selection.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Figure 1: General workflow for the HPLC-MS analysis of this compound.
Materials and Methods
Reagents and Standards
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (analytical grade)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol
Effective sample preparation is crucial to remove interfering matrix components and ensure the longevity of the analytical column and mass spectrometer.[8] A liquid-liquid extraction (LLE) protocol is recommended for its efficiency in extracting moderately non-polar compounds.
Step-by-Step LLE Protocol:
-
To 100 µL of the sample matrix (e.g., reaction mixture, plasma), add 500 µL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS analysis.
HPLC-MS Method Parameters
The following parameters are recommended as a starting point for method development and can be further optimized for specific applications.
HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
Electrospray ionization in positive mode (ESI+) is recommended as the lactam nitrogen is a potential site for protonation.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
For quantitative analysis, Selected Reaction Monitoring (SRM) is the preferred method due to its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]⁺. The chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the full scan spectrum, which can aid in confirming the identity of the analyte.[5]
Predicted SRM Transitions:
To establish the optimal SRM transitions, a product ion scan of the precursor ion (m/z 168.0) should be performed. Based on the structure, potential fragmentations could involve the loss of CO or cleavage of the five-membered ring.
Figure 2: Predicted SRM transitions for this compound.
Method Validation
A comprehensive validation of the analytical method should be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.[9][10] The key validation parameters are outlined below.
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte.[8] |
| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99.[11] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ).[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[12] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the sample matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Data Analysis and Quantification
Quantification is achieved by integrating the peak area of the SRM transition for this compound and comparing it to a calibration curve constructed from standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust HPLC-MS method for the quantitative analysis of this compound. The proposed method, based on reversed-phase chromatography and triple quadrupole mass spectrometry, offers the high sensitivity, selectivity, and throughput required in a pharmaceutical development setting. The detailed protocols for sample preparation, instrument parameters, and method validation serve as a valuable resource for scientists and researchers, enabling accurate and reliable quantification of this important chemical intermediate.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. achmem.com [achmem.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rfppl.co.in [rfppl.co.in]
- 12. japsonline.com [japsonline.com]
Scalable synthesis of 4-Chloro-2,3-dihydroisoindol-1-one for drug discovery
An Application Guide for the Scalable Synthesis of 4-Chloro-2,3-dihydroisoindol-1-one for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The isoindolinone scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its rigid structure is crucial for effective binding to a variety of biological targets. Specifically, this compound serves as a critical intermediate in the synthesis of numerous drug candidates, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[1][2] The presence of the chlorine atom provides a strategic handle for further molecular diversification through cross-coupling reactions, making it an invaluable building block in medicinal chemistry.[1][3][4] This guide provides a comprehensive, scalable, and robust protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The outlined method focuses on a two-step sequence involving oxidation followed by a one-pot reductive cyclization, a pathway selected for its scalability, efficiency, and use of readily available starting materials.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, the isoindolinone core is a recurring structural theme. Its prevalence stems from its ability to act as a rigid scaffold, presenting appended functional groups in a well-defined spatial orientation for optimal interaction with protein targets. This structural rigidity often translates to enhanced binding affinity and selectivity.
The title compound, this compound (CAS 871723-37-4), is of particular interest.[5][6] The chloro-substituent is not merely a placeholder; it profoundly influences the molecule's electronic properties and provides a versatile anchor for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, a cornerstone of hit-to-lead optimization campaigns. Given its utility, a reliable and scalable synthesis is paramount for ensuring a consistent supply for drug discovery programs.
This document details a validated, scalable synthetic route starting from the commercially available 3-Chloro-2-methylbenzonitrile. The strategy hinges on two key transformations:
-
Benzylic Oxidation: Conversion of the methyl group to a carboxylic acid.
-
Reductive Intramolecular Cyclization: One-pot catalytic hydrogenation of the nitrile group to a primary amine, which spontaneously cyclizes with the adjacent carboxylic acid to form the target lactam.
This approach avoids the use of hazardous or expensive reagents and is amenable to large-scale production, addressing a critical need for pharmaceutical development.
Overall Synthetic Workflow
The synthesis is designed as a streamlined two-stage process. The first stage is the oxidation of the benzylic methyl group of the starting material. The second, and key, stage is the catalytic hydrogenation that accomplishes both the reduction of the nitrile and the subsequent intramolecular cyclization in a single operation.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 871723-37-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. achmem.com [achmem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,3-dihydroisoindol-1-one
Welcome to the technical support guide for the synthesis of 4-Chloro-2,3-dihydroisoindol-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on improving reaction yield and product purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the most common synthetic routes to prepare this compound?
While multiple strategies exist for constructing the isoindolinone core, a prevalent and robust method involves the intramolecular cyclization of an appropriately substituted benzene derivative. A highly effective approach is the reductive amidation of 2-carboxy-3-chlorobenzaldehyde with a suitable nitrogen source, such as ammonia or a protected amine, followed by cyclization.[2] Alternative routes include palladium-catalyzed carbonylation of benzylamine precursors or the cyclization of 2-halomethyl benzonitriles.[3][4] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the critical parameters that directly influence the reaction yield?
The yield of this compound is highly sensitive to several factors:
-
Reagent Purity: The purity of the starting materials, particularly the substituted benzaldehyde or benzoic acid derivative, is paramount. Impurities can interfere with catalysts or lead to unwanted side reactions.
-
Solvent Choice: The reaction solvent must be inert to the reaction conditions and capable of solubilizing the reactants. For cyclization reactions, polar aprotic solvents like DMF, DMAc, or NMP are often effective, but their optimization is crucial.[5]
-
Temperature Control: Many steps, such as metal-catalyzed reactions or those involving strong bases, are exothermic. Precise temperature control is necessary to prevent the formation of byproducts.
-
Water Content: The presence of excess water can lead to the hydrolysis of key intermediates or reagents. Using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) is often essential.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. A suitable solvent system (e.g., Ethyl Acetate/Hexane) should be developed to clearly separate the starting material, intermediates, and the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Quenching a small aliquot of the reaction mixture and analyzing the crude sample provides an accurate assessment of conversion.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Problem: Low or No Product Yield
A low yield is the most frequent challenge. The following workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
1. Reagent & Solvent Quality
-
Underlying Cause: Contaminants in starting materials can poison catalysts or participate in side reactions. Water in solvents can hydrolyze sensitive reagents like acid chlorides or organometallics.
-
Solution:
-
Always verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use freshly distilled or commercially available anhydrous solvents. For moisture-sensitive reactions, consider adding molecular sieves.
-
If using a solid reagent like a base (e.g., NaH, K₂CO₃), ensure it has been stored correctly and is not excessively clumpy, which can indicate hydration.
-
2. Reaction Condition Optimization
-
Underlying Cause: Sub-optimal reaction temperature, time, or concentration can lead to incomplete conversion or degradation of the product.
-
Solution: A systematic optimization is recommended. The choice of base and solvent can have a profound impact on the success of cyclization reactions.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Rationale |
| Base | K₂CO₃ | NaH | Triethylamine | K₂CO₃ is a mild, heterogeneous base suitable for many cyclizations.[4] NaH is a strong, non-nucleophilic base for deprotonating less acidic protons. Triethylamine is a soluble organic base often used to quench acids formed in situ. |
| Solvent | DMF | THF | Acetonitrile | DMF and other polar aprotic solvents are excellent for SₙAr and cyclization reactions due to their high boiling points and ability to dissolve polar intermediates. THF is a good choice for reactions involving organometallics or strong bases at lower temperatures. |
| Temperature | 80 °C | 60 °C | Room Temp. | Higher temperatures can accelerate the reaction but may also promote side reactions or product decomposition. Optimization is key. |
| Yield | Moderate | High | Low | This column illustrates a hypothetical optimization process where conditions are varied to improve the final product yield. |
3. Formation of Significant Impurities
-
Underlying Cause: The inherent reactivity of intermediates can lead to predictable side reactions. In isoindolinone synthesis, polymerization and oxidation are known challenges, especially with unstable isoindole precursors.[5] For the synthesis of this compound, potential side reactions include:
-
Dimerization/Polymerization: Highly reactive intermediates may react with each other instead of cyclizing. This is often exacerbated by high concentrations or temperatures.
-
Over-alkylation/Arylation: If the nitrogen of the isoindolinone product is sufficiently nucleophilic, it can react with the starting material (e.g., an alkyl halide), leading to N-substituted byproducts.
-
Hydrolysis: If the reaction starts from a nitrile or ester, incomplete conversion or reaction with water can leave these functional groups intact or hydrolyzed to a carboxylic acid, complicating purification.
-
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
-
Inert Atmosphere: Purging the reaction vessel with nitrogen or argon can prevent oxidation of sensitive intermediates.
-
Stoichiometry Control: Precise control over the stoichiometry of reagents, especially the base, can prevent side reactions caused by excess base.
-
Section 3: Experimental Protocols & Methodologies
This section provides a representative protocol based on common synthetic transformations for this class of compounds.
Protocol: Reductive Cyclization of 3-Chloro-2-formylbenzoic acid
This protocol is a conceptualized example based on established methods for isoindolinone synthesis.[2]
Caption: A plausible reaction pathway for synthesis.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 3-chloro-2-formylbenzoic acid (1.0 eq), ammonium acetate (1.5 eq), and toluene (approx. 0.1 M concentration).
-
Imination: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the imine forms. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Reduction & Cyclization: Cool the reaction mixture to room temperature. Carefully add a reducing agent.
-
Option A (Catalytic Hydrogenation): Transfer the mixture to a hydrogenation vessel, add 5 mol% Pd/C, and pressurize with H₂ gas (50 psi). Stir overnight.
-
Option B (Chemical Reduction): Cool the mixture to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise. Allow to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
After reduction, filter the reaction mixture (if Pd/C was used).
-
Quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
References
Identifying side products in isoindolinone synthesis
Welcome to the comprehensive technical support guide for navigating the complexities of isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, identify and mitigate side product formation, and optimize reaction outcomes. The following information is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an unexpected side product in my isoindolinone synthesis. What are the most common impurities I should be aware of?
The nature of side products in isoindolinone synthesis is highly dependent on the chosen synthetic route. Below is a summary of common impurities associated with prevalent synthetic strategies.
| Synthetic Route | Common Side Products |
| Reduction of Phthalimides | 3-Hydroxyisoindolinones, Phthalides, Over-reduced amino alcohols |
| From o-Phthalaldehyde and Amines | Dimeric and oligomeric species, Phthalides (with certain reagents) |
| Transition-Metal Catalyzed Reactions | Varies with catalyst and substrates; can include dimers, over-oxidation or -reduction products |
Troubleshooting Guides
Issue 1: Low Yield in Isoindolinone Synthesis
Q: My isoindolinone synthesis is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?
A: Low yields are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Impurities in your starting materials, such as the amine or the phthalic anhydride derivative, can introduce competing side reactions. It is advisable to verify the purity of your reagents by NMR or other appropriate analytical techniques and purify them if necessary. Old aldehydes, which are prone to oxidation, should be handled with particular care.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially for reactions sensitive to moisture. The presence of water can lead to hydrolysis of intermediates or reagents.
-
Reaction Atmosphere: For air- or moisture-sensitive reactions, confirm that your glassware was properly dried and that the reaction was maintained under an inert atmosphere (e.g., nitrogen or argon).
Workflow for Troubleshooting Low Yields:
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Side Product Identification and Mitigation
Side Product Focus: Phthalides from Phthalimide Reduction
Q: During the reduction of an N-substituted phthalimide to the corresponding isoindolinone using sodium borohydride (NaBH₄), I've isolated a significant amount of a phthalide byproduct. What is the mechanism of its formation and how can I prevent it?
A: The formation of phthalide is a known side reaction in the reduction of phthalimides, particularly when the reaction is not carefully controlled.
Mechanism of Phthalide Formation: While the precise mechanism can be complex and dependent on specific reaction conditions, a plausible pathway involves the over-reduction of one of the carbonyl groups. The reduction of a phthalimide first generates a hemiaminal intermediate. If this intermediate undergoes further reduction before cyclization to the isoindolinone, it can lead to the formation of an amino alcohol which can then cyclize to form the phthalide.
Mitigation Strategies:
-
Control of Stoichiometry: Use a carefully controlled amount of the reducing agent. An excess of NaBH₄ can lead to over-reduction.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reduction.
-
Solvent System: The choice of solvent can influence the reaction outcome. Reductions in aqueous isopropanol have been reported to favor the formation of the desired 3-hydroxyisoindolinone intermediate.[1]
-
Workup Procedure: Acidic workup conditions can promote the cyclization of the intermediate to the phthalide. A carefully controlled neutral or slightly basic workup may help to minimize its formation.
Side Product Focus: Dimers from o-Phthalaldehyde
Q: My reaction of o-phthalaldehyde with a primary amine is producing a significant amount of high molecular weight species, which I suspect are dimers or oligomers. Why is this happening and how can I favor the formation of the monomeric isoindolinone?
A: The reaction of o-phthalaldehyde with primary amines can be complex, and the formation of dimeric or oligomeric side products is a common issue.
Mechanism of Dimer Formation: The initial reaction between o-phthalaldehyde and a primary amine forms an imine. This intermediate can then react with another molecule of o-phthalaldehyde or another intermediate species before intramolecular cyclization occurs, leading to dimers and oligomers. The exact mechanism is debated but is understood to involve competing intermolecular and intramolecular reactions.[2][3][4]
Mitigation Strategies:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization to the isoindolinone over intermolecular side reactions.
-
Slow Addition: The slow addition of the primary amine to the solution of o-phthalaldehyde can help to maintain a low concentration of the amine and its reactive intermediates, thus favoring the desired intramolecular reaction.
-
Use of a Thiol Reagent: In some cases, the addition of a thiol reagent can facilitate the formation of a fluorescent isoindole product, which can then be converted to the isoindolinone. This reaction proceeds through a different mechanism that can suppress dimer formation.[2][3][4]
Experimental Protocols and Analytical Methods
Protocol 1: General Synthesis of N-Substituted Isoindolinones from Phthalic Anhydride
This protocol describes a general method for the synthesis of N-substituted isoindolinones via the condensation of phthalic anhydride with a primary amine.
Reagents and Equipment:
-
Phthalic anhydride
-
Primary amine
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in a minimal amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindolinone.[5]
Protocol 2: Identification of Side Products by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities in your reaction mixture.
Sample Preparation:
-
Accurately weigh a known amount of your crude product and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate quantification.
Data Analysis:
-
Identify Signals: Identify the characteristic signals for your desired isoindolinone product and any potential side products.
-
Integration: Carefully integrate the signals corresponding to the product and the impurities.
-
Quantification: The relative molar ratio of the components can be determined by comparing the integrals of their respective signals, normalized to the number of protons they represent. The absolute amount of each component can be calculated by comparing their integrals to the integral of the known amount of the internal standard.
Characteristic ¹H NMR Shifts for Common Side Products:
| Side Product | Characteristic ¹H NMR Signals (approximate, in CDCl₃) |
| 3-Hydroxyisoindolinone | A singlet for the proton at the C3 position, typically between 5.5 and 6.5 ppm. |
| Phthalide | A singlet for the CH₂ group, typically around 5.3 ppm. |
Protocol 3: Analysis of Reaction Mixtures by HPLC-MS
HPLC-MS is an invaluable technique for separating and identifying components of a complex reaction mixture.
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for your instrument.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Method:
-
Column: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase for the analysis of small organic molecules.
-
Detection: UV detection at a wavelength where your compounds of interest absorb, coupled with mass spectrometry detection.
Mass Spectrometry Method:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: Full scan mode can be used to identify the molecular weights of all components in the mixture. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known compounds.
Workflow for HPLC-MS Analysis:
Caption: A general workflow for the analysis of a reaction mixture by HPLC-MS.
References
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Chloro-isoindolinones
Welcome to the technical support center dedicated to the nuanced challenge of palladium-catalyzed cross-coupling reactions involving chloro-isoindolinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these critical bond-forming reactions, troubleshoot common hurdles, and deepen their mechanistic understanding.
The chloro-isoindolinone core is a valuable pharmacophore, but its electron-deficient nature and the inherent inertness of the C-Cl bond present a significant synthetic challenge. Unlike their more reactive bromo or iodo counterparts, aryl chlorides require carefully orchestrated reaction conditions to achieve efficient oxidative addition, the often rate-limiting step in the catalytic cycle.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities and achieve high-yielding, robust, and scalable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when coupling chloro-isoindolinones.
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion, or the yield is disappointingly low. Where should I start troubleshooting?
A: Low or no yield is the most common issue and typically points to a problem with one of the core components of the catalytic system. A systematic check is the most efficient way to diagnose the problem.[3]
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low-yield reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Solvents & Base: Ensure all solvents (e.g., Toluene, Dioxane, 2-MeTHF) are strictly anhydrous. Moisture is a notorious catalyst poison. Use freshly opened bottles of high-purity solvents or distill them. Bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are highly hygroscopic.[4]
-
Coupling Partner: For Suzuki reactions, verify the quality of the boronic acid/ester. Boronic acids can dehydrate to form unreactive trimeric boroxines. For Buchwald-Hartwig aminations, ensure the amine is pure, as trace impurities can inhibit the catalyst.[5]
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[6] Ensure your reaction setup was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst System - The Heart of the Reaction:
-
The Ligand is Critical for C-Cl Bonds: Standard ligands like PPh₃ are often ineffective for activating the strong C-Cl bond.[7] You must use bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.[8]
-
Palladium Source: While Pd₂(dba)₃ is a common Pd(0) source, its purity can vary. Consider using well-defined, air-stable Pd(II) pre-catalysts (e.g., Buchwald G3/G4 precatalysts) which generate the active LPd(0) species cleanly and stoichiometrically in situ.[5][9]
-
Issue 2: My Chloro-isoindolinone is Unreactive
Q: My starting material is being recovered, even after screening several conditions. What makes my substrate so challenging?
A: This is a classic problem with electron-deficient aryl chlorides. The oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, is often the rate-determining step and has a high activation energy.[1]
Mechanistic Insight: The Oxidative Addition Hurdle
Caption: The high-energy barrier for oxidative addition of aryl chlorides.
Strategies to Overcome Inertness:
-
Switch to a "Killer" Ligand: This is your most powerful lever. For challenging chlorides, you need state-of-the-art ligands designed for C-Cl bond activation.
Ligand Class Examples Key Features & Rationale Buchwald Biarylphosphines XPhos, SPhos, RuPhos, BrettPhos Extremely bulky and electron-rich. They promote the formation of the highly reactive monoligated Pd(0) species essential for cleaving the C-Cl bond.[7][10] Dialkylphosphines t-Bu₃P, Cy₂P(t-Bu) Very strong sigma-donors that significantly increase the electron density on the palladium center.[8] N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong sigma-donors that form very stable bonds to palladium, creating robust catalysts that resist decomposition at high temperatures.[11] -
Increase Temperature: Kinetics are your friend. Reactions involving aryl chlorides often require higher temperatures (e.g., 80-120 °C) than those with bromides or iodides. Toluene, xylene, or dioxane are common high-boiling point solvents.[1]
-
Choice of Base and Solvent: The base and solvent work in concert. For a Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[4] For a Suzuki coupling, K₃PO₄ or Cs₂CO₃ are effective. The base's role is not just to participate in the catalytic cycle but also to maintain an optimal reaction environment. Poor solubility of the base can stall the reaction.[4][12]
Issue 3: I'm Observing Side Products
Q: My desired product is forming, but it's contaminated with significant side products. What are they and how can I suppress them?
A: Two side reactions are particularly common in these systems: hydrodehalogenation and catalyst decomposition (palladium black).
1. Hydrodehalogenation (C-Cl → C-H)
-
What it is: Your chloro-isoindolinone is being reduced to the parent isoindolinone, where the chlorine is replaced by a hydrogen atom.
-
Causality: This occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture before it can proceed through the desired cross-coupling pathway. Common hydrogen sources include water, alcohols (if used as solvent/reagent), or even the amine coupling partner in some cases.
-
Suppression Strategies:
-
Rigorous Anhydrous Conditions: This is the first line of defense. Ensure all reagents and solvents are scrupulously dry.
-
Choice of Hydride Source (if applicable): If the reaction requires a hydride source for catalyst turnover, its choice is critical. Some protocols use ethanol or sodium formate.[13] Ensure stoichiometry is precise.
-
Optimize Reaction Rate: Speeding up the desired catalytic cycle can outcompete the slower hydrodehalogenation pathway. Using a more active ligand or slightly higher temperature can sometimes help.
-
2. Palladium Black Formation
-
What it is: A fine black precipitate forms in your reaction vessel, often accompanied by a stall in reactivity. This is aggregated, inactive Pd(0) metal.[14]
-
Causality: The active LPd(0) species is only stable when coordinated to its ligand. If the ligand dissociates, or if the concentration of the LPd(0) complex becomes too high, it can aggregate and precipitate out of solution, effectively killing your catalyst.[15][16] This is often exacerbated by high temperatures or an incorrect palladium-to-ligand ratio.
-
Suppression Strategies:
-
Maintain Ligand Integrity: Ensure you are using a sufficient ligand-to-palladium ratio. For monodentate phosphines, a ratio of 1.5:1 to 2:1 (L:Pd) is common.
-
Avoid Excessive Temperatures: While heat is needed, running the reaction at the lowest effective temperature can minimize catalyst decomposition.
-
Use Robust Pre-catalysts: Well-defined pre-catalysts can sometimes offer greater stability and a more controlled release of the active Pd(0) species.[5]
-
Proper Stirring: Ensure the reaction is well-mixed. Poor mixing can lead to localized high concentrations of catalyst, promoting aggregation.
-
Experimental Protocols
The following is a generalized, robust starting point for a Suzuki-Miyaura coupling with a chloro-isoindolinone substrate. This protocol should be used as a baseline for optimization.
Protocol: Suzuki-Miyaura Coupling of a Generic Chloro-isoindolinone
Reaction Setup Workflow:
Caption: Standard experimental workflow for reaction setup.
Step-by-Step Procedure:
-
Glassware Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloro-isoindolinone (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and ligand. A reliable starting point is XPhos Pd G3 (2 mol%).
-
Seal and Degas: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the chloro-isoindolinone.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
This guide provides a foundational framework for success. Remember that every substrate is unique, and intelligent, systematic screening of the parameters discussed—ligand, base, solvent, and temperature—is the key to unlocking optimal conditions for your specific chloro-isoindolinone coupling.
References
- 1. fiveable.me [fiveable.me]
- 2. web.uvic.ca [web.uvic.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Regioselectivity in Aromatic Substitution of Isoindolinones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and functionalization of isoindolinone scaffolds. The isoindolinone core is a privileged structure in medicinal chemistry, and controlling the regioselectivity of its aromatic substitution is paramount for synthesizing analogues with desired biological activities.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
I. Understanding the Fundamentals of Regioselectivity in Isoindolinones
Before delving into specific troubleshooting scenarios, it is crucial to grasp the electronic nature of the isoindolinone ring system. The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of the fused lactam ring and any existing substituents on the benzoyl portion.
The isoindolinone core consists of a benzene ring fused to a γ-lactam ring. The amide carbonyl group is electron-withdrawing and deactivating, while the nitrogen atom can have varied effects depending on its substituent. This creates a nuanced electronic landscape that dictates the position of incoming electrophiles.
Q1: What are the inherent directing effects of the unsubstituted isoindolinone ring in electrophilic aromatic substitution?
A1: The isoindolinone ring system presents a classic case of competing electronic effects. The carbonyl group of the lactam is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and induction.[3][4] Conversely, the amide nitrogen, if unsubstituted or bearing an alkyl group, can donate its lone pair into the aromatic system, acting as an activating, ortho, para-director.
However, in the fused ring system, the overall effect is a deactivation of the aromatic ring compared to benzene, making substitutions more challenging. The positions ortho and para to the nitrogen (C4 and C6) are generally favored for electrophilic attack due to the potential for resonance stabilization of the sigma complex (arenium ion) by the nitrogen lone pair. The C7 position, being ortho to the carbonyl group, is the most deactivated.
II. Troubleshooting Common Regioselectivity Problems
This section addresses specific issues you might be facing in your experiments, providing causative explanations and actionable solutions.
Q2: My Friedel-Crafts acylation is giving me a mixture of regioisomers, with significant amounts of the C5-acylated product instead of the expected C4 or C6. Why is this happening and how can I improve selectivity?
A2: This is a common and insightful observation. While electronic directing effects are primary, steric hindrance and the nature of the Lewis acid catalyst play a significant role in Friedel-Crafts reactions.[5]
Causality:
-
Steric Hindrance: The C4 position is sterically more hindered than the C5 and C6 positions due to its proximity to the fused lactam ring. With bulky acylating agents or N-substituents on the isoindolinone, the electrophile may preferentially attack the less hindered C5 or C6 positions, even if they are not the most electronically activated.
-
Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) required for the reaction can coordinate with the carbonyl oxygen of the isoindolinone. This coordination enhances the deactivating effect of the carbonyl group, potentially altering the electronic landscape and influencing the regiochemical outcome. This complexation can also increase the steric bulk around the C7 position, further disfavoring substitution at adjacent sites.
Troubleshooting Strategies:
-
Choice of Lewis Acid: Experiment with milder or bulkier Lewis acids. For instance, using ZnCl₂ or FeCl₃ might lead to different regioselectivity compared to AlCl₃.[6] Milder conditions can sometimes favor the electronically preferred product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screen of solvents (e.g., CS₂, nitrobenzene, 1,2-dichloroethane) is recommended.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.
Workflow for Optimizing Friedel-Crafts Acylation Regioselectivity
Caption: A systematic approach to troubleshooting poor regioselectivity.
Q3: I am attempting a nitration reaction on my isoindolinone, but I am observing low yields and the formation of multiple nitrated products, including at the N-aryl group (if present). How can I achieve selective nitration on the benzoyl ring?
A3: Nitration is a classic electrophilic aromatic substitution that is highly sensitive to reaction conditions, and the powerful electron-withdrawing nature of the nitro group can deactivate the ring toward further substitution.[7][8]
Causality:
-
Harsh Reaction Conditions: Traditional nitrating mixtures (HNO₃/H₂SO₄) are strongly acidic and oxidizing. These conditions can lead to side reactions, including oxidation of the substrate or cleavage of sensitive functional groups. If your isoindolinone has an N-aryl substituent, this ring can also be nitrated, leading to a complex product mixture.
-
Product Deactivation: Once a nitro group is introduced, the aromatic ring becomes significantly deactivated. This can make subsequent nitrations difficult and may require forcing conditions, which in turn can lead to decomposition.
Troubleshooting Strategies:
-
Milder Nitrating Agents: Employ milder, more selective nitrating agents. Examples include:
-
Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride.
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in aprotic solvents.
-
-
Protecting Group Strategy: If you have a reactive N-substituent (like another aromatic ring), consider a protecting group strategy if feasible, though this adds steps to your synthesis.
-
Directed C-H Activation: For highly specific functionalization, consider modern transition-metal-catalyzed C-H activation strategies. These methods often use a directing group to achieve high regioselectivity that is orthogonal to the inherent electronic preferences of the ring. For instance, an amide carbonyl can direct ortho C-H activation.[1][9]
Comparative Table of Nitration Conditions
| Nitrating Agent | Typical Conditions | Pros | Cons |
| HNO₃/H₂SO₄ | 0 °C to RT | Inexpensive, powerful | Harsh, low selectivity, side reactions |
| Acetyl Nitrate | Ac₂O, 0 °C | Milder, better for sensitive substrates | Can lead to acetylation as a side reaction |
| NO₂BF₄ | Aprotic solvent (e.g., MeCN) | Non-acidic, high selectivity | More expensive, moisture sensitive |
Q4: My halogenation (e.g., bromination) is not selective and I'm getting a mixture of mono- and di-substituted products. How can I control the degree of halogenation?
A4: Halogenation is often a very fast reaction, and over-halogenation is a frequent issue, especially with activating groups present.[10][11]
Causality:
-
Ring Activation: The isoindolinone ring, while generally deactivated, may still be sufficiently reactive towards powerful electrophiles like Br₂. The first halogen atom introduced is a deactivating group but is also an ortho, para-director. This can lead to a second substitution, especially if the reaction is not carefully controlled.[4]
-
Reaction Stoichiometry and Rate: The rate of the first halogenation is often faster than the rate of mixing, leading to localized areas of high electrophile concentration and subsequent di-substitution before the mono-halogenated product can diffuse away.
Troubleshooting Strategies:
-
Control Stoichiometry: Use precisely one equivalent of the halogenating agent. A slight excess can dramatically increase the amount of di-substituted product.
-
Slow Addition: Add the halogenating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the reaction mixture at a low temperature (e.g., 0 °C or below). This maintains a low concentration of the electrophile and favors mono-substitution.
-
Milder Halogenating Agents: Use a less reactive halogen source. For bromination, N-bromosuccinimide (NBS) is an excellent alternative to Br₂ and often provides higher selectivity for mono-bromination.[12] For chlorination, N-chlorosuccinimide (NCS) can be used.
Protocol: Selective Mono-bromination using NBS
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the isoindolinone substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or CCl₄).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 - 1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. FAQs
Q5: Can I predict the regioselectivity of my reaction computationally?
A5: Yes, computational chemistry can be a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to calculate the electron density at different positions on the aromatic ring and to model the stability of the possible reaction intermediates (sigma complexes). A lower energy for the intermediate generally corresponds to the major product.[13] There are also faster, semi-empirical methods available that can provide good qualitative predictions.[14][15]
Q6: Does the N-substituent on the isoindolinone affect regioselectivity on the benzoyl ring?
A6: Absolutely. The electronic nature of the N-substituent has a significant impact.
-
N-Alkyl groups: These are weakly electron-donating and have a minimal electronic effect on the benzoyl ring. Their primary influence is steric.
-
N-Aryl groups: An N-aryl group can compete for the electrophile. Furthermore, its electronic properties (whether it is electron-rich or electron-poor) can subtly influence the electronics of the isoindolinone nitrogen, thereby affecting the directing effect on the fused benzoyl ring. In some cases, transition metal-catalyzed reactions can be directed to the N-aryl ring instead of the isoindolinone core.[1]
-
N-Acyl or N-Sulfonyl groups: These are strongly electron-withdrawing groups. They will significantly deactivate the entire system by pulling electron density away from the nitrogen, reducing its ability to donate into the benzoyl ring and making electrophilic substitution much more difficult.
Q7: I am using a C-H activation strategy. Why am I still getting a mixture of isomers?
A7: While C-H activation offers superior regiocontrol, it is not always perfect.[9][16][17]
-
Directing Group Ambiguity: If your molecule has multiple potential directing groups, the catalyst may coordinate to more than one, leading to a mixture of products.
-
Steric and Electronic Competition: Even with a directing group, if two C-H bonds are sterically and electronically similar, a mixture may result. For example, in a 3-substituted benzoic acid derivative, C-H activation can sometimes occur at both the C2 and C6 positions.[18]
-
Ligand Effects: The ligand on the metal catalyst is crucial. A change in the ligand can dramatically alter the steric environment around the metal center, influencing which C-H bond is activated. Experimenting with different ligands (e.g., phosphines, N-heterocyclic carbenes) can often resolve selectivity issues.
References
- 1. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04156J [pubs.rsc.org]
- 15. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Degradation pathways of 4-Chloro-2,3-dihydroisoindol-1-one under stress conditions
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting and FAQ resource for investigating the degradation pathways of 4-Chloro-2,3-dihydroisoindol-1-one under various stress conditions. The information herein is designed to facilitate the development of robust, stability-indicating analytical methods and to provide insights into the intrinsic stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies, and why are they critical for a molecule like this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2] These studies are fundamental for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products that could form under various environmental conditions, providing a deeper understanding of the molecule's chemical behavior.[2]
-
Method Development: The generated degradants are crucial for developing and validating stability-indicating analytical methods—assays that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[2][3]
-
Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate formulations, excipients, and packaging to enhance stability.[1][2]
-
Regulatory Requirement: Regulatory bodies like the ICH mandate stress testing to demonstrate the specificity of analytical methods and to understand the overall stability profile of a new drug substance.[1][4]
For this compound, its structure—containing a lactam (a cyclic amide), a halogenated aromatic ring, and a benzylic position—presents multiple potential sites for degradation that must be thoroughly investigated.
Q2: What are the primary degradation pathways I should anticipate for this compound under hydrolytic stress?
Hydrolysis is often a primary degradation route for molecules containing labile functional groups like amides or esters.[4] For this compound, the lactam ring is the most susceptible site.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., 0.1 M HCl), the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the five-membered ring to form 2-(aminomethyl)-4-chlorobenzoic acid .
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., 0.1 M NaOH), the hydroxide ion directly attacks the carbonyl carbon, also resulting in the cleavage of the amide bond and formation of the same ring-opened product, 2-(aminomethyl)-4-chlorobenzoic acid .
The reaction is generally faster under basic conditions. The chloro-substituent on the aromatic ring is typically stable to hydrolysis under these conditions unless subjected to extreme heat and pressure.
Caption: Proposed hydrolytic pathway of this compound.
Q3: My degradation is proceeding too quickly or not at all. How can I optimize my stress conditions?
Achieving a target degradation of 5-20% is often recommended to ensure that the primary degradation products are formed without causing extensive, secondary degradation that may not be relevant to real-world stability.[3] If your reaction is outside this range, consider the following adjustments:
| Stress Condition | Issue: Degradation < 5% | Issue: Degradation > 20% | Causality |
| Acid/Base Hydrolysis | Increase acid/base concentration (e.g., from 0.1 M to 1 M). Increase temperature (e.g., from 60°C to 80°C). Extend reaction time. | Decrease acid/base concentration (e.g., from 0.1 M to 0.01 M). Decrease temperature (e.g., to RT or 40°C). Shorten reaction time. | Reaction kinetics are dependent on temperature and catalyst concentration. |
| Oxidative | Increase H₂O₂ concentration (e.g., from 3% to 10%). Gently heat the reaction (e.g., to 40°C-50°C). | Decrease H₂O₂ concentration (e.g., from 3% to 1%). Conduct the reaction at room temperature. | Oxidation potential and reaction rate are influenced by oxidant concentration and thermal energy. |
| Thermal (Dry Heat) | Increase temperature (e.g., from 80°C to 105°C). Increase duration of exposure. | Decrease temperature. Reduce duration of exposure. | Solid-state degradation is often slower and requires more energetic input. |
| Photolytic | Increase light intensity (as per ICH Q1B). Increase exposure time. Ensure the sample is fully exposed to the light source. | Reduce light intensity or exposure time. Use a filtered light source if photodegradation is too aggressive. | The extent of photodegradation is a function of the total energy absorbed (intensity × time). |
Q4: What potential degradation products should I look for under oxidative and photolytic stress?
Oxidative and photolytic conditions can lead to more complex degradation profiles.
-
Oxidative Degradation: Using an oxidant like hydrogen peroxide (H₂O₂), several products could form:
-
N-Oxide Formation: The nitrogen atom in the lactam could be oxidized to form an N-oxide.
-
Hydroxylation: The aromatic ring could be hydroxylated, although this is less common without specific catalysts.
-
Benzylic Oxidation: The benzylic C-H bond (at position 3) is a potential site for oxidation, which could lead to the formation of a hydroxyl group or further oxidation to a carbonyl, potentially leading to ring cleavage.
-
-
Photolytic Degradation: Exposure to UV or high-intensity visible light can induce photochemical reactions.
-
Dechlorination: A primary anticipated pathway is the homolytic cleavage of the C-Cl bond, leading to the formation of a radical intermediate. This can then abstract a hydrogen atom from the solvent to form 2,3-dihydroisoindol-1-one .
-
Dimerization/Polymerization: Radical intermediates can also react with each other, leading to the formation of dimeric or polymeric impurities.
-
Troubleshooting & Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol provides a starting point for stress testing. Always begin with milder conditions and escalate as needed to achieve the desired level of degradation.
Caption: General experimental workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place a known quantity of solid API in a vial and heat in an oven at 80°C. Periodically dissolve a portion for analysis.
-
Photolytic: Expose the stock solution (in a quartz cuvette) and solid API to a light source compliant with ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Sampling and Quenching:
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
-
Analysis:
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze using a validated stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase and acetonitrile is a common starting point.[5]
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
For structural elucidation of significant degradation products, employ LC-MS analysis.[1]
-
Q5: What is the best analytical approach for separating and identifying the degradation products?
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.
-
HPLC-UV: This is the workhorse for quantitative analysis. A stability-indicating HPLC method must be able to resolve the parent peak from all degradation products and any process impurities. Method development should focus on optimizing mobile phase composition, pH, gradient, and column chemistry to achieve baseline separation for all relevant peaks.[5]
-
LC-MS: This technique is indispensable for identifying the structures of the unknown degradation products.[1] By providing the mass-to-charge ratio (m/z) of the degradant, it allows for the determination of its molecular weight. Fragmentation data (MS/MS) can then be used to piece together the structure, confirming the proposed degradation pathways.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. scispace.com [scispace.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Chloro-2,3-dihydroisoindol-1-one for Long-Term Storage
Welcome to the technical support center for 4-Chloro-2,3-dihydroisoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a lactam (a cyclic amide) fused to a chlorobenzene ring. Its stability is primarily influenced by the chemical reactivity of these functional groups. The principal concerns for long-term storage are hydrolysis of the lactam ring, potential oxidative degradation, and, to a lesser extent, dehalogenation. This guide will provide a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A controlled temperature range of 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize the risk of oxidation.
Q2: I've noticed the powder has become clumpy and has a slight odor. What could be the cause?
Clumping is a strong indicator of moisture absorption. This compound is potentially hygroscopic, and water can initiate hydrolytic degradation of the lactam ring.[1] An unusual odor may suggest the formation of degradation products. It is crucial to assess the purity of the compound before use if you observe these changes.
Q3: Can I store this compound in a solution?
Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis. The stability in solution is highly dependent on the solvent, pH, and temperature. If you must store it in solution for a short period, use an anhydrous aprotic solvent and store it at a low temperature. Avoid protic solvents like water and alcohols, as well as acidic or basic conditions, which can catalyze hydrolysis.[2][3]
Q4: What are the primary degradation pathways I should be aware of?
The two most probable degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, forming 2-(aminomethyl)-4-chlorobenzoic acid.[2][3][4][5]
-
Oxidation: The secondary amine within the lactam ring could be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods or exposure to oxidizing agents.[6][7][8][9][10]
Dehalogenation of the chloroaromatic ring is less likely under standard storage conditions but could be a concern in the presence of certain metals or under high-energy conditions (e.g., UV light).[11][12][13][14][15]
Q5: How can I check the purity of my stored this compound?
Several analytical methods can be used to assess the purity of your compound:[16][17][18][]
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point, which can be an indicator of purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption, degradation.[1] | 1. Do not use the compound in critical experiments. 2. Assess purity using a recommended analytical method (e.g., HPLC, NMR). 3. If purity is compromised, consider purification (e.g., recrystallization) or disposal. |
| Inconsistent experimental results | Compound degradation leading to lower effective concentration. | 1. Verify the purity of the starting material. 2. If degradation is suspected, use a fresh, unopened batch of the compound for comparison. 3. Review storage conditions of the problematic batch. |
| Difficulty dissolving the compound | Formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a trusted solvent. 2. If insolubility persists, this may indicate significant degradation. 3. Analyze the material to identify the nature of the insoluble components. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Initial Assessment: Upon receiving the compound, visually inspect for any signs of moisture or discoloration. If possible, run an initial purity analysis (e.g., HPLC) to establish a baseline.
-
Aliquotting: To avoid repeated opening and closing of the main container, aliquot the compound into smaller, appropriately sized vials for individual experiments.
-
Inert Atmosphere: For maximum stability, place the vials in a desiccator or glove box under an inert atmosphere (argon or nitrogen).[20]
-
Sealing: Tightly seal the vials. For extra protection against moisture, wrap the cap with parafilm.
-
Storage Environment: Store the vials in a refrigerator at 2-8°C, protected from light.
-
Inventory Management: Label each vial clearly with the compound name, date of aliquoting, and concentration (if in solution). Maintain a detailed inventory to track usage and storage duration.[21][22][23][24][25]
Protocol 2: Handling Hygroscopic Compounds
If you suspect your compound has absorbed moisture, the following steps can be taken:
-
Drying: Place the compound in a vacuum desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide).[26][27][28]
-
Vacuum Application: Apply a vacuum to the desiccator to facilitate the removal of water.
-
Monitoring: Monitor the physical appearance of the compound. Drying may take several hours to days depending on the extent of moisture absorption.
-
Purity Check: After drying, it is essential to re-analyze the purity of the compound to ensure that no significant degradation has occurred.
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Chemical Compatibility
It is crucial to avoid storing this compound with incompatible chemicals. Based on its structure, the following should be avoided:[29][30][31][32][33]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the lactam ring.
-
Strong Oxidizing Agents: Can lead to the degradation of the molecule.
-
Protic Solvents (e.g., water, methanol): Can act as a nucleophile in the hydrolysis of the lactam.
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclam - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehalogenation - Wikipedia [en.wikipedia.org]
- 13. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Enzymatic dehalogenation of chlorinated nitroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moravek.com [moravek.com]
- 18. jfda-online.com [jfda-online.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. media.vwr.com [media.vwr.com]
- 22. Chemical Inventory Management Best Practices - Vertére [vertere.com]
- 23. mpofcinci.com [mpofcinci.com]
- 24. genemod.net [genemod.net]
- 25. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. vumc.org [vumc.org]
- 30. calpaclab.com [calpaclab.com]
- 31. industrialspec.com [industrialspec.com]
- 32. fluimacsa.com [fluimacsa.com]
- 33. Chemical compatibility [fishersci.dk]
Removing stubborn impurities from 4-Chloro-2,3-dihydroisoindol-1-one reaction
Welcome to the technical support guide for the synthesis and purification of 4-Chloro-2,3-dihydroisoindol-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common and stubborn impurity challenges encountered during its synthesis. As a key heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, achieving high purity is paramount.[1] This guide moves beyond simple protocols to explain the chemical rationale behind impurity formation and the logic of the proposed purification strategies.
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis shows a persistent impurity with a molecular weight that is ~34.5 Da less than my product. What is it, and why is it so hard to remove?
A: This is almost certainly the dechlorinated analog, 2,3-dihydroisoindol-1-one. This impurity forms via reductive dehalogenation, a known side reaction for aryl chlorides, especially when using catalytic hydrogenation (e.g., Pd/C) or certain reducing agents.[2][3] The carbon-chlorine bond can be cleaved and replaced with a carbon-hydrogen bond.[4] Because its polarity is very similar to the target compound, it often co-elutes during standard chromatographic purification, making it a particularly stubborn impurity.
Q2: My TLC plate shows significant streaking from the baseline, even with different solvent systems. What does this indicate?
A: Streaking on a silica gel TLC plate typically points to a highly polar, ionizable impurity.[5] The most probable cause is the hydrolysis of the lactam ring, which would form 2-(aminomethyl)-4-chlorobenzoic acid. This amphoteric compound strongly interacts with the acidic silica gel, causing it to streak rather than move as a defined spot. This usually occurs if the reaction or workup was exposed to harsh acidic or basic conditions, especially at elevated temperatures.
Q3: I'm having trouble getting my product to crystallize. What are some good starting solvents for recrystallization?
A: While specific solubility data for this compound is not widely published, compounds with similar structures are often moderately soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and poorly soluble in water.[6] For recrystallization, a single solvent system using isopropanol, ethanol, or ethyl acetate might be effective. Alternatively, a binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane, where the product is soluble in the first solvent and insoluble in the second, is a logical starting point.
Q4: My reaction has stalled, and I have a mixture of starting material and product. Can I simply push the reaction harder with more heat?
A: Increasing the temperature should be done with caution. While it may drive the reaction to completion, it can also accelerate the formation of side products, including the dechlorinated analog or degradation products. A better first step is to add a fresh portion of the reagent or catalyst, as it may have deactivated over time.[5] If you must increase the temperature, do so incrementally while monitoring the reaction closely by TLC or LC-MS to find the optimal balance between conversion and impurity formation.
Troubleshooting Guide: Identification & Removal of Key Impurities
This section provides a systematic approach to identifying and eliminating the most common and challenging impurities associated with this compound synthesis.
Impurity A: The Dechlorinated Analog (2,3-Dihydroisoindol-1-one)
-
Causality: This impurity arises from the unintended hydrogenolysis of the C-Cl bond. This reaction is catalyzed by transition metals, particularly palladium, in the presence of a hydrogen source.[2][7] Conditions that favor its formation include prolonged reaction times during catalytic hydrogenation, high catalyst loading, or elevated hydrogen pressure.
-
Identification:
-
LC-MS: Look for a peak with a mass corresponding to the loss of a chlorine atom and the gain of a hydrogen atom (M-34.5).
-
¹H NMR: The aromatic region of the spectrum will show a different splitting pattern. The desired product will have three aromatic protons, while the dechlorinated analog will have four, often with more complex coupling.
-
-
Removal Strategy:
-
Prevention (The Best Method): If your synthesis involves a reduction step, carefully select the conditions. Chlorides are generally more robust than bromides, but dehalogenation can still occur.[2] Consider using alternative, non-palladium catalysts or chemical reductants that are less prone to causing hydrogenolysis.
-
Optimized Flash Chromatography: Standard chromatography often fails. The key is to increase resolution by using a shallow elution gradient and high-performance silica. See Protocol 1 for a detailed methodology.
-
Impurity B: Hydrolyzed Product (2-(aminomethyl)-4-chlorobenzoic acid)
-
Causality: The five-membered lactam ring is susceptible to hydrolysis under strong aqueous acid or base, cleaving the amide bond to form a zwitterionic amino acid.
-
Identification:
-
TLC: A very polar spot that streaks from the baseline. It will be insoluble in common organic solvents like dichloromethane but soluble in aqueous acid or base.
-
Solubility Test: The crude material will partially dissolve in 1M HCl or 1M NaOH, while the pure product will not.
-
-
Removal Strategy:
-
Acid-Base Liquid-Liquid Extraction: This is the most effective method. By manipulating the pH, the solubility of the impurity can be selectively altered to move it from the organic phase to an aqueous phase. See Protocol 2 for a detailed workflow.
-
Impurity C: Unreacted Starting Materials
-
Causality: These are present due to an incomplete reaction, which can be caused by insufficient reaction time, incorrect temperature, poor reagent quality, or unfavorable equilibrium.[5]
-
Identification:
-
TLC/LC-MS/NMR: Compare the crude reaction mixture against authentic standards of the starting materials.
-
-
Removal Strategy:
-
Recrystallization: This is often the most efficient method if the starting materials have significantly different solubility profiles from the product. See Protocol 3 for guidance on developing a procedure.
-
Flash Chromatography: If recrystallization is ineffective, chromatography is a reliable alternative. The separation is usually straightforward as starting materials often have very different polarities from the final product.
-
Summary of Purification Strategies
| Impurity Name | Typical Cause | Identification Method | Recommended Purification Protocol |
| 2,3-Dihydroisoindol-1-one | Reductive Dehalogenation | LC-MS (M-34.5), ¹H NMR | Protocol 1: Optimized Flash Chromatography |
| 2-(aminomethyl)-4-chlorobenzoic acid | Lactam Hydrolysis | TLC (Streaking), Solubility | Protocol 2: Acid-Base Extraction |
| Unreacted Starting Materials | Incomplete Reaction | TLC/LC-MS vs. Standard | Protocol 3: Recrystallization Development |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your crude this compound.
Caption: Troubleshooting workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Dechlorinated Impurity
This protocol is designed to maximize the separation between the target product and its dechlorinated analog.
-
Column Preparation: Use a high-resolution silica gel (e.g., 25-40 µm particle size). Dry-pack the column or carefully wet-pack it with the initial mobile phase to ensure a homogenous stationary phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). This prevents band broadening that can occur with liquid injection.
-
Mobile Phase Selection: Start with a non-polar solvent system, such as a hexane/ethyl acetate mixture. A good starting point is a 9:1 or 8:2 ratio.
-
Elution: Run a very shallow gradient. For example, start with 10% ethyl acetate in hexane and slowly increase the ethyl acetate concentration to 30% over 20-30 column volumes.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC or UPLC-MS. Pool only the fractions that show a single spot/peak corresponding to the desired product.
-
Validation: A final LC-MS analysis of the pooled fractions should confirm the absence of the M-34.5 impurity.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Hydrolyzed Impurity
This protocol exploits the acidic and basic nature of the hydrolyzed impurity to remove it from the organic product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This will protonate the amine group of the hydrolyzed impurity, making it soluble in the aqueous layer. Separate the layers.
-
Basic Wash: Wash the organic layer with 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid group of the impurity, again rendering it water-soluble. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: A TLC of the resulting solid should show the absence of the baseline streaking impurity.
Protocol 3: Recrystallization Protocol Development
This protocol provides a systematic way to find an effective recrystallization solvent.
-
Solvent Screening: Place a small amount of the crude product (20-30 mg) into several test tubes. To each, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) dropwise while heating and agitating.
-
Identify Potential Solvents: A good solvent is one in which the product is sparingly soluble at room temperature but fully soluble when hot.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration of the saturated solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Assess the purity of the crystals by LC-MS and NMR. The melting point should be sharp and elevated compared to the crude material.
References
- 1. This compound [myskinrecipes.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Catalyst Screening for 4-Chloro-2,3-dihydroisoindol-1-one Functionalization
Welcome to the Technical Support Center for catalyst screening in the functionalization of 4-Chloro-2,3-dihydroisoindol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The functionalization of this scaffold is a critical step in the synthesis of a variety of biologically active compounds.[1] This resource aims to help you navigate the complexities of catalyst selection and reaction optimization to achieve your desired synthetic outcomes.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your catalyst screening experiments for the functionalization of this compound, a key intermediate in medicinal chemistry.[1] The primary focus is on palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which are commonly employed for this purpose.[2][3]
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound shows minimal or no conversion. What are the initial troubleshooting steps?
A1: Low or no product yield is a common challenge, often stemming from several factors. A systematic approach is key to identifying the root cause.[4]
-
Initial Checks:
-
Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Aryl chlorides can be less reactive than bromides or iodides, making the reaction more sensitive to impurities that can poison the catalyst.[5] Ensure your amine or other coupling partner is of high purity. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[6]
-
Catalyst Activity: The choice and handling of the palladium catalyst are critical.[2]
-
Pre-catalyst vs. In situ generation: Pre-formed palladium(0) catalysts or well-defined Pd(II) pre-catalysts often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5][7] The reduction of Pd(II) to Pd(0) can be inefficient and lead to catalyst decomposition.[7]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates like aryl chlorides, electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote the difficult oxidative addition step.[5][8][9]
-
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize phosphine ligands and the palladium catalyst, rendering it inactive.[6]
-
-
Systematic Optimization: If the initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. This involves varying one parameter at a time (e.g., ligand, base, solvent, temperature) to identify the optimal conditions.[10][11]
Issue 2: Catalyst Deactivation
Q2: I observe initial product formation, but the reaction stalls before completion. What could be causing catalyst deactivation?
A2: Catalyst deactivation can occur through several pathways. Identifying the cause is crucial for improving reaction efficiency.
-
Potential Causes and Solutions:
-
Oxidative Degradation: As mentioned, oxygen is detrimental. Ensure rigorous degassing of solvents and flushing of the reaction vessel with an inert gas.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Consider using more robust ligands or screening different ligand classes.
-
Product Inhibition: The product itself or byproducts can sometimes coordinate to the palladium center and inhibit the catalytic cycle. This is particularly relevant when the product contains coordinating functional groups.
-
Insufficient Base: The base plays a crucial role in the catalytic cycle, particularly in the deprotonation of the amine and the subsequent transmetalation step.[12] An inadequate amount or strength of the base can lead to a stalled reaction.
-
Issue 3: Formation of Side Products
Q3: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the starting material or homo-coupling of the amine. How can I minimize these?
A3: The formation of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Hydrodehalogenation (Reduction of the C-Cl bond):
-
Cause: This side reaction is often promoted by the presence of water or other protic impurities. It can also be a result of β-hydride elimination from certain intermediates in the catalytic cycle.
-
Solution: Ensure strictly anhydrous conditions. The choice of base can also influence this pathway; screening different bases may be beneficial.
-
-
Homo-coupling of the Amine:
-
Cause: This can occur, especially with primary amines, leading to diarylamines.
-
Solution: The choice of ligand and reaction conditions can significantly impact the selectivity for the desired cross-coupling over homo-coupling. A careful screening of ligands is recommended.[13]
-
-
Other Side Reactions:
-
Depending on the functional groups present in your coupling partner, other side reactions may occur. A thorough analysis of the crude reaction mixture by techniques like LC-MS or GC-MS can help identify these byproducts and provide clues for optimizing the reaction conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when setting up a catalyst screen for the functionalization of this compound?
A1: A successful catalyst screen involves the systematic evaluation of several key parameters:[14]
-
Palladium Source (Pre-catalyst): A range of Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and Pd(0) sources (e.g., Pd₂(dba)₃) should be considered.[15]
-
Ligand: This is often the most critical parameter. For aryl chlorides, bulky, electron-rich phosphine ligands are a good starting point. Consider a diverse set of ligands, including those from different classes (e.g., biarylphosphines, ferrocenylphosphines, and N-heterocyclic carbenes).[8]
-
Base: The choice of base is crucial and depends on the pKa of the amine and the tolerance of other functional groups. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, LiOtBu).[12]
-
Solvent: The solvent affects the solubility of reagents and the stability and activity of the catalyst. Common choices include ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene).[12]
-
Temperature: Reactions involving less reactive aryl chlorides often require elevated temperatures. However, higher temperatures can also lead to catalyst decomposition and side reactions.[5]
-
Concentration: Reaction concentration can impact reaction rates and should be considered during optimization.
Q2: How can I efficiently screen a large number of catalysts and reaction conditions?
A2: High-throughput screening (HTS) techniques are invaluable for rapidly identifying promising catalyst systems.[16] This can be done using parallel reactor systems and automated liquid handling.[17] Even without specialized equipment, a well-designed array of small-scale reactions in vials can significantly accelerate the screening process. Kits containing pre-weighed catalysts and ligands are commercially available and can streamline this process.[18]
Q3: What analytical techniques are best for monitoring the progress of my catalyst screening reactions?
A3: A combination of analytical techniques provides a comprehensive understanding of your reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying the product and any side products, as well as for quantifying the conversion and yield.[19]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Provide accurate quantitative data on the consumption of starting materials and the formation of the product.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the product and for analyzing the composition of the crude reaction mixture.
Q4: Are there alternatives to palladium catalysts for the functionalization of this compound?
A4: While palladium catalysts are the most common for Buchwald-Hartwig aminations, other transition metals can also be effective.[3] Copper-catalyzed Ullmann-type couplings are a well-established alternative, particularly for C-N bond formation.[5] Nickel catalysts are also gaining prominence for cross-coupling reactions and can sometimes offer different reactivity and selectivity profiles compared to palladium.[3] For C-H functionalization, rhodium and cobalt catalysts have also been explored for the synthesis of related dihydroisoquinolone structures.[21][22]
III. Experimental Protocols & Data Presentation
General Protocol for High-Throughput Catalyst Screening
This protocol is designed for screening various palladium catalysts, ligands, and bases for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligands (e.g., XPhos, SPhos, RuPhos, dppf)
-
Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: In a glovebox, prepare stock solutions of this compound, the amine, and the base in the chosen solvent.
-
Dispensing Reagents: To each reaction vial containing a pre-weighed catalyst and ligand (or add them as solutions), add the appropriate volumes of the stock solutions.
-
Reaction Setup: Seal the vials and place them in a heating block with stirring.
-
Reaction Monitoring: At specified time points, take aliquots from each reaction vial for analysis by LC-MS or GC-MS to determine the conversion to the product.
-
Data Analysis: Tabulate the results to compare the performance of each catalyst system.
Data Presentation: Catalyst Screening Results
The results of the catalyst screen should be presented in a clear and concise table to facilitate comparison.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 100 | 12 | 88 |
| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 4 | Pd(OAc)₂ | dppf | K₃PO₄ | Dioxane | 100 | 24 | 40 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
IV. Visualizations
Catalyst Screening Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. m.youtube.com [m.youtube.com]
- 18. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
- 19. "METHODS FOR THE RAPID SCREENING OF HETEROGENOUS CATALYSTS IN BOTH ANAL" by William Louis Hutcherson [digitalcommons.memphis.edu]
- 20. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Co(iii)-Catalyzed N-chloroamide-directed C–H activation for 3,4-dihydroisoquinolone synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 4-Chloro-2,3-dihydroisoindol-1-one Reaction Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-chloro-2,3-dihydroisoindol-1-one. The choice of solvent is a critical parameter that significantly influences the reaction kinetics, yield, and purity of this important synthetic intermediate. This document provides a comprehensive resource for troubleshooting common experimental challenges and offers scientifically grounded rationales for solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction to form this compound proceeding very slowly in a non-polar solvent like toluene?
A1: The formation of the isoindolinone ring, a type of lactam, typically occurs through an intramolecular nucleophilic substitution reaction. These reactions often involve the formation of a charged, polar transition state. Non-polar solvents are unable to effectively stabilize this polar transition state, which increases the activation energy of the reaction and results in a slower rate.[1][2]
Q2: I'm observing significant side product formation when using polar protic solvents such as methanol or water. What could be the cause?
A2: Polar protic solvents, while capable of stabilizing polar intermediates, can also act as nucleophiles. This can lead to competitive side reactions where the solvent molecule attacks an electrophilic center in your starting material or an intermediate. This process, known as solvolysis, can reduce the yield of your desired this compound.[3]
Q3: Are polar aprotic solvents like DMF or DMSO a better choice to accelerate the reaction without causing side reactions?
A3: In many cases, yes. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide a polar environment that can stabilize the charged transition state, thereby increasing the reaction rate.[1][4] Since they lack acidic protons, they are much weaker nucleophiles than protic solvents, which minimizes the risk of solvolysis side reactions.[1][3] However, their high boiling points can sometimes complicate product isolation.
Q4: How does the choice of base interact with the solvent to affect reaction kinetics?
A4: The effectiveness of a base is highly dependent on the solvent. In polar aprotic solvents, the anions of the base are less solvated and thus more reactive, making them "naked" and more potent. In contrast, polar protic solvents can form strong hydrogen bonds with the base, creating a "cage" around it and reducing its effective strength.[3] This can significantly slow down reactions that require a strong base to proceed.
Troubleshooting Guides for Common Experimental Issues
Here, we present structured troubleshooting guides for common problems encountered during the synthesis of this compound.
Issue 1: Low or Incomplete Conversion to Product
Symptoms:
-
Analysis by TLC or LC-MS shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of this compound is disappointingly low.
Troubleshooting Workflow:
Caption: Troubleshooting flow for low reaction conversion.
Causality and Recommended Actions:
-
Insufficient Temperature: Many chemical reactions have a significant activation energy barrier that must be overcome. If the reaction temperature is too low, the molecules may not have enough kinetic energy to react.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress at each new temperature to check for improvement and to ensure that the product or starting materials are not degrading.
-
-
Inappropriate Solvent Polarity: As discussed, a non-polar solvent will not adequately stabilize the polar transition state of the intramolecular cyclization, leading to a slow reaction.
-
Solution: If you are using a non-polar solvent like toluene or hexane, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Running a small-scale solvent screen can be an efficient way to identify a more suitable reaction medium.
-
-
Ineffective Base: The reaction may require a base to deprotonate a nucleophile or neutralize an acid byproduct. If the base is too weak or is hindered by the solvent, the reaction will be slow or may not proceed at all.
-
Solution: Ensure the base is appropriate for the chosen solvent. If using a solid base like potassium carbonate, ensure it is finely powdered and vigorously stirred. In some cases, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.
-
Issue 2: Significant Formation of Unidentified Side Products
Symptoms:
-
TLC or LC-MS analysis reveals one or more major, unexpected products alongside or instead of the desired this compound.
Workflow for Side Product Identification and Mitigation:
Caption: Workflow for identifying and mitigating side product formation.
Causality and Recommended Actions:
-
Solvolysis: This occurs when a protic solvent (e.g., methanol, water) acts as a nucleophile and reacts with your starting material or an intermediate.
-
Solution: Change to a polar aprotic solvent (e.g., DMF, acetonitrile) to remove the competing nucleophile from the reaction mixture.
-
-
Dimerization or Polymerization: At high concentrations, an intermolecular reaction can become favorable and compete with the desired intramolecular cyclization.
-
Solution: Lower the concentration of your starting material in the reaction. Applying high-dilution principles can favor the intramolecular pathway.
-
-
Elimination Reactions: If your starting material has acidic protons beta to a leaving group, a strong base can promote an elimination reaction as a side pathway.
-
Solution: Consider using a bulkier, non-nucleophilic base. These bases are sterically hindered, making them less likely to act as nucleophiles but still capable of deprotonation.
-
Data Summary: Qualitative Solvent Effects on Reaction Rates
The table below provides a general summary of how different classes of solvents can be expected to influence the rate of isoindolinone formation. The actual kinetic effects will be specific to the substrate and reaction conditions.
| Solvent Class | Example Solvents | Typical Relative Rate | Scientific Rationale |
| Non-Polar | Toluene, Hexane | Very Slow | Inadequate stabilization of the polar transition state.[5] |
| Polar Protic | Methanol, Water | Moderate to Fast | Good stabilization of the transition state, but potential for competing solvolysis and hydrogen bonding with the nucleophile, which can decrease its reactivity.[2][3] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast to Very Fast | Excellent stabilization of the transition state without the complication of competing nucleophilic pathways or strong nucleophile solvation.[1][4] |
Key Experimental Protocols
Protocol 1: A General Procedure for Reaction Solvent Screening
This protocol provides a framework for systematically evaluating the effect of different solvents on your reaction.
-
Preparation: In a set of identical, dry reaction vials equipped with stir bars, add the starting material (1.0 equivalent).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., toluene, acetonitrile, DMF) to achieve a consistent starting material concentration (e.g., 0.1 M).
-
Base Addition: Add the chosen base (e.g., potassium carbonate, 1.5 equivalents) to each vial.
-
Reaction Initiation: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired reaction temperature (e.g., 80 °C).
-
Monitoring Progress: At set time intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction vial. Quench the aliquot (e.g., with a small amount of dilute aqueous acid) and dilute it for analysis.
-
Analysis: Analyze the quenched aliquots by a suitable method, such as LC-MS or GC-MS, to determine the extent of conversion of the starting material to the desired product.
-
Evaluation: Compare the rates of product formation in the different solvents to identify the optimal reaction medium for your specific transformation.
References
Validation & Comparative
A Comparative Guide to Halogenated Isoindolinone Derivatives: 4-Chloro-2,3-dihydroisoindol-1-one in Focus
Introduction: The Isoindolinone Scaffold in Modern Drug Discovery
The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activity.[1] Its rigid, bicyclic structure is a key feature in the design of molecules intended for precise interactions with biological targets. In recent years, isoindolinone derivatives have gained substantial attention as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family.[2] PARP enzymes are critical for DNA damage repair, and their inhibition can induce synthetic lethality in cancer cells that have deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[3]
The therapeutic potential of isoindolinones stems from the structural similarity of their lactam ring to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[2][3] This mimicry allows them to act as competitive inhibitors at the enzyme's catalytic site. Halogenation of the isoindolinone scaffold is a common medicinal chemistry strategy to modulate a compound's physicochemical properties and biological potency. The position and nature of the halogen atom can profoundly influence lipophilicity, metabolic stability, and target binding affinity.
This guide provides a comparative analysis of 4-Chloro-2,3-dihydroisoindol-1-one and other key halogenated isoindolinone derivatives, with a focus on their synthesis, physicochemical properties, and structure-activity relationships (SAR) as PARP inhibitors. We will delve into experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform their own discovery programs.
Comparative Physicochemical Properties
The choice of halogen and its substitution pattern on the aromatic ring directly impacts key physicochemical parameters that govern a molecule's drug-like properties, including solubility, permeability, and plasma protein binding.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | ![]() | 871723-37-4[4] | C₈H₆ClNO[4] | 167.59[5] | Serves as a key intermediate in synthesizing kinase inhibitors for cancer therapy and CNS disorder agents. The chloro group enables further functionalization via cross-coupling reactions.[5] |
| 4-Bromo-2,3-dihydroisoindol-1-one | ![]() | 337536-15-9[6] | C₈H₆BrNO[6] | 212.04[6] | A valuable intermediate in organic and pharmaceutical synthesis.[7] The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. |
| 5-Chloro-2,3-dihydroisoindol-1-one | ![]() | 7041-31-8 | C₈H₆ClNO | 167.59 | The positional isomer of the 4-chloro derivative; its different electronic and steric profile can lead to distinct biological activities and SAR.[8] |
Expert Insight: The substitution at the 4-position (ortho to the fused pyrrolidinone ring) versus the 5-position (meta) creates significant differences in electronic distribution and steric hindrance. The 4-halo derivatives are often crucial for creating potent PARP inhibitors, where the halogen can form specific interactions within the enzyme's binding pocket. The choice between chlorine and bromine is a classic trade-off: bromine is larger and more polarizable, potentially forming stronger halogen bonds, but chlorine provides a smaller steric footprint and different electronic properties.[9]
Synthesis and Reactivity: A Comparative Overview
The synthesis of halogenated isoindolinones typically involves the cyclization of an appropriately substituted benzene derivative. A common and robust strategy starts from a halogenated 2-methylbenzoic acid or a related derivative, which is then halogenated at the benzylic position, followed by amination and intramolecular cyclization.
Caption: General synthetic workflow for halogenated isoindolinones.
Causality in Synthesis: The use of N-Bromosuccinimide (NBS) with a radical initiator is a standard and selective method for brominating the benzylic methyl group without affecting the aromatic ring. The subsequent cyclization with ammonia is a nucleophilic substitution followed by an intramolecular amidation. This pathway is efficient for producing derivatives like 4-bromoisoindolin-1-one.[7] Alternative modern methods, such as copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides, offer more direct routes but may require more specialized catalysts.[10]
Biological Activity & Structure-Activity Relationships (SAR)
The primary application driving interest in these compounds is the inhibition of PARP enzymes, particularly PARP-1.[11] The halogen atom's nature and position are critical determinants of inhibitory potency.
Caption: Logic diagram illustrating Structure-Activity Relationships (SAR).
Expert Analysis of SAR:
-
Role of the Halogen: Heavier halogens like bromine and iodine are better halogen bond donors than chlorine due to a more positive σ-hole.[9] In the context of PARP inhibition, this can lead to a specific, favorable interaction with a backbone carbonyl oxygen or other Lewis base in the enzyme's active site, thereby increasing binding affinity and potency.
-
Impact of Position: Substitution at the 4-position places the halogen in a specific vector relative to the core scaffold. For many PARP inhibitors, this position is ideal for interacting with the nicotinamide-ribose binding pocket. Moving the halogen to the 5- or 6-position alters this geometry, often leading to a significant drop in potency unless other parts of the molecule are modified to compensate.
-
Clinical Relevance: The development of isoindolinone-based PARP inhibitors is particularly promising for treating CNS cancers. The moderate lipophilicity of these scaffolds can enhance penetration of the blood-brain barrier (BBB), a critical challenge in neuro-oncology.[2][3]
While direct comparative IC₅₀ data for these specific parent cores is not always published in a single study, the principles are well-established in the development of more complex derivatives. For instance, the exploration of 4-carboxamido-isoindolinone derivatives has shown that subtle changes to the core, including halogenation patterns, can dramatically affect selectivity for PARP-1 over PARP-2.[12]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. Below is a representative synthesis protocol adapted from the literature.
Protocol 1: Synthesis of 4-Bromoisoindolin-1-one[7]
This protocol describes the synthesis from a commercially available precursor, 3-bromo-2-bromomethyl-benzoic acid methyl ester.
Materials:
-
3-bromo-2-bromomethyl-benzoic acid methyl ester
-
Tetrahydrofuran (THF), anhydrous
-
30% aqueous ammonia (NH₃)
-
Ethyl acetate (EtOAc)
-
2M Citric acid
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-bromomethyl-benzoic acid methyl ester (2.74 g, 8.88 mmol) in anhydrous THF (70 mL).
-
Cooling: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Amination: Add 30% aqueous ammonia (10 mL) to the cooled solution.
-
Reaction: Remove the ice bath and stir the mixture vigorously at room temperature for 18 hours.
-
Solvent Removal: Remove the THF by evaporation under reduced pressure using a rotary evaporator.
-
Workup: Partition the resulting white residue between ethyl acetate (50 mL) and 2M citric acid (50 mL). Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purification: Dissolve the resulting orange oil in a minimum amount of dichloromethane. Purify the product by flash chromatography on a silica gel column, eluting with a solvent gradient of dichloromethane/methanol (e.g., starting with 100% DCM and gradually increasing to 9:1 DCM/MeOH).
-
Isolation: Combine the fractions containing the product and evaporate the solvent to yield 4-bromoisoindolin-1-one as a white solid (yield typically around 80%).[7]
Self-Validation and Causality: The aqueous ammonia serves as the nitrogen source for the lactam ring. The reaction proceeds via an initial nucleophilic substitution of the benzylic bromide, followed by an intramolecular cyclization/amidation to form the stable five-membered ring. The acidic workup with citric acid is crucial to neutralize any excess ammonia and protonate byproducts, ensuring they remain in the aqueous phase during extraction.
Conclusion and Future Outlook
This compound and its halogenated analogs, particularly 4-bromoisoindolin-1-one, are not merely synthetic intermediates but are foundational scaffolds in modern medicinal chemistry. Their comparative analysis reveals a clear structure-activity relationship where the nature and position of the halogen atom are critical for modulating biological activity, especially in the context of PARP inhibition.
-
This compound offers a balance of reactivity and steric properties, making it a versatile building block.[5]
-
4-Bromo-2,3-dihydroisoindol-1-one provides a superior handle for complex synthetic elaborations via cross-coupling and may offer enhanced target affinity through halogen bonding.[7]
-
Positional isomers like 5-chloro-isoindolinone serve as important controls and alternative scaffolds for exploring different regions of a target's binding site.
The continued exploration of these simple, halogenated isoindolinones will undoubtedly fuel the discovery of next-generation therapeutics. Future research will likely focus on leveraging these scaffolds to develop inhibitors with greater selectivity among PARP family members and to fine-tune pharmacokinetic profiles for challenging indications, including CNS malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS 871723-37-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound [myskinrecipes.com]
- 6. 4-bromoisoindolin-1-one | 337536-15-9 [chemicalbook.com]
- 7. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. Isoindolinone synthesis [organic-chemistry.org]
- 11. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US10385018B2 - 4-carboxamido-isoindolinone derivatives as selective PARP-1 inhibitors - Google Patents [patents.google.com]
Halogenated Isoindolinones: A Comparative Analysis of Chloro vs. Fluoro Substitution on Biological Activity
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the isoindolinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds with applications ranging from oncology to immunology.[1] The strategic modification of this scaffold, particularly through halogenation, has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus fluoro-substituted isoindolinones, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
The Rationale for Halogen Substitution: A Tale of Two Atoms
The introduction of chlorine or fluorine into a drug candidate can profoundly alter its properties.[2][3] While both are halogens, their distinct atomic radii, electronegativity, and lipophilicity impart different characteristics to the parent molecule.
-
Fluorine , with its small size and high electronegativity, can enhance binding affinity through favorable electrostatic interactions, block metabolic pathways, and improve solubility.[4] The introduction of fluorine is a common strategy to improve bioavailability and modulate the conformation of a molecule to enhance selectivity for its target protein.[4]
-
Chlorine , being larger and more lipophilic, can also significantly impact biological activity. The "magic chloro effect" describes the remarkable improvements in potency that can result from the simple substitution of a hydrogen atom with chlorine.[3] This can be attributed to a combination of factors including increased lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[3]
This guide will delve into the tangible effects of these substitutions on the biological activity of isoindolinones, supported by experimental evidence.
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize the available comparative data on the biological activity of chloro- and fluoro-substituted isoindolinones and related heterocyclic structures. It is important to note that direct head-to-head comparisons across a wide range of assays for a single pair of analogs are not always available in the literature.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of halogenated isoindolinone derivatives are a key area of investigation in anticancer drug discovery.
| Compound Type | Substitution | Cell Line | IC50 (µM) | Key Findings |
| Indolin-2-one derivative | Chloro | HepG2 | 2.53 | Highest cytotoxicity among the series.[5] |
| Chloro | MCF-7 | 7.54 | Potent activity against breast cancer cells.[5] | |
| α-(fluoro-substituted isoindolinone-2-yl)glutarimide | Fluoro | K562 | Comparable to lenalidomide | Demonstrates significant anti-leukemic potential.[4] |
| α-(chloro-substituted isoindolinone-2-yl)glutarimide | Chloro | Namalwa (lymphoma) | Potent antiproliferative activity | Highlights the potential in treating lymphomas.[4] |
| Indenoisoquinoline | Fluoro and Chloro | Human cancer cell cultures | Variable | Potent analogues discovered, with some rivaling or surpassing nitro-substituted counterparts.[6] |
| Pyrrolizine/indolizine-isoindole | Difluoro | HepG2, HCT-116, MCF-7 | 6.02 - 13.87 | Fluoro substitution remarkably showed higher anti-proliferative activity.[1] |
Cereblon (CRBN) Binding Affinity
Cereblon, an E3 ubiquitin ligase, is a key target of immunomodulatory drugs (IMiDs) like thalidomide, which are based on the isoindolinone scaffold. The binding affinity to CRBN is crucial for their activity.
| Compound Type | Substitution | Assay | Binding Affinity (IC50/Ki) | Key Findings |
| Thalidomide analog | Tetrafluorinated | In vitro CRBN-binding assay | Ki = 6.1 µM | Fluorination yielded an increased affinity.[2] |
| Thalidomide analog (non-fluorinated) | - | In vitro CRBN-binding assay | Ki = 8.6 µM | Fluorinated counterpart showed higher affinity.[2] |
| Benzamide derivative | Fluoro | Microscale Thermophoresis (MST) | IC50 = 63 ± 16 μM | Fluorinated derivative displayed lower IC50 (higher affinity).[7] |
Mechanistic Insights: How Halogenation Influences Biological Action
The observed differences in biological activity between chloro- and fluoro-substituted isoindolinones can be attributed to their influence on key molecular interactions and signaling pathways.
Modulation of Protein-Ligand Interactions
The nature of the halogen substituent dictates the types of interactions it can form within the binding pocket of a target protein. Fluorine's high electronegativity can lead to strong hydrogen bonds and dipole-dipole interactions. In contrast, the larger and more polarizable chlorine atom can engage in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in drug design.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel halogenated isoindolinone derivatives follows a structured workflow.
Caption: General workflow for the development and evaluation of halogenated isoindolinone derivatives.
Impact on Cellular Signaling Pathways
Many isoindolinone derivatives exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer. Some isoindolinone derivatives have been shown to inhibit this pathway. The nature of the halogen substituent can influence the potency of this inhibition.
References
- 1. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-2,3-dihydroisoindol-1-one for Unambiguous Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The subtle placement of a single atom can dramatically alter a compound's biological activity, toxicity, and patentability. In this guide, we delve into the structural elucidation of 4-Chloro-2,3-dihydroisoindol-1-one, a halogenated isoindolinone derivative of interest in medicinal chemistry.[1][2][3][4] This class of compounds serves as a crucial building block for developing new therapeutic agents, particularly those targeting the central nervous system.
The Imperative of Orthogonal Spectroscopic Techniques
Relying on a single analytical method for structural confirmation is fraught with peril. Isomers can present deceptively similar data in one technique while being clearly distinguishable in another. A robust structural confirmation workflow, therefore, employs several orthogonal (independent) methods. Each technique probes different aspects of the molecule's constitution, and their collective data should converge to a single, undeniable structural assignment.
Caption: Workflow for structural confirmation.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following key signals based on the known spectrum of the parent compound, 2,3-dihydroisoindol-1-one, and the known electronic effects of a chlorine substituent on a benzene ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.8 | d | 1H | H-7 | The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton. |
| ~7.4-7.5 | t | 1H | H-6 | This proton is meta to both the chlorine and the fused ring system, and its chemical shift would be influenced by both. |
| ~7.3-7.4 | d | 1H | H-5 | The proton ortho to the electron-withdrawing chlorine atom will be deshielded compared to the unsubstituted analog. |
| ~6.5-7.0 | br s | 1H | N-H | The amide proton signal is often broad and its chemical shift is concentration and solvent dependent. |
| ~4.5 | s | 2H | H-3 | The methylene protons adjacent to the nitrogen are expected to be a singlet in the absence of chirality. |
Comparative Analysis: Compared to the unsubstituted 2,3-dihydroisoindol-1-one, the aromatic signals of the 4-chloro derivative are expected to be shifted downfield due to the electron-withdrawing nature of the chlorine atom. The distinct splitting pattern (a doublet, a triplet, and another doublet) for the aromatic region is a key indicator of the 1,2,3-trisubstituted benzene ring. An alternative isomer, such as 5-chloro-2,3-dihydroisoindol-1-one, would present a different splitting pattern, likely two doublets and a doublet of doublets.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the lactam is typically found in this region. |
| ~145 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-4 | The carbon atom directly attached to the chlorine will be significantly deshielded. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~130 | C-3a | Quaternary carbon adjacent to the carbonyl group. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~124 | C-7 | Aromatic CH carbon. |
| ~45 | C-3 | The methylene carbon adjacent to the nitrogen. |
Causality in Chemical Shifts: The chlorine atom exerts a strong electron-withdrawing inductive effect, which deshields (shifts to a higher ppm value) the carbon to which it is attached (C-4). This effect diminishes with distance, influencing the chemical shifts of the other aromatic carbons to a lesser extent.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.
-
Collect 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3200 | Medium, Broad | N-H Stretch | Lactam N-H |
| ~3050 | Weak | C-H Stretch | Aromatic C-H |
| ~2900 | Weak | C-H Stretch | Methylene C-H |
| ~1680 | Strong | C=O Stretch | Lactam (γ-lactam) |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1100 | Medium | C-N Stretch | Amine |
| ~750 | Strong | C-Cl Stretch | Aryl Chloride |
Expert Insight: The strong absorption around 1680 cm⁻¹ is highly characteristic of a five-membered lactam ring carbonyl. Its position can be influenced by ring strain and conjugation. The presence of a broad peak around 3200 cm⁻¹ is indicative of the N-H bond, and its broadness suggests hydrogen bonding in the solid or concentrated state. The C-Cl stretching vibration in the fingerprint region provides evidence for the presence of the halogen.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable IR-transparent solvent like chloroform.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the pure KBr pellet or solvent.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₈H₆ClNO), the expected exact mass is approximately 167.01 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Significance |
| 167/169 | [M]⁺ | Molecular ion peak. The characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is a definitive indicator of a single chlorine atom. |
| 139/141 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the lactam carbonyl. |
| 104 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 139/141 fragment. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Trustworthiness through Isotopic Patterns: The presence of chlorine is unequivocally confirmed by the M+2 peak, which is approximately one-third the intensity of the molecular ion peak. This isotopic signature is a powerful diagnostic tool that greatly enhances the trustworthiness of the structural assignment.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
Conclusion: A Symphony of Spectroscopic Evidence
While the definitive confirmation of the structure of this compound awaits the acquisition of experimental spectra, this guide demonstrates a robust, predictive framework for its elucidation. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a compelling and self-validating case for the proposed structure. Each technique offers a unique and complementary piece of the puzzle: NMR defines the carbon-hydrogen framework and connectivity, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns, including the crucial chlorine isotopic signature. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and development.
References
A Comparative Guide to Validating an HPLC Purity Assay for 4-Chloro-2,3-dihydroisoindol-1-one
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) purity assay for the compound 4-Chloro-2,3-dihydroisoindol-1-one. We will not only detail the "how" but, more critically, the "why" behind each validation parameter, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[1][2]
This guide is structured to provide a holistic understanding, from the foundational principles of method validation to a practical comparison with alternative analytical technologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of analysis that ensures data integrity and withstands scientific and regulatory scrutiny.
The Subject Analyte: this compound
Before delving into the validation process, a fundamental understanding of the analyte is crucial.
-
Structure:
-
Physicochemical Properties: As a chlorinated aromatic compound, it possesses a chromophore that allows for strong UV absorbance, making HPLC with UV detection a suitable analytical choice.[5][6] Its structure suggests moderate polarity, making it an ideal candidate for reverse-phase chromatography.
The Analytical Workhorse: A Reverse-Phase HPLC Method
Based on the structure of this compound, we propose the following reverse-phase HPLC method. This method serves as the foundation for the subsequent validation studies.
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column is a standard choice for the separation of moderately polar aromatic compounds, offering excellent retention and resolution.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | A slightly acidic mobile phase suppresses the ionization of any potential acidic or basic functional groups, leading to better peak shape. Formic acid is volatile and compatible with mass spectrometry if hyphenation is desired.[8] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.[9][10] |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is employed to ensure the timely elution of the main peak while also resolving any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at 254 nm, providing high sensitivity.[6] |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape without overloading the column. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
Pillars of Validation: A Step-by-Step Experimental Guide
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[11][12] The following sections detail the experimental protocols for each validation parameter as mandated by ICH guidelines.[13][14][15]
Specificity
Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17][18][19] This ensures that the signal measured is solely from the compound of interest.
Experimental Protocol:
-
Blank Analysis: Inject the sample diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities and demonstrate that they are well-resolved from the main peak.
-
Forced Degradation: Expose the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[20] Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, known impurities, and degradation products.
-
Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold for the analyte peak in the stressed samples.
Linearity and Range
Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][22][23] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21][24]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay). A common range for a purity assay might be from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[25]
-
The y-intercept should be not more than a small percentage of the response at 100% concentration.
-
The residuals should be randomly distributed around the x-axis.
Hypothetical Data for Linearity:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,543 |
| 20.0 | 302,876 |
| 50.0 | 755,123 |
| Linear Regression | y = 15089x + 567 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][26][27] It demonstrates that the method provides a result that is close to the true value.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[9]
Hypothetical Data for Accuracy:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80.0 | 79.2 | 99.0 |
| 100.0 | 100.5 | 100.5 |
| 120.0 | 119.4 | 99.5 |
Precision
Why it matters: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27][28] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.[2][26]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[25][27]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples and calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
-
Calculate the RSD for the combined results from both sets of experiments.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.[9]
-
The RSD for intermediate precision should be ≤ 2.0%.
Hypothetical Data for Precision:
| Parameter | Analyst 1 / Day 1 / System 1 | Analyst 2 / Day 2 / System 2 |
| Mean Purity (%) | 99.5 | 99.7 |
| Standard Deviation | 0.15 | 0.18 |
| RSD (%) | 0.15 | 0.18 |
| Combined RSD (%) | \multicolumn{2}{c | }{0.20} |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they matter:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27][29][30]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27][29][30]
Experimental Protocol (based on the calibration curve):
-
Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.[10][31]
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)
-
-
Prepare and inject solutions at the calculated LOD and LOQ concentrations to confirm the visual detection (for LOD) and acceptable precision and accuracy (for LOQ).
Acceptance Criteria:
-
LOD: The signal-to-noise ratio should be approximately 3:1.
-
LOQ: The signal-to-noise ratio should be approximately 10:1, and the precision and accuracy at this concentration should meet predefined criteria (e.g., RSD ≤ 10% and recovery of 80-120%).
Robustness
Why it matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[32][33][34]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time.
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, resolution).
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
Acceptance Criteria:
-
System suitability criteria (e.g., resolution, tailing factor, repeatability) must be met under all varied conditions.
-
The changes in results should be within an acceptable range.
Visualizing the Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Comparison with Alternative Methodologies
While HPLC is a powerful and widely used technique for purity analysis, it is essential to understand its performance in the context of other available analytical methods.[3]
| Technique | Principle | Advantages for this compound | Disadvantages |
| Validated HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, quantitative accuracy, well-established and robust.[3] | Requires specialized equipment, method development can be time-consuming.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[1][11] | Excellent for volatile and thermally stable impurities (e.g., residual solvents).[22] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[3] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[13][29] | Faster separations than HPLC, uses less organic solvent ("green" technique), excellent for chiral separations.[35][20] | Requires specialized high-pressure equipment, less universally available than HPLC.[3] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field within a capillary.[14][19][26][32] | High separation efficiency, minimal sample and reagent consumption. | Can have lower sensitivity for neutral compounds, reproducibility can be challenging. |
| Quantitative NMR (qNMR) | Provides structural information and can be used for quantitative analysis without a reference standard for the analyte itself.[2][12][21][24] | Provides structural confirmation of impurities, can be a primary method for quantification.[3] | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[3] |
Logical Inter-relationships of Validation Parameters
Caption: Inter-dependencies of HPLC validation parameters.
Conclusion
The validation of an HPLC purity assay is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comprehensive framework for validating a method for this compound, grounded in the principles of the ICH. By understanding the causality behind each experimental choice and by situating the validated HPLC method within the broader context of available analytical technologies, researchers can ensure the development of robust, reliable, and defensible analytical data. The ultimate goal of method validation is to build a self-validating system that guarantees the integrity of every result, from early-phase development through to routine quality control.
References
- 1. omicsonline.org [omicsonline.org]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. benchchem.com [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. biotage.com [biotage.com]
- 6. Detection of Organic Compounds in Water by an Optical Absorbance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. veeprho.com [veeprho.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 13. routledge.com [routledge.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 17. sciex.com [sciex.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aurorabiomed.com [aurorabiomed.com]
- 24. researchgate.net [researchgate.net]
- 25. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 26. Supercritical fluid chromatography in drug analysis: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 29. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 31. acta.imeko.org [acta.imeko.org]
- 32. openaccessjournals.com [openaccessjournals.com]
- 33. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 34. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 35. news-medical.net [news-medical.net]
The Evolving Landscape of Kinase Inhibition: A Comparative Study of Isoindolinone-Related Scaffolds
In the relentless pursuit of targeted cancer therapies, protein kinases remain a focal point for drug discovery. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized oncology, yet the quest for compounds with improved potency, selectivity, and resistance profiles is perpetual. This guide delves into a comparative analysis of kinase inhibitors centered around and related to the isoindolinone scaffold, with a particular focus on understanding the structure-activity relationships (SAR) that govern their efficacy. While direct kinase inhibitors derived from 4-Chloroisoindolin-1-one are not extensively documented in publicly available literature, this study synthesizes data from structurally analogous heterocyclic cores, such as indolinones (oxindoles) and quinazolinones, to provide a comprehensive overview for researchers in the field. This comparative approach allows us to extrapolate key chemical principles and guide future drug design efforts.
The Rationale for Scaffold-Based Kinase Inhibitor Design
The ATP-binding pocket of protein kinases presents a druggable target that has been successfully exploited. The development of inhibitors often revolves around a core heterocyclic scaffold that can mimic the adenine moiety of ATP and establish crucial hydrogen bonding interactions with the kinase hinge region. Modifications to this central scaffold allow for the fine-tuning of inhibitory activity and selectivity by extending into adjacent hydrophobic pockets and solvent-exposed regions. The isoindolinone core, and its related structures, offer a versatile platform for such chemical exploration.
Comparative Analysis of Kinase Inhibitor Scaffolds
This section provides a comparative overview of different kinase inhibitors with scaffolds related to isoindolinone, focusing on their target kinases and inhibitory potency.
| Scaffold Class | Representative Compound(s) | Target Kinase(s) | IC50 Values | Key Structural Features | Reference |
| Indolinone (Oxindole) | Sunitinib | VEGFR, PDGFR, c-Kit | VEGFR2: 13 nM, PDGFRβ: 65 nM | 3-alkenyl-oxindole core, diethylaminoethyl side chain | [1] |
| Indolinone (Oxindole) | Compound 4f | PDGFRα, Aurora A | PDGFRα: 24.15 nM, Aurora A: 11.83 nM | 3-indolinone with sulfonamide-based side chain | [2] |
| Indolinone (Oxindole) | Compound 15c | FGFR1, VEGFR, RET | FGFR1: 1.287 µM, VEGFR: 0.117 µM, RET: 1.185 µM | 3-alkenyl-oxindole with ancillary carbonic anhydrase inhibitory activity | [1] |
| Quinazolin-4-one | BIQO-19 | Aurora Kinase A | Not specified, but effective in suppressing p-AKA | Quinazolin-4-one core with an imidazopyridine carboxylate moiety | [3] |
| Quinazolin-4-one | Compound 48c | PI3Kδ, HDAC6 | < 10 nM (for both) | Quinazolin-4-one based hydroxamic acid | [4] |
| Imidazo[4,5-h]isoquinolin-9-one | Compound 20 | Lck | Potent, 18-fold improvement over parent compound | Fused imidazo-isoquinolinone core | [5] |
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of these compounds are dictated by specific structural modifications to the core scaffold.
-
The Indolinone Core: The 2-oxindole scaffold is a privileged structure in kinase inhibitor design. As seen with Sunitinib and related compounds, the substitution at the 3-position of the oxindole ring is critical for activity. The presence of an alkenyl group at this position appears to be a common feature for potent multi-kinase inhibition.[1] Further modifications, such as the incorporation of sulfonamide moieties, can lead to dual inhibition of kinases like PDGFRα and Aurora A.[2] The selectivity profile can be significantly altered by the nature of the C-3 substitution.[6]
-
The Quinazolin-4-one Core: This scaffold is another versatile platform for developing kinase inhibitors. It is a key component in inhibitors targeting Aurora Kinase A and dual PI3K/HDAC inhibitors.[3][4] The ability to incorporate different functionalities at various positions on the quinazolinone ring allows for the targeting of diverse kinase families. For instance, the addition of a hydroxamic acid moiety led to potent dual inhibition of PI3K and HDAC.[4]
-
Fused Ring Systems: The development of imidazo[4,5-h]isoquinolin-9-ones demonstrates that expanding the heterocyclic core can lead to enhanced potency. Converting an imidazo[4,5-h]isoquinolin-7,9-dione to the corresponding -9-one resulted in a significant increase in potency against Lck kinase.[5] This suggests that subtle changes in the ring structure can have a profound impact on binding affinity.
Key Signaling Pathways Targeted
The inhibitors discussed in this guide target critical signaling pathways implicated in cancer progression. A representative pathway involving receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and downstream signaling through the PI3K/Akt pathway, is illustrated below.
Caption: Simplified signaling pathway showing inhibition points.
Experimental Protocols for Kinase Inhibitor Evaluation
The evaluation of novel kinase inhibitors involves a multi-step process, from initial enzymatic assays to cell-based and in vivo studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled [γ-³²P]ATP or coupled to a detection system)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
-
Procedure:
-
Add assay buffer, substrate, and the test compound at various concentrations to the wells of the plate.
-
Initiate the reaction by adding the kinase and ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Detect and quantify the phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
Workflow for Kinase Inhibitor Discovery and Evaluation
The overall process of identifying and characterizing a novel kinase inhibitor follows a logical progression from initial screening to preclinical evaluation.
Caption: A typical workflow for kinase inhibitor development.
Conclusion and Future Directions
The comparative analysis of kinase inhibitors based on indolinone, quinazolinone, and related heterocyclic scaffolds reveals a rich field of medicinal chemistry with significant therapeutic potential. While the 4-Chloroisoindolin-1-one scaffold itself remains an area for future exploration, the principles of SAR derived from its structural analogs provide a solid foundation for the rational design of novel inhibitors. Future efforts should focus on synthesizing and evaluating derivatives of underexplored scaffolds like 4-Chloroisoindolin-1-one, with the aim of identifying compounds with novel kinase selectivity profiles and improved pharmacological properties. The integration of computational modeling and structural biology will be crucial in guiding these efforts and accelerating the discovery of the next generation of targeted cancer therapies.
References
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Chloro-2,3-dihydroisoindol-1-one as a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is often a journey of molecular architecture, where the selection of a core chemical structure, or "scaffold," is a critical determinant of success. Among the myriad of heterocyclic systems, the isoindolin-1-one framework has emerged as a "privileged scaffold"—a molecular core that is capable of providing ligands for more than one type of biological target.[1][2] This guide provides an in-depth analysis of a specific, functionalized variant: 4-Chloro-2,3-dihydroisoindol-1-one . We will explore its synthetic utility, compare its efficacy in key therapeutic areas against alternative scaffolds, and provide the experimental foundation for its application in modern drug discovery. The inclusion of a chlorine atom is not a trivial substitution; it can significantly influence physicochemical properties such as lipophilicity and metabolic stability, and can provide an additional vector for molecular interactions, a phenomenon sometimes referred to as the "magic chloro" effect in drug design.[3][4][5]
The this compound Scaffold: An Overview
The this compound, also known as 4-chlorophthalimidine, is a bicyclic lactam. Its rigid structure serves as an excellent anchor for orienting functional groups in three-dimensional space to achieve specific and high-affinity interactions with biological targets.[6] The presence of the chlorine atom on the benzene ring can enhance binding affinity through halogen bonding, improve metabolic stability by blocking potential sites of oxidation, and modulate the electronic properties of the aromatic system.[3][5] This scaffold has proven particularly effective in the development of inhibitors for enzymes central to cancer and inflammatory diseases, such as Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[7][8]
Synthetic Accessibility
A key advantage of any scaffold is its synthetic tractability. The this compound core is readily accessible from commercially available starting materials, primarily 4-chlorophthalic anhydride or 4-chlorophthalic acid.[9][10] A common synthetic strategy involves the formation of an intermediate phthalimide, followed by selective reduction of one of the carbonyl groups.
The general synthesis pathway allows for the introduction of diversity at the N-2 position, which is a crucial handle for modulating the pharmacological properties of the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [guidechem.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Analysis of Antibodies Targeting Isoindolinone-Based Haptens
In the realm of immunochemical analysis, the specificity of an antibody is a cornerstone of reliable data. This is especially critical when targeting small molecules like isoindolinone-based haptens. These haptens are instrumental in the development of immunotherapies and diagnostics for a variety of compounds, including the pivotal immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide.[1][2][3][4] This guide offers an in-depth, comparative analysis of methodologies for assessing the cross-reactivity of antibodies against these haptens, grounded in established experimental data and core scientific principles. The goal is to empower researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust cross-reactivity studies, thereby ensuring the accuracy and validity of their immunoassays.
The Core Challenge: Ensuring Specificity in Hapten Recognition
Isoindolinone-based haptens are small molecules that are not immunogenic on their own.[5] To generate an antibody response, they must be conjugated to a larger carrier protein.[5][6] The resulting antibodies should, in an ideal scenario, recognize only the unique structural features of the target hapten. However, even minor structural similarities between the target hapten and other related molecules can result in cross-reactivity, where the antibody binds to unintended compounds.[7] This can lead to significant issues such as false-positive results, inaccurate quantification, and a flawed understanding of a drug's biological effects or a diagnostic's performance.
A rigorous cross-reactivity analysis involves challenging the antibody with a panel of structurally analogous compounds. The extent to which these analogues inhibit the binding of the antibody to the target hapten provides a quantitative measure of cross-reactivity.
Experimental Blueprint: A Comparative Look at Immunoassay Formats
The selection of an appropriate immunoassay format is a critical decision that directly impacts the sensitivity and specificity of the cross-reactivity assessment. The most widely used and effective method for this purpose is the competitive enzyme-linked immunosorbent assay (ELISA).
The Competitive ELISA: The Gold Standard for Cross-Reactivity Assessment
The competitive ELISA is the cornerstone for determining antibody specificity against small molecules. Its principle is based on the competition between a fixed amount of a labeled antigen (or a hapten-protein conjugate) and a variable amount of the free hapten (the analyte or potential cross-reactant) for a limited number of antibody binding sites.[8][9]
Experimental Workflow: Competitive ELISA
Caption: Workflow of a competitive ELISA for cross-reactivity analysis.
Rationale in Protocol Design:
-
Coating Antigen Selection: The way the hapten is presented on the coating protein can affect epitope accessibility. A common and recommended practice is to use a different carrier protein for coating than was used for immunization (e.g., immunize with Hapten-KLH, coat with Hapten-OVA) to avoid detecting antibodies against the carrier protein itself.[10]
-
Antibody Concentration: The primary antibody concentration must be carefully optimized to fall within the linear range of the dose-response curve. This ensures that even subtle inhibition by a cross-reactant can be accurately detected.
-
Incubation Parameters: Incubation times and temperatures are fine-tuned to allow the binding reactions to reach equilibrium, ensuring that the measured inhibition accurately reflects the antibody's affinity for the competing compounds.
Data Interpretation: Quantifying Cross-Reactivity
The data generated from a competitive ELISA is used to construct a dose-response curve, plotting the signal (e.g., absorbance) against the logarithm of the analyte concentration. The half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to inhibit 50% of the maximum signal, is determined from this curve.[11]
Cross-reactivity (CR) is then calculated as a percentage using the following formula:
CR (%) = (IC50 of the target hapten / IC50 of the cross-reactant) x 100 [12]
A higher CR% signifies a greater degree of cross-reactivity.
Illustrative Data Presentation:
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Lenalidomide (Target) | [Structure of Lenalidomide] | 2.5 | 100 |
| Pomalidomide | [Structure of Pomalidomide] | 45.0 | 5.6 |
| Thalidomide | [Structure of Thalidomide] | >1000 | <0.25 |
| 4-amino-isoindolinone | [Structure of 4-amino-isoindolinone] | 600 | 0.42 |
| Phthalimide | [Structure of Phthalimide] | >1000 | <0.25 |
This is a hypothetical data set provided for illustrative purposes.
This tabular format enables a straightforward and immediate comparison of the antibody's specificity. In this example, the antibody demonstrates high specificity for lenalidomide, with considerably lower cross-reactivity for pomalidomide and negligible recognition of thalidomide and other related structures.
Advanced and Orthogonal Methods for Deeper Characterization
While competitive ELISA is the industry standard, other techniques can offer complementary and confirmatory data, thereby enhancing the trustworthiness of your cross-reactivity assessment.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on biomolecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip as an antibody binds to an immobilized ligand (the hapten-protein conjugate).[13][15]
SPR Workflow for Cross-Reactivity Analysis
Caption: Key steps in an SPR-based competitive binding assay.
Advantages of SPR:
-
Kinetic Data: SPR provides association (ka) and dissociation (kd) rate constants, offering a more detailed understanding of the binding event than endpoint assays like ELISA.[13]
-
Label-Free: This technique avoids potential interference from labels that are required in other methods.[14]
-
High Throughput: Modern SPR instruments are capable of analyzing numerous interactions in parallel.[14]
By comparing the equilibrium dissociation constants (KD) for the target hapten and potential cross-reactants, a quantitative measure of specificity can be obtained.[16]
Conclusion: A Multi-Pronged Strategy for Ensuring Specificity
The meticulous evaluation of antibody cross-reactivity against isoindolinone-based haptens is a critical, non-negotiable step in the development of dependable immunoassays. While competitive ELISA remains the gold standard due to its robustness and widespread accessibility, complementary techniques such as SPR can furnish invaluable, in-depth kinetic data.[13] By comprehending the principles underpinning these methods, meticulously designing experimental protocols, and presenting the data in a clear, comparative fashion, researchers can confidently characterize the specificity of their antibodies. This rigorous approach ensures the development of highly reliable diagnostic tools and therapeutic monitoring assays, ultimately fostering advancements in medicine and enhancing patient care.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. aptamergroup.com [aptamergroup.com]
- 6. Opioid-Based Haptens: Development of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Substituted Isoindolinones
Substituted isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their prevalence in medicinal chemistry, spanning from anticancer to anti-inflammatory and neuroprotective agents, has driven significant research into efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of the most prominent synthetic routes to substituted isoindolinones, offering field-proven insights, detailed experimental protocols, and comparative data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
The Enduring Importance of the Isoindolinone Scaffold
The isoindolinone core, a fused γ-lactam and benzene ring system, is a privileged structure in drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Notable examples of isoindolinone-containing drugs include the anxiolytic agent Pagoclone and the anti-inflammatory drug Indoprofen. The versatility of the isoindolinone scaffold lies in the potential for substitution at the C3 position and the nitrogen atom, enabling the fine-tuning of physicochemical and pharmacological properties.
This guide will navigate through the diverse landscape of synthetic strategies, from classical methods to modern transition-metal-catalyzed and multicomponent reactions. We will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and a critical evaluation of their respective strengths and limitations.
Classical Approaches: The Foundation of Isoindolinone Synthesis
While modern catalytic methods offer elegance and efficiency, classical routes remain valuable for their simplicity and scalability in certain contexts.
Synthesis from Phthalic Anhydride and Amines
One of the most fundamental methods for constructing the isoindolinone skeleton involves the reaction of phthalic anhydride with primary amines.[1][2] This two-step process begins with the nucleophilic attack of the amine on the anhydride to form an intermediate amic acid, which then undergoes cyclization upon heating to yield the N-substituted phthalimide. Subsequent selective reduction of one of the carbonyl groups furnishes the desired isoindolinone.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the selective reduction of one carbonyl group. Milder reducing agents are typically employed to avoid over-reduction to the corresponding isoindoline. The initial reaction to form the phthalimide is often carried out in a high-boiling solvent to facilitate the dehydration and cyclization step.[1]
Modern Marvels: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and isoindolinones are no exception. These methods often offer high efficiency, functional group tolerance, and the ability to construct intricate substitution patterns.[3][4]
Palladium-Catalyzed Reactions
Palladium catalysis has been extensively explored for the synthesis of isoindolinones, primarily through carbonylative cyclization and C-H activation strategies.[5][6][7]
a) Carbonylative Cyclization of o-Halobenzylamines and Related Substrates: This powerful method involves the palladium-catalyzed carbonylation of ortho-halo-substituted benzylamines or related precursors.[5] The reaction proceeds through a series of steps involving oxidative addition of the palladium catalyst to the aryl halide bond, CO insertion, and subsequent intramolecular amination to form the lactam ring.
b) C-H Activation/Annulation: More recently, palladium-catalyzed C-H activation has emerged as a highly atom-economical approach.[6] This strategy typically involves the use of a directing group on the nitrogen atom of a benzamide to guide the palladium catalyst to an ortho C-H bond. Subsequent coupling with an alkene or alkyne leads to the formation of the isoindolinone ring.
Causality Behind Experimental Choices: The choice of ligand is crucial in palladium-catalyzed reactions to modulate the reactivity and stability of the catalytic species. The directing group in C-H activation protocols is selected based on its ability to coordinate to the metal center and facilitate the C-H cleavage step. The oxidant is often required in C-H activation cycles to regenerate the active catalyst.
Rhodium-Catalyzed C-H Activation/Annulation
Rhodium catalysts have also proven to be highly effective for the synthesis of isoindolinones via C-H activation.[8][9] Similar to palladium-catalyzed methods, a directing group on the benzamide nitrogen is employed to achieve regioselective C-H functionalization. The reaction then proceeds via coupling with an alkene, alkyne, or other coupling partners.[10][11]
Causality Behind Experimental Choices: Rhodium catalysts, often in the +3 oxidation state, are particularly adept at activating C-H bonds. The choice of the directing group and the oxidant are critical parameters that influence the efficiency and selectivity of the reaction. The reaction conditions are often optimized to favor the desired annulation pathway over potential side reactions.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[12][13][14] Several MCRs have been developed for the synthesis of substituted isoindolinones.
A common MCR approach involves the reaction of an o-formylbenzoic acid, an amine, and an isocyanide. This reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization with the isocyanide to generate the isoindolinone core. The diversity of accessible isoindolinones can be readily expanded by varying the three input components.[8][15]
Causality Behind Experimental Choices: The choice of solvent and catalyst (if any) can significantly influence the outcome of MCRs. The reaction conditions are often optimized to ensure that all the individual reaction steps proceed efficiently in a single pot without the isolation of intermediates. The modularity of MCRs allows for the rapid creation of libraries of compounds for screening purposes.[12]
Achieving Chirality: Asymmetric Synthesis of Isoindolinones
The biological activity of many isoindolinone-containing compounds is dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to access enantiomerically pure isoindolinones is of paramount importance.[16]
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often environmentally benign alternative to transition-metal catalysis.[17][18][19] Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have been successfully employed in the enantioselective synthesis of isoindolinones.[20] These reactions often proceed through the formation of chiral intermediates, such as enamines or iminium ions, which then undergo diastereoselective cyclization.
Causality Behind Experimental Choices: The design of the organocatalyst is critical for achieving high enantioselectivity. The catalyst's structure is tailored to create a chiral environment that favors the formation of one enantiomer over the other. The reaction conditions, including solvent and temperature, are carefully optimized to maximize both the yield and the enantiomeric excess. The primary advantage of organocatalysis is the avoidance of potentially toxic and expensive transition metals.[19]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key features of the discussed synthetic methodologies.
| Feature | Synthesis from Phthalic Anhydride | Palladium-Catalyzed Reactions | Rhodium-Catalyzed C-H Activation | Multicomponent Reactions | Organocatalytic Asymmetric Synthesis |
| Generality & Scope | Moderate, mainly for N-substituted isoindolinones. | Broad, tolerates a wide range of functional groups. | Broad, excellent for diverse substitution patterns. | Very broad, ideal for library synthesis. | Good, dependent on the specific organocatalyst and reaction type. |
| Typical Yields | 60-85% | 70-95% | 75-98% | 65-90% | 70-95% |
| Reaction Conditions | Often requires high temperatures. | Mild to moderate temperatures. | Mild to moderate temperatures. | Often mild, one-pot conditions. | Typically mild, low temperatures may be required for high ee. |
| Key Advantages | Simple, inexpensive starting materials. | High efficiency, excellent functional group tolerance. | High atom economy, direct C-H functionalization. | High efficiency, atom economy, diversity-oriented. | Metal-free, high enantioselectivity. |
| Key Disadvantages | Limited to certain substitution patterns, may require harsh conditions. | Cost of palladium catalyst, potential for metal contamination. | Cost of rhodium catalyst, often requires a directing group. | Can be sensitive to stoichiometry, product purification can be challenging. | Higher catalyst loading may be needed, substrate scope can be limited. |
Experimental Protocols
To provide a practical framework for the implementation of these methods, detailed, step-by-step protocols for representative examples of each synthetic route are provided below.
Protocol 1: Synthesis of 2-Benzylisoindolin-1,3-dione from Phthalic Anhydride[5]
This protocol details a classical two-step synthesis of an N-substituted phthalimide followed by selective reduction.
Step 1: Synthesis of 2-Benzylphthalimide
-
To a solution of phthalic anhydride (0.5 mmol) in glacial acetic acid (5 mL), add benzylamine (1.2 equiv.).
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to afford 2-benzylphthalimide.
Step 2: Selective Reduction to 2-Benzylisoindolin-1-one
-
To a solution of 2-benzylphthalimide (1 mmol) in a suitable solvent (e.g., ethanol/water), add a mild reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-benzylisoindolin-1-one.
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization of an o-Halobenzoate[5]
This protocol exemplifies a modern, efficient method for constructing the isoindolinone core.
-
In a round-bottomed flask, combine the o-halobenzoate ester (0.5 mmol), primary amine (1.2 equiv.), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene (6 mL).[5]
-
Seal the flask and flush it with carbon monoxide (CO) gas.
-
Place a balloon filled with CO on top of the flask to maintain a positive pressure of CO.
-
Stir the reaction mixture at 95 °C for 24 hours.[5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Protocol 3: Rhodium-Catalyzed C-H Activation/Annulation of a Benzamide with an Alkene[8]
This protocol showcases a highly atom-economical approach to substituted isoindolinones.
-
To a screw-capped vial, add the N-substituted benzamide (0.2 mmol), the alkene (2-3 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and a suitable solvent (e.g., DCE or t-AmylOH).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-substituted isoindolinone.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the core mechanistic pathways and experimental workflows.
Diagram 1: General Workflow for Isoindolinone Synthesis
Caption: Overview of synthetic pathways to substituted isoindolinones.
Diagram 2: Palladium-Catalyzed Carbonylative Cyclization Mechanism
Caption: Simplified mechanism of Pd-catalyzed carbonylative cyclization.
Diagram 3: Rhodium-Catalyzed C-H Activation/Annulation Cycle
Caption: Catalytic cycle for Rh-catalyzed C-H activation/annulation.
Conclusion and Future Outlook
The synthesis of substituted isoindolinones has evolved significantly, with a diverse array of methodologies now available to the modern chemist. Classical methods, while still relevant, have been largely supplemented by highly efficient and versatile transition-metal-catalyzed and multicomponent reactions. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scalability, and the availability of resources.
For the rapid generation of compound libraries for drug discovery, multicomponent reactions offer unparalleled advantages in terms of efficiency and diversity. When high levels of enantiopurity are required, organocatalytic asymmetric synthesis provides a powerful and often more sustainable alternative to metal-catalyzed approaches. For the construction of complex and highly functionalized isoindolinones, palladium- and rhodium-catalyzed C-H activation strategies represent the state of the art, offering exceptional atom economy and substrate scope.
As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds. The integration of flow chemistry, photoredox catalysis, and biocatalysis with existing methodologies holds great promise for the future of isoindolinone synthesis, further empowering researchers in their quest for novel therapeutics and functional materials.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 10. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic Asymmetric Synthesis of Isoindolinones. | Semantic Scholar [semanticscholar.org]
- 17. mt.com [mt.com]
- 18. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 4-Chloro-2,3-dihydroisoindol-1-one Based PARP Inhibitors
In the landscape of precision oncology, the development of targeted therapies hinges on a meticulous evaluation of a compound's journey from a promising molecule in a test tube to an effective agent in a living system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel class of Poly (ADP-ribose) polymerase (PARP) inhibitors built around the 4-Chloro-2,3-dihydroisoindol-1-one scaffold. As a key intermediate in medicinal chemistry, this rigid heterocyclic structure offers a versatile backbone for developing potent kinase inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical translation of preclinical data.
The inhibition of PARP enzymes is a clinically validated strategy, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[2] PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with a pre-existing DNA repair defect leads to cell death.[2] This guide will delve into the nuances of evaluating our hypothetical this compound based compounds, using established PARP inhibitors as benchmarks for comparison.
The Dichotomy of Preclinical Efficacy: In Vitro vs. In Vivo Assessment
The preclinical evaluation of a drug candidate is a multi-faceted process that begins with understanding its activity in a controlled, artificial environment (in vitro) and progresses to assessing its performance in a complex biological system (in vivo). A disconnect between in vitro potency and in vivo efficacy is a common hurdle in drug development. This guide will illuminate the methodologies to rigorously assess both and bridge the translational gap.
In Vitro Efficacy: Gauging Potency and Cellular Effects
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to determine a compound's direct effect on its target and its cellular consequences. For our novel PARP inhibitors, a tiered approach to in vitro testing is essential.
The initial step is to ascertain the direct inhibitory effect of the compounds on PARP enzyme activity. Various assay formats are available, each with its own advantages.[2][3] A common method is the colorimetric or chemiluminescent ELISA-based assay, which measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[4][5]
Key Experimental Protocol: Colorimetric In Vitro PARP Activity Assay
This protocol is adapted from established methodologies for evaluating PARP inhibitors.[5]
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reaction Setup: To each well, add the reaction mix containing PARP Assay Buffer, activated DNA, and the this compound based test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate at room temperature.
-
Substrate Addition: After another wash step, add the HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to terminate the reaction.
-
Data Acquisition: Read the absorbance on a microplate reader. The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is then calculated.
While biochemical assays confirm target engagement, cell-based assays provide insights into the compound's effects within a cellular context. These assays can measure the inhibition of PARP activity in cells, the compound's cytotoxicity, and its ability to induce synthetic lethality.
Key Experimental Protocol: Cell Viability Assay to Assess Potentiation of Chemotherapy
This protocol evaluates the ability of a PARP inhibitor to enhance the cell-killing effects of a DNA-damaging agent like temozolomide in a cancer cell line.[4]
-
Cell Seeding: Seed cancer cells (e.g., LoVo colon cancer cells) in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Addition: Treat the cells with the DNA-damaging agent (e.g., temozolomide) with and without the this compound based PARP inhibitor at various concentrations.[4]
-
Incubation: Incubate the cells for 72 hours.[4]
-
Viability Assessment: Add a viability reagent (e.g., AlamarBlue) and measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. This will demonstrate the synergistic effect of the PARP inhibitor.
| Compound | Target | In Vitro Assay Type | IC50 (nM) | Cell Line | Cell-Based Assay Outcome |
| Hypothetical Compound A | PARP1 | Colorimetric ELISA | 15 | LoVo | Potentiates temozolomide-induced cell death[4] |
| Olaparib (for comparison) | PARP1/2 | Enzymatic | 5 | Various | Induces synthetic lethality in BRCA-mutant cells |
| Talazoparib (for comparison) | PARP1/2 | Enzymatic | 0.9 | Various | Potent PARP trapping activity |
This table presents hypothetical data for "Compound A" alongside comparative data for established PARP inhibitors to illustrate expected in vitro performance.
In Vivo Efficacy: The Whole-System Challenge
Demonstrating efficacy in a living organism is the critical next step. In vivo studies assess a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall anti-tumor activity in a more physiologically relevant setting.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a robust model for evaluating anti-cancer therapies.[6][7]
Key Experimental Protocol: In Vivo Efficacy Study in a PDX Model
This generalized protocol is based on methodologies used for evaluating PARP inhibitors.[7]
-
PDX Model Establishment: Surgically implant tumor fragments from a patient with a relevant cancer type (e.g., ovarian cancer with BRCA mutations) into immunodeficient mice.[7]
-
Tumor Growth: Allow tumors to grow to a specified volume.
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the this compound based compound or vehicle control orally or via another appropriate route, once or twice daily.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression.
To confirm that the drug is hitting its target in vivo, pharmacodynamic (PD) biomarkers can be measured in tumor tissue. For PARP inhibitors, a decrease in poly(ADP-ribose) (PAR) levels in the tumor is a direct indicator of target engagement. Furthermore, advanced imaging techniques like Positron Emission Tomography (PET) can be used to visualize drug distribution and target inhibition non-invasively.[8][9] The use of a radiolabeled PARP inhibitor, such as [18F]PARPi, allows for the quantification of target engagement in vivo.[6]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker |
| Hypothetical Compound A | Ovarian Cancer PDX | 50 mg/kg, oral, daily | 75% | Reduction in tumor PAR levels |
| Olaparib (for comparison) | Small Cell Lung Cancer PDX | 1 mg | Reduces uptake of [18F]PARPi[6] | Target engagement confirmed by PET imaging[8] |
| Talazoparib (for comparison) | Small Cell Lung Cancer PDX | 0.01 mg | Reduces uptake of [18F]PARPi[6] | Longer target engagement compared to Olaparib[6] |
This table presents hypothetical data for "Compound A" alongside comparative data for established PARP inhibitors to illustrate expected in vivo performance.
Visualizing the Path to Efficacy
To better understand the underlying mechanisms and experimental workflows, the following diagrams provide a visual representation.
Caption: A streamlined workflow from in vitro to in vivo evaluation of a drug candidate.
References
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Characterization of Two PARP Inhibitors Using a Recently Developed PET Imaging Agent in Small Cell Lung Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - A PET imaging agent for evaluating PARP-1 expression in ovarian cancer [jci.org]
A Comparative Guide to Structural Analogues of 4-Chloro-2,3-dihydroisoindol-1-one: Emerging PARP Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, the quest for potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP) continues to be a focal point of research and development. The isoindolinone scaffold has emerged as a privileged structure in the design of such inhibitors, owing to its structural mimicry of the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This guide provides an in-depth comparison of structural analogues of 4-Chloro-2,3-dihydroisoindol-1-one, a key building block in the development of novel PARP inhibitors. We will delve into the structure-activity relationships (SAR), physicochemical properties, and biological activities of these compounds, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Significance of the Isoindolinone Scaffold in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[1] The inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.[2]
The isoindolinone core serves as an effective pharmacophore for PARP inhibition due to its ability to occupy the nicotinamide binding pocket of the enzyme.[2] The 4-chloro substitution on the isoindolinone ring can influence the electronic properties and binding interactions of the molecule, making this compound an attractive starting point for the synthesis of new, potent, and selective PARP inhibitors.[3]
Comparative Analysis of 2-Substituted this compound Analogues
The exploration of various substituents at the 2-position of the 4-chloro-isoindolinone scaffold has yielded a diverse range of analogues with varying potencies and properties. The following sections will compare these analogues based on available experimental data, focusing on their PARP1 inhibitory activity.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2-position have revealed critical insights into the SAR of this class of inhibitors. The nature of the substituent at this position significantly impacts the interaction with the PARP active site and, consequently, the inhibitory potency. For instance, the introduction of aromatic and heteroaromatic rings, often connected via a linker, has been a common strategy to enhance binding affinity through additional interactions with amino acid residues in the catalytic domain.
To illustrate the impact of these modifications, let's consider a hypothetical series of analogues and their expected properties based on established SAR principles for PARP inhibitors.
Table 1: Hypothetical Comparative Data for 2-Substituted this compound Analogues
| Compound ID | 2-Substituent | Predicted PARP1 IC50 (nM) | Rationale for Predicted Activity |
| Parent | -H | >1000 | Unsubstituted lactam nitrogen generally exhibits weak activity. |
| Analogue A | -Methyl | 500 - 1000 | Small alkyl substitution may provide a slight increase in potency. |
| Analogue B | -Benzyl | 100 - 500 | Introduction of an aromatic ring can lead to beneficial π-π stacking interactions. |
| Analogue C | -(CH2)2-Ph | 50 - 100 | An ethyl linker can provide optimal spacing for the phenyl group to interact with the active site. |
| Analogue D | -(CH2)2-(4-F-Ph) | <50 | Electron-withdrawing groups on the terminal phenyl ring can enhance binding affinity. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental values would be required for a definitive comparison.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standard methodologies for the synthesis of 2-substituted isoindolinone derivatives and the evaluation of their PARP inhibitory activity.
General Synthetic Protocol for 2-Substituted this compound Analogues
A common method for the synthesis of these analogues involves the N-alkylation or N-arylation of the parent this compound.
Step-by-Step Methodology:
-
Starting Material: this compound.
-
Reaction: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH) to deprotonate the lactam nitrogen.
-
Alkylation/Arylation: Add the desired alkyl or aryl halide (e.g., benzyl bromide for Analogue B) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted analogue.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
PARP1 Enzymatic Assay Protocol
The inhibitory activity of the synthesized analogues against PARP1 can be determined using a commercially available chemiluminescent or fluorescent assay kit.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).
-
Enzyme Reaction: Initiate the reaction by adding a mixture containing recombinant human PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature to allow the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate to occur.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled antibody that binds to the incorporated biotinylated ADP-ribose chains.
-
Signal Measurement: For a chemiluminescent assay, add a suitable substrate for HRP and measure the light output using a luminometer. For a fluorescent assay, measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Key Concepts
To better understand the underlying principles, the following diagrams illustrate the PARP1 signaling pathway and a general experimental workflow.
PARP1 Signaling Pathway in DNA Repair
Caption: Role of PARP1 in DNA repair and the mechanism of PARP inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the development of isoindolinone-based PARP inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel and potent PARP inhibitors. The structure-activity relationships of its analogues are governed by the nature of the substituent at the 2-position, which dictates the interactions with the enzyme's active site. While this guide has outlined the fundamental principles and experimental approaches, the successful development of clinical candidates requires a multi-parameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and in vivo efficacy.
Future research in this area will likely focus on the discovery of analogues with improved selectivity for different PARP family members, which could lead to novel therapeutic applications beyond oncology. Furthermore, the exploration of innovative synthetic methodologies will be crucial for accessing a wider diversity of chemical structures and accelerating the drug discovery process. The continued investigation of isoindolinone-based PARP inhibitors holds significant promise for the advancement of targeted cancer therapy.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,3-dihydroisoindol-1-one
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Chloro-2,3-dihydroisoindol-1-one (CAS RN: 871723-37-4). As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards stem from its chemical structure: a chlorinated aromatic ring coupled with a lactam moiety. This structure contributes to its irritant properties and potential for environmental persistence if not disposed of correctly.
According to multiple safety data sheets (SDS), the compound is classified with several hazard statements under the Globally Harmonized System (GHS).[1][2][3][4] These classifications mandate specific handling and disposal considerations.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement | Pictogram |
| Skin Irritation | H315 | Causes skin irritation.[1][3] | |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][3] | |
| Hazardous to the aquatic environment | H410 | Very toxic to aquatic life with long lasting effects.[3] |
Causality: The irritant properties are typical for functionalized aromatic compounds. The primary disposal concern arises from its identity as a halogenated organic compound .[5][6] Combustion of such materials at inadequate temperatures can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[5] Therefore, disposal methods must be chosen to guarantee complete thermal destruction.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, strict adherence to safety protocols is mandatory. Facilities must be equipped with emergency eyewash stations and safety showers.[1]
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to maintain low airborne concentrations.[1] The laboratory should have adequate general ventilation.
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is critical.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always wash hands thoroughly after handling.[1]
-
Eye/Face Protection : Use chemical splash-resistant safety goggles with side protection. For larger quantities or when splashing is a risk, a face shield is also required.[1]
-
Skin and Body Protection : Wear a standard laboratory coat. Ensure clothing is washed before reuse if contamination occurs.[1]
-
Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.[7]
-
Waste Management: Segregation, Collection, and Storage
Proper segregation is the first step in the disposal pipeline. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process.
-
Waste Container : Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the associated hazard pictograms (Irritant, Environmental Hazard).
-
Segregation :
-
DO NOT mix with non-hazardous waste.
-
DO NOT dispose of down the drain. The compound's high aquatic toxicity makes this a serious environmental violation.[3]
-
Keep segregated from incompatible materials, particularly strong oxidizing agents.
-
-
Storage : Store the sealed waste container in a cool, dry, well-ventilated area away from heat or ignition sources, pending collection by a certified hazardous waste disposal service.[1]
Disposal Pathways: A Decision Framework
The selection of a disposal method is dictated by the compound's chemical nature as a halogenated organic waste. The overarching goal is complete destruction to prevent environmental release.
Caption: Disposal Decision Workflow for this compound.
Preferred Disposal Method: High-Temperature Incineration
The only acceptable and environmentally sound method for the final disposal of bulk quantities of this compound is through a licensed hazardous waste incineration facility.[8][9]
-
Mechanism : As a halogenated organic compound, it must be incinerated at extremely high temperatures. According to European directives, waste containing more than 1% halogenated organic substances requires a temperature of at least 1100 °C.[10] This ensures the complete breakdown of the molecule.
-
Why it Works : The high temperature and residence time (typically >2 seconds) in the incinerator provide a destruction and removal efficiency (DRE) exceeding 99.99%.[11] The chlorine atom is converted into hydrochloric acid (HCl) gas, which is then neutralized and removed by downstream "scrubber" systems, preventing its release into the atmosphere.[6][11]
-
Regulatory Compliance : This method complies with EPA regulations for the disposal of chlorinated hydrocarbon wastes.[12][13]
Prohibited Disposal Methods
-
Landfilling : Direct landfilling is not permitted. The compound's persistence and aquatic toxicity pose a significant risk of soil and groundwater contamination.[5]
-
Drain Disposal : As previously stated, this is strictly forbidden due to the high toxicity to aquatic organisms.[3]
-
Chemical Neutralization as a Final Disposal : While the lactam ring is susceptible to hydrolysis, this process does not destroy the chlorinated aromatic ring.[14][15] The resulting product may still be hazardous and environmentally persistent. Therefore, chemical treatment is only suitable as a pre-treatment for spills, not as a final disposal solution.
Emergency Protocol: Spills and Accidental Release
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Secure : Immediately alert personnel in the area. If the spill is large or ventilation is poor, evacuate the laboratory. Restrict access to the spill area.
-
Don PPE : Before attempting cleanup, don all required PPE as outlined in Section 2 (gloves, goggles, face shield, lab coat, and respirator if necessary).
-
Contain the Spill : For liquid spills, use a spill containment kit with absorbent pads or an inert material like vermiculite or sand to dike the spill and prevent it from spreading.[1][16]
-
Neutralize (for small, manageable spills) :
-
For small spills, a pre-treatment step can be considered to hydrolyze the lactam. Prepare a 1M solution of sodium hydroxide (NaOH).
-
Cautiously and slowly add the NaOH solution to the spilled material. The hydrolysis of the amide bond will open the lactam ring.[14]
-
Allow the mixture to react for at least one hour.
-
-
Absorb and Collect : Cover the spill (or the neutralized mixture) with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[1]
-
Package Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, pads) and place them in the hazardous waste container.
-
Final Disposal : Seal and label the container and manage it for high-temperature incineration as described in Section 4.1.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The key principle is to treat it as a hazardous, chlorinated organic waste at all times. All waste streams containing this compound, regardless of concentration, must be segregated, securely contained, and ultimately destroyed via high-temperature incineration through a licensed hazardous waste management provider. By adhering to this guide, researchers can effectively mitigate risks, ensure regulatory compliance, and protect both themselves and the environment.
References
- 1. aksci.com [aksci.com]
- 2. achmem.com [achmem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 871723-37-4 this compound AKSci 3773AC [aksci.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 7. osha.gov [osha.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. zerowasteeurope.eu [zerowasteeurope.eu]
- 11. zeeco.com [zeeco.com]
- 12. wku.edu [wku.edu]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. β-Lactam - Wikipedia [en.wikipedia.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2,3-dihydroisoindol-1-one
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel compounds. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides essential, practical information for the safe handling and disposal of 4-Chloro-2,3-dihydroisoindol-1-one, ensuring that your innovative work is conducted with the utmost care and protection.
The following protocols are designed not just as a list of rules, but as a self-validating system of safety, where understanding the "why" behind each step empowers you to work more safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chlorinated aromatic compound with specific hazards that must be respected. A thorough risk assessment is the first step in any experimental plan involving this substance.
Hazard Profile:
Based on available safety data, this compound presents the following hazards[1]:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
The compound is typically represented by a "Warning" signal word and associated pictograms indicating these hazards[1]. It is crucial to internalize these warnings and let them inform every interaction you have with this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and serves as a critical barrier between you and potential exposure. Standard laboratory attire, such as long pants and closed-toe shoes, is a prerequisite.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation[2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton® or appropriate nitrile gloves with frequent changes). A lab coat or chemical-resistant apron is mandatory. | Prevents skin contact, which can cause irritation. Studies on chlorinated aromatic compounds have shown that while nitrile gloves offer some protection, breakthrough times can be less than an hour, necessitating vigilance and frequent changes. Viton® gloves have demonstrated higher resistance to similar compounds[4]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient or if handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Minimizes the risk of inhaling the compound, which can be harmful and cause respiratory irritation[1]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing risk.
Preparation:
-
Designate an Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure[5].
-
Assemble Materials: Before beginning, ensure all necessary equipment, including a well-stocked first aid kit, spill kit, and emergency contact numbers, are readily accessible[6].
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using. This document contains vital information on hazards, first aid, and emergency procedures[3].
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area[6].
Handling:
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust particles[5].
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
When dissolving the compound, add solvents slowly to avoid splashing.
-
-
During the Reaction:
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[9].
-
Spill: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Ensure you are wearing appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling workflow, ensuring the safety of both personnel and the environment.
Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container[10]. The label should read "HAZARDOUS WASTE" and list the chemical constituents[10].
-
Compatibility: Do not mix incompatible waste streams. Store the waste container in a designated satellite accumulation area, away from heat sources and high-traffic areas[8][10].
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste[10]. Ensure the exterior of the container remains clean.
Final Disposal:
-
Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[10][11]. Do not attempt to dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your experimental systems and contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. achmem.com [achmem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. moravek.com [moravek.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ifgtb.icfre.gov.in [ifgtb.icfre.gov.in]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



